molecular formula C8H16O4 B089613 2-(2-Ethoxyethoxy)ethyl acetate CAS No. 112-15-2

2-(2-Ethoxyethoxy)ethyl acetate

Cat. No.: B089613
CAS No.: 112-15-2
M. Wt: 176.21 g/mol
InChI Key: FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl acetate, also known as carbitol acetate, is a versatile solvent valued in research and industrial applications for its effective solvency and compatibility with various resin systems . Its primary research value lies in the formulation of high-performance automotive and industrial coatings , where it enhances film formation and application characteristics, contributing to durable and protective finishes . The compound is also significant in the electronics industry , where its efficacy as a cleaning agent ensures the removal of contaminants from delicate components without causing damage, which is critical for manufacturing integrity . Furthermore, it serves as an important intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), where its solvent properties are utilized in complex drug formulation processes . The ongoing trend towards eco-friendly formulations, driven by stricter environmental regulations on volatile organic compounds (VOCs), is increasing the compound's relevance in the development of next-generation, low-VOC solvent solutions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl acetate
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InChI

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3
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InChI Key

FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOC(=O)C
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Molecular Formula

C8H16O4
Record name DIETHYLENE GLYCOL ETHYL ETHER ACETATE
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DSSTOX Substance ID

DTXSID6026905
Record name 2-(2-Ethoxyethoxy)ethyl acetate
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Molecular Weight

176.21 g/mol
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Physical Description

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], A colorless liquid.
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Record name Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate
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Boiling Point

423.32 °F at 760 mmHg (USCG, 1999), 218.5 °C, 423.32 °F
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Flash Point

230 °F (USCG, 1999), 241 °F (116 °C) OC, 230 °F
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Solubility

Miscible with water, alcohol, ether, most oils, Very soluble in acetone, ethyl ether, ethanol, In water, 1.0X10+6 mg/L at 20 °C /miscible/
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Density

1.0114 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0096 g/cu cm at 20 °C, 1.0114
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Vapor Density

6.07 (Air = 1)
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Vapor Pressure

0.09 [mmHg], 9.89X10-2 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

112-15-2
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Melting Point

-13 °F (USCG, 1999), -25 °C, -13 °F
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA) or ethyl carbitol acetate.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a summary of its physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its reactivity and safety considerations. All quantitative data is presented in clear, tabular formats for ease of comparison, and key processes are visualized using logical diagrams.

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (CAS No: 112-15-2) is a colorless liquid with a mild, sweet, or ester-like odor.[4][5][6][7] It is an organic compound classified as an ester and an ether, which contributes to its versatile solvent properties.[7] Its molecular structure, containing both ether linkages and an ester group, allows it to dissolve a wide range of substances, making it a valuable solvent in various industrial and laboratory applications, including in coatings, printing inks, and as an organic intermediate.[4][8][9][10] In the context of pharmaceutical and drug development, it can be used as a solvent for extraction and purification processes.[4][6]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and safety in a laboratory or industrial setting.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₆O₄[4][8][10][11]
Molecular Weight 176.21 g/mol [1][2][3][4][8][10][11][12]
Appearance Clear, colorless liquid[4][5][7][9][12]
Odor Sweet, mild ester-like[4][5][6][7]
Melting Point -25 °C (-13 °F)[1][2][4][8]
Boiling Point 217-219 °C (423-426 °F)[1][2][3][4][8]
Density 1.011 g/mL at 25 °C; 1.01 g/cm³ at 20 °C[1][2][3][4]
Refractive Index (n²⁰/D) 1.421[4][12]
Viscosity 0.0279 cP at 20 °C[12]
Table 2: Thermodynamic and Safety Properties
PropertyValueReference
Flash Point 98 °C (208.4 °F) - closed cup[1][2][3]
116.11 °C (241 °F) - open cup[5][12]
Autoignition Temperature 310 °C (590 °F)[1][2]
Vapor Pressure 0.3 hPa at 20 °C[1][2][3]
Vapor Density 6.07 (Air = 1)[12]
Explosion Limit 1.5 % (v/v)[1][2][3]
Storage Temperature Store below +30°C[1][2][4]
Table 3: Solubility
SolventSolubilityReference
Water Miscible (1.0 x 10⁶ mg/L at 20 °C)[12]
Acetone Very soluble[12]
Ethanol Very soluble[12]
Ethyl Ether Very soluble[12]
Most Oils Miscible[12]

Experimental Protocols

Accurate determination of chemical properties is paramount for research and development. This section outlines the general methodologies for measuring key properties of this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is the Thiele tube or a similar oil bath apparatus.[3]

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube with paraffin (B1166041) oil).[3]

    • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued (B1498344) when a continuous stream of bubbles is observed.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Test Tube B Inverted Capillary Tube C Thermometer A->C Attached D Heating Bath (Thiele Tube) C->D Immersed P1 Heat the bath gently P2 Observe continuous stream of bubbles P1->P2 P3 Stop heating P2->P3 P4 Record temperature when liquid enters capillary P3->P4 R Boiling Point P4->R Result

Boiling Point Determination Workflow
Determination of Density

The density of a liquid can be determined using a digital density meter, which is a standard method outlined by ASTM D4052.[2][4] This method utilizes an oscillating U-tube.

  • Procedure:

    • A small volume of the liquid sample is injected into a temperature-controlled oscillating U-tube.[8]

    • The change in the oscillation frequency of the U-tube caused by the mass of the sample is measured.

    • This frequency change is used in conjunction with calibration data to determine the density of the sample.[8]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method (e.g., Pensky-Martens as per ASTM D93) is commonly used for accuracy.[7][12][13]

  • Procedure:

    • The liquid sample is placed in a temperature-controlled test cup, and a lid is secured.[13]

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.[13]

    • The temperature at which a flash is observed is recorded as the flash point.[12][14]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions include a strong C=O stretch for the ester group around 1735-1750 cm⁻¹, C-O stretching vibrations for the ether and ester groups between 1000-1300 cm⁻¹, and C-H stretching vibrations around 2845-2975 cm⁻¹.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. Specific chemical shifts and splitting patterns can be used to confirm the ethyl, ethoxy, and acetate moieties.[17]

    • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.[18]

  • Gas Chromatography (GC): GC is a standard method for determining the purity of volatile compounds like this compound. A sample is vaporized and passed through a chromatographic column, and a detector (such as a flame ionization detector) is used to quantify the compound and any impurities.[18][19]

Reactivity and Synthesis

Reactivity Profile

As an ester, this compound exhibits characteristic reactivity.

  • Hydrolysis: It can be hydrolyzed back to 2-(2-ethoxyethoxy)ethanol and acetic acid, a reaction that is catalyzed by either acid or base.

  • Reaction with Acids: Esters react with acids, which can liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[4]

  • Reaction with Bases: Interaction with caustic solutions (strong bases) also generates heat.[4]

  • Reaction with Metals: Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[4]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[3][9][20] It is often stored with inhibitors to prevent this.

G cluster_reactants Reacts With cluster_products To Form A This compound B Acids (e.g., H₂SO₄) A->B C Bases (e.g., NaOH) A->C D Strong Oxidizing Agents A->D E Alkali Metals (e.g., Na) A->E F Air/Light (O₂) A->F P1 Alcohol + Acetic Acid (Hydrolysis) B->P1 C->P1 P2 Vigorous Exothermic Reaction D->P2 P3 Flammable H₂ Gas E->P3 P4 Explosive Peroxides F->P4

Reactivity Profile of this compound
Synthesis

This compound is typically synthesized via the esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is generally catalyzed by an acid.[7][21][22]

  • Reaction: CH₃CH₂OCH₂CH₂OCH₂CH₂OH + CH₃COOH ⇌ CH₃CH₂OCH₂CH₂OCH₂CH₂OOCCH₃ + H₂O (Diethylene Glycol Monoethyl Ether + Acetic Acid ⇌ this compound + Water)

  • Experimental Protocol (General):

    • Diethylene glycol monoethyl ether and acetic acid are charged into a reactor, often in a specific molar ratio.[23]

    • An acid catalyst, such as sulfuric acid or oxalic acid, is added.[21][23]

    • The mixture is heated to a temperature typically between 105-130 °C to facilitate the reaction.[23]

    • Water produced during the reaction is continuously removed to drive the equilibrium towards the product side.

    • The final product is purified, often by rectification or distillation.[23]

G R1 Diethylene Glycol Monoethyl Ether Process Esterification Reaction R1->Process R2 Acetic Acid R2->Process Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process Heat Heat (105-130 °C) Heat->Process P1 2-(2-Ethoxyethoxy)ethyl Acetate Process->P1 P2 Water Process->P2

Synthesis Pathway via Esterification

Conclusion

This compound is a versatile solvent with a well-defined set of chemical and physical properties. Understanding these properties, the methods for their determination, and the compound's reactivity profile is essential for its safe and effective use in research, development, and industrial applications. This guide provides a foundational reference for professionals working with this important chemical.

References

An In-depth Technical Guide to the Physical Properties of Diethylene Glycol Monoethyl Ether Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether acetate (B1210297), also known as 2-(2-ethoxyethoxy)ethyl acetate, is a high-boiling, colorless liquid with a mild, pleasant odor.[1] It is a versatile solvent with applications in a wide range of industries, including coatings, printing inks, textiles, and electronics manufacturing.[2] Its utility is derived from its excellent solvency for a variety of resins, dyes, and other organic materials, as well as its slow evaporation rate.[3][4] This guide provides a comprehensive overview of the key physical properties of diethylene glycol monoethyl ether acetate, along with the standardized experimental methodologies used for their determination.

Physical and Chemical Properties

The physical properties of diethylene glycol monoethyl ether acetate have been extensively characterized. The following table summarizes the key quantitative data from various sources.

PropertyValue
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Appearance Colorless liquid[5][6]
Odor Mild, pleasant, aromatic, or vinegar-like[1][7][8]
Boiling Point 214 - 221.8 °C[5][6]
Melting Point -17.4 to -25 °C[5][7]
Density 1.011 - 1.046 g/cm³ at 20 °C[5][7]
Viscosity 2.74 - 4.5 mPa·s at 20 °C[7][9]
Refractive Index 1.4190 - 1.4226 at 20 °C[6][10]
Flash Point 98 - 116.11 °C[11][12]
Vapor Pressure 13.2 Pa at 20 °C; 0.105 mmHg at 25°C[6][7]
Solubility in Water Soluble to completely soluble[5][9][13]
LogP (n-octanol/water) 0.60260 - 0.74[6][7]
Autoignition Temperature 266 - 295 °C[7][9]

Experimental Protocols

The determination of the physical properties of diethylene glycol monoethyl ether acetate is conducted using standardized experimental protocols. The following is a summary of the methodologies for the key properties cited in this guide.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several standard methods are available for its determination.

  • OECD Guideline 103: This guideline describes several methods for determining the boiling point of chemical substances, including the ebulliometer method, the dynamic vapor pressure method, and the distillation method.[14][15][16] These methods are applicable to liquids that are chemically stable at their boiling point.[14][16]

  • ASTM D1078: This standard test method covers the determination of the distillation range of volatile organic liquids with boiling points between 30 and 350°C.[17]

  • ASTM D1120: This method is specifically for determining the equilibrium boiling point of engine coolants, which involves boiling the sample under equilibrium conditions at atmospheric pressure.[18]

  • Gas Chromatography (Simulated Distillation): Methods such as ASTM D2887 and ASTM D7169 can determine the boiling range distribution of petroleum products and other complex mixtures by correlating the retention time of components with their boiling points.[19]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

  • ASTM E324: This standard test method employs a capillary tube method to determine the initial and final melting points, defining the melting range of organic chemicals.[7][12] A narrow melting range is often indicative of high purity.[12]

  • Pharmacopeia Methods: The United States Pharmacopeia (USP) provides detailed protocols for melting point determination, often using a capillary method with a controlled heating rate.[13]

Density

Density is the mass of a substance per unit volume.

  • ASTM D4052: This standard test method covers the determination of density and relative density of liquids using a digital density meter.[5][20] The method is based on measuring the change in the oscillation frequency of a U-shaped tube when filled with the sample.[21]

  • ASTM D1475: This method is particularly suitable for determining the density of liquid coatings, inks, and related products using a pycnometer or density cup.[22]

  • ASTM D1480: This standard describes the use of a Bingham pycnometer for measuring the density of viscous materials.[23]

Viscosity

Viscosity is a measure of a fluid's resistance to flow.

  • OECD Guideline 114: This guideline outlines several methods for measuring the viscosity of liquids, including capillary viscometers, rotational viscometers, and rolling ball viscometers.[6][9][10][11][24] The choice of method depends on whether the liquid is Newtonian or non-Newtonian.[9][11][24]

  • ASTM D445: This is a widely used standard for determining the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

  • ASTM D1218: This standard test method details the measurement of the refractive index of hydrocarbon liquids using a refractometer.[25][26][27] The method is highly accurate and is often used for quality control and to determine the composition of mixtures.[25] The measurement is typically performed at a standard temperature, such as 20°C or 25°C.[25]

Synthesis Pathway

Diethylene glycol monoethyl ether acetate can be synthesized through the esterification of diethylene glycol monoethyl ether with acetic acid or by a transesterification reaction. The following diagram illustrates a common synthesis route involving transesterification.

G cluster_reactants Reactants cluster_process Process cluster_products Products Ethyl Acetate Ethyl Acetate Reactor Reactor Ethyl Acetate->Reactor Diethylene Glycol Monoethyl Ether Diethylene Glycol Monoethyl Ether Diethylene Glycol Monoethyl Ether->Reactor Distillation Column Distillation Column Reactor->Distillation Column Reaction Mixture Catalyst Strongly Acidic Cation Exchange Resin Catalyst->Reactor Diethylene Glycol Monoethyl Ether Acetate Diethylene Glycol Monoethyl Ether Acetate Distillation Column->Diethylene Glycol Monoethyl Ether Acetate Final Product Ethanol Ethanol Distillation Column->Ethanol Byproduct

Caption: Synthesis of Diethylene Glycol Monoethyl Ether Acetate via Transesterification.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of diethylene glycol monoethyl ether acetate, a commercially significant solvent. The summarized data, presented in a clear tabular format, offers a valuable resource for researchers and professionals in various scientific fields. Furthermore, the elucidation of standard experimental protocols provides a framework for the accurate and reproducible determination of these properties. The included synthesis pathway diagram offers a visual representation of the chemical process for producing this compound. This comprehensive information is intended to support the safe and effective use of diethylene glycol monoethyl ether acetate in research, development, and industrial applications.

References

An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acetate (CAS 112-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (CAS 112-15-2), a versatile solvent with applications across various scientific disciplines. This document details its physicochemical properties, synthesis, safety and handling, and its utility in experimental and industrial settings.

Chemical and Physical Properties

2-(2-Ethoxyethoxy)ethyl acetate, also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a colorless liquid with a mild, pleasant odor. It is valued for its excellent solvency for a wide range of substances, its high boiling point, and its slow evaporation rate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-15-2[1][2][3]
Molecular Formula C₈H₁₆O₄[3]
Molecular Weight 176.21 g/mol [3]
Appearance Clear, colorless liquid[2]
Boiling Point 218-219 °C (lit.)[2]
Melting Point -25 °C (lit.)[2]
Density 1.011 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.421 (lit.)[2]
Vapor Pressure 0.0989 mm Hg at 20 °C
Solubility Miscible with water and many organic solvents[4]
Flash Point 100 °C (closed cup)
Autoignition Temperature 310 °C

Synthesis

The most common method for synthesizing this compound is through the esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is typically catalyzed by an acid. A detailed laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis via Pinner Imino Ether Synthesis

This method provides a high yield of the desired ester.[1]

Materials:

Procedure:

  • To a solution of diethylene glycol monoethyl ether (0.755 mmol) in acetonitrile (3 mL), add TMSOTf (336 mg, 1.51 mmol).

  • Stir the reaction mixture at room temperature for 65 hours.

  • After 65 hours, quench the reaction by adding water (25 mL) and brine (25 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Expected Yield: 75%[1]

Synthesis_Workflow Reactants Diethylene Glycol Monoethyl Ether + Acetonitrile Reaction Stir at RT for 65h Reactants->Reaction Catalyst TMSOTf Catalyst->Reaction Quench Quench with H₂O and Brine Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications, particularly in the pharmaceutical sciences.

Solvent for Drug Formulation

Its excellent solvency and low volatility make it a suitable solvent for a variety of active pharmaceutical ingredients (APIs), especially those with poor water solubility. It can be used as a co-solvent in liquid formulations and has been explored in the development of nanoemulsions for drug delivery.

This protocol provides a general method for preparing an oil-in-water (O/W) nanoemulsion, where this compound could be incorporated as a co-solvent in the oil phase to enhance the solubility of a lipophilic drug.

Materials:

  • Lipophilic drug

  • This compound

  • Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic drug in a mixture of the chosen oil and this compound. Gently warm and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or microfluidization to reduce the droplet size to the nano-range.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Solvent in Chromatography

This compound can be employed as a component of the mobile phase in chromatographic separations, particularly in normal-phase and some reversed-phase applications. Its polarity and elution strength can be advantageous for separating specific classes of compounds.

Solvent_Selection_Workflow Start Identify Separation Goal Analyte_Props Characterize Analyte (Polarity, Solubility) Start->Analyte_Props Chrom_Mode Select Chromatography Mode (Normal, Reversed, etc.) Analyte_Props->Chrom_Mode Initial_Solvent Choose Initial Solvent System (e.g., Hexane/Ethyl Acetate) Chrom_Mode->Initial_Solvent Is_Separation_Good Adequate Separation? Initial_Solvent->Is_Separation_Good Optimize Optimize Mobile Phase (Gradient, Additives) Is_Separation_Good->Optimize No Final_Method Final Optimized Method Is_Separation_Good->Final_Method Yes Optimize->Is_Separation_Good Consider_Alternative Consider Alternative Solvent (e.g., this compound) Optimize->Consider_Alternative Evaluate_Alternative Evaluate Alternative (Solubility, Polarity, UV cutoff) Consider_Alternative->Evaluate_Alternative Test_Alternative Test Alternative Solvent System Evaluate_Alternative->Test_Alternative Test_Alternative->Is_Separation_Good

Logical workflow for solvent selection in chromatography.

Safety and Handling

This compound is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.

Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.

  • Wash thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat and sources of ignition.

Metabolism

The metabolic pathway of this compound is anticipated to be similar to that of other glycol ether acetates. The primary metabolic steps are hydrolysis of the ester bond followed by oxidation of the resulting alcohol.

The initial step is the hydrolysis of the ester linkage by esterases to form diethylene glycol monoethyl ether and acetic acid. The diethylene glycol monoethyl ether is then oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to 2-(ethoxy)ethoxyacetic acid, which is the major urinary metabolite.

Metabolic_Pathway Parent This compound Hydrolysis Esterase (Hydrolysis) Parent->Hydrolysis Metabolite1 Diethylene Glycol Monoethyl Ether Hydrolysis->Metabolite1 Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidation1 Alcohol Dehydrogenase Metabolite1->Oxidation1 Intermediate 2-(2-Ethoxyethoxy)acetaldehyde Oxidation1->Intermediate Oxidation2 Aldehyde Dehydrogenase Intermediate->Oxidation2 Final_Metabolite 2-(Ethoxy)ethoxyacetic Acid Oxidation2->Final_Metabolite

Hypothesized metabolic pathway of this compound.

Analytical Methods

The purity of this compound and its concentration in various matrices can be determined using standard analytical techniques, primarily gas chromatography (GC).

Experimental Protocol: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: Dilute the sample of this compound in the same solvent.

  • Analysis: Inject the standard and sample solutions into the GC.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard. Impurities can be identified by their retention times and quantified based on their relative peak areas.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to C8H16O4 Solvents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C8H16O4 encompasses a variety of isomers, two of the most notable being 1,4,7,10-tetraoxacyclododecane, a crown ether with significant applications in catalysis and complexation, and metaldehyde (B535048), a cyclic tetramer of acetaldehyde (B116499) primarily used as a pesticide. This technical guide provides a comprehensive overview of these two isomers, focusing on their IUPAC nomenclature, physicochemical properties, synthesis, and relevant experimental protocols.

Isomers of C8H16O4: Nomenclature and Physicochemical Properties

The isomers of C8H16O4, while sharing the same molecular formula, exhibit distinct structures and, consequently, different physical and chemical properties. The two isomers detailed in this guide are 1,4,7,10-tetraoxacyclododecane (commonly known as 12-crown-4) and metaldehyde.

1,4,7,10-Tetraoxacyclododecane (12-Crown-4)

IUPAC Name: 1,4,7,10-Tetraoxacyclododecane

Synonyms: 12-Crown-4 (B1663920), Ethylene oxide cyclic tetramer

1,4,7,10-Tetraoxacyclododecane is a crown ether, a class of cyclic chemical compounds that consist of a ring containing several ether groups.[1] Its structure is characterized by a 12-membered ring with four oxygen atoms. This unique structure allows it to form stable complexes with metal ions, particularly lithium (Li⁺), making it a valuable phase-transfer catalyst.[2]

Metaldehyde

IUPAC Name: 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane

Metaldehyde is the cyclic tetramer of acetaldehyde.[3] It exists as a white crystalline solid and is primarily used as a molluscicide to control slugs and snails.[4] While not typically used as a solvent in laboratory or industrial processes, its presence in environmental samples necessitates standardized analytical protocols.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for 1,4,7,10-tetraoxacyclododecane and metaldehyde for easy comparison.

Property1,4,7,10-TetraoxacyclododecaneMetaldehyde
Molecular Weight 176.21 g/mol [5]176.21 g/mol
Melting Point 16 °C[5]246 °C (in sealed tube)[6]
Boiling Point 238 °C[5]Sublimes at 112-115 °C[6]
Density 1.08 g/mL[5]1.27 g/cm³[4]
Appearance Colorless liquid or solidWhite crystalline solid[4]
Solubility in Water Miscible200 mg/L at 17 °C[6]
Solubility in Organic Solvents Soluble in most organic solventsSoluble in benzene (B151609) and chloroform; sparingly soluble in ethanol (B145695) and ether[6]
Flash Point >110 °C36-40 °C[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,4,7,10-tetraoxacyclododecane and metaldehyde, along with a representative protocol for the application of 12-crown-4 as a phase-transfer catalyst and an analytical method for the detection of metaldehyde.

Synthesis of 1,4,7,10-Tetraoxacyclododecane (12-Crown-4)

The synthesis of crown ethers often involves the Williamson ether synthesis. The following is a representative protocol for the synthesis of 1,4,7,10-tetraoxacyclododecane.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1,2-ethanediol and sodium hydroxide in anhydrous THF.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 1,8-dichloro-3,6-dioxaoctane in anhydrous THF to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12-18 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the THF from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1,4,7,10-tetraoxacyclododecane.

Synthesis of Metaldehyde

Metaldehyde is synthesized by the polymerization of acetaldehyde under acidic conditions at low temperatures.

Materials:

  • Acetaldehyde, freshly distilled

  • Pyridine

  • Acetyl bromide

  • n-Pentane

Procedure:

  • In a reaction vessel equipped with a cooling coil and a stirrer, charge with freshly distilled acetaldehyde, n-pentane, and a small amount of pyridine.[5]

  • Cool the mixture to approximately -13 °C.[5]

  • Initiate the reaction by the dropwise addition of acetyl bromide.[5]

  • Control the temperature of the reaction mixture, allowing it to rise to about 5 °C.[5]

  • After the reaction is complete (typically after several hours), the solid metaldehyde is separated by filtration.[5]

  • The collected solid is washed with acetaldehyde and then water, and finally dried under vacuum to yield pure metaldehyde.[5]

Application of 1,4,7,10-Tetraoxacyclododecane as a Phase-Transfer Catalyst

This protocol demonstrates the use of 12-crown-4 as a phase-transfer catalyst in the nucleophilic substitution reaction of an alkyl halide with a salt that is insoluble in the organic solvent.

Reaction: Alkylation of benzyl (B1604629) cyanide with 1-bromobutane (B133212) using potassium carbonate.

Materials:

  • Benzyl cyanide

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4,7,10-Tetraoxacyclododecane (12-crown-4)

  • Toluene, anhydrous

Procedure:

  • To a round-bottom flask containing anhydrous toluene, add benzyl cyanide, 1-bromobutane, and anhydrous potassium carbonate.

  • Add a catalytic amount (1-5 mol%) of 1,4,7,10-tetraoxacyclododecane to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Analytical Protocol for Metaldehyde in Water Samples

This protocol outlines the determination of metaldehyde in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

  • Water sample

  • Solid-phase extraction cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning)

  • Dichloromethane (for elution)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Metaldehyde standard solution

  • Metaldehyde-d16 (internal standard)

Procedure:

  • Sample Preparation: To a known volume of the water sample, add a known amount of the internal standard (metaldehyde-d16).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing methanol followed by deionized water.

    • Load the water sample onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the trapped metaldehyde with dichloromethane.

  • GC-MS Analysis:

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • The GC separates the components of the mixture, and the MS detects and quantifies metaldehyde based on its characteristic mass-to-charge ratio.

    • Quantify the concentration of metaldehyde in the original water sample by comparing its peak area to that of the internal standard.

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows discussed in this guide.

C8H16O4_Isomers C8H16O4 C8H16O4 Isomer1 1,4,7,10-Tetraoxacyclododecane (12-Crown-4) C8H16O4->Isomer1 Isomer Isomer2 Metaldehyde (2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane) C8H16O4->Isomer2 Isomer

Caption: Structural isomers of the molecular formula C8H16O4.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase K_salt K⁺X⁻ (Salt) Complex [K(12-Crown-4)]⁺X⁻ K_salt->Complex Complexation R_Y R-Y (Alkyl Halide) Product R-X (Product) R_Y->Product Crown 12-Crown-4 Product->Crown Regenerated Crown->Complex Complex->R_Y Reaction Metaldehyde_Analysis_Workflow start Water Sample spe Solid-Phase Extraction (SPE) start->spe elution Elution with Dichloromethane spe->elution concentration Concentration elution->concentration gcms GC-MS Analysis concentration->gcms end Quantification of Metaldehyde gcms->end

References

An In-depth Technical Guide to Carbitol Acetate: Molecular Weight, Structure, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbitol acetate (B1210297), also known as diethylene glycol monoethyl ether acetate, is a versatile solvent with applications across various industries, including pharmaceuticals and drug development, where it can be used as a solvent in formulations. A thorough understanding of its physicochemical properties, structure, and the methods for its characterization is crucial for its effective and safe use. This technical guide provides a comprehensive overview of Carbitol acetate, focusing on its molecular weight, structure, and the experimental protocols for its synthesis and analysis.

Physicochemical Properties of Carbitol Acetate

A summary of the key quantitative data for Carbitol acetate is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 176.21 g/mol [1][2]
Molecular Formula C₈H₁₆O₄[1][2]
CAS Number 112-15-2[1]
Appearance Colorless liquid[3]
Boiling Point 214-221 °C[3]
Melting Point -25 °C[3]
Density 1.01 g/cm³ at 20 °C
Flash Point 95 °C (203 °F)[3][4]
Vapor Pressure 0.0989 mmHg at 25 °C[3][4]
Solubility Soluble in water and alcohol[3]
Refractive Index 1.420 - 1.423 at 20 °C[3][4]

Molecular Structure and Elucidation

The chemical structure of Carbitol acetate, 2-(2-ethoxyethoxy)ethyl acetate, is characterized by the presence of both ether and ester functional groups.

Caption: Chemical structure of Carbitol acetate.

The structural elucidation of Carbitol acetate can be accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

I. Synthesis of Carbitol Acetate via Esterification

Carbitol acetate is commercially synthesized through the esterification of diethylene glycol monoethyl ether (Carbitol) with acetic acid.[1]

Materials:

  • Diethylene glycol monoethyl ether

  • Acetic acid (or acetic anhydride)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Reaction vessel with reflux condenser and heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, combine diethylene glycol monoethyl ether and a molar excess of acetic acid.

  • Slowly add a catalytic amount of a strong acid catalyst.

  • Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid, base, and unreacted diethylene glycol monoethyl ether.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Purify the crude Carbitol acetate by fractional distillation to obtain the final, high-purity product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Diethylene Glycol Monoethyl Ether + Acetic Acid + Acid Catalyst Reaction Esterification (Reflux) Reactants->Reaction Crude_Product Crude Carbitol Acetate Reaction->Crude_Product Neutralization Neutralization Crude_Product->Neutralization Washing Water Wash Neutralization->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure Carbitol Acetate Distillation->Final_Product GC_MS GC-MS Final_Product->GC_MS Purity & Identity NMR NMR Spectroscopy Final_Product->NMR Structure Confirmation

Caption: Workflow for the synthesis and analysis of Carbitol acetate.

II. Determination of Molecular Weight and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molecular weight and assessing the purity of volatile compounds like Carbitol acetate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized Carbitol acetate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The oven temperature program should be optimized to ensure good separation of Carbitol acetate from any impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 220°C), and hold for a few minutes.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Purity Assessment: The purity of the sample can be determined by integrating the peak areas in the total ion chromatogram (TIC). The percentage purity is the area of the Carbitol acetate peak divided by the total area of all peaks.

    • Molecular Weight Determination: The mass spectrum of Carbitol acetate will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.21 g/mol ). Characteristic fragment ions will also be observed, which can be used to confirm the structure.

III. Structural Elucidation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, allowing for unambiguous structure confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified Carbitol acetate in the deuterated solvent in an NMR tube. Add a drop of TMS.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Spectral Interpretation: The ¹H NMR spectrum of Carbitol acetate is expected to show the following signals:

    • A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

    • A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group.

    • Multiple signals in the ether region corresponding to the four methylene groups (-OCH₂CH₂O- and -CH₂CH₂O-).

    • A singlet corresponding to the methyl protons of the acetate group.

The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (multiplicity) of these signals will be consistent with the known structure of Carbitol acetate.

Logical Relationships in Quality Control

The synthesis and purification process is intrinsically linked to the final quality of the Carbitol acetate. The following diagram illustrates the logical relationships in a typical quality control workflow.

Quality Control Logic for Carbitol Acetate Start Raw Materials (Diethylene Glycol Monoethyl Ether, Acetic Acid) Synthesis Esterification Reaction Start->Synthesis Purification Distillation Synthesis->Purification InProcess_Control In-Process Control (e.g., GC for reaction completion) Synthesis->InProcess_Control Final_Product Final Product: Carbitol Acetate Purification->Final_Product InProcess_Control->Synthesis Feedback QC_Testing Quality Control Testing Final_Product->QC_Testing Release Product Release QC_Testing->Release Pass Reject Product Reject QC_Testing->Reject Fail Specification Product Specification (Purity, Identity, etc.) Specification->QC_Testing

Caption: Logical workflow for quality control in Carbitol acetate production.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, structure, and characterization of Carbitol acetate. The presented data and experimental protocols for synthesis, GC-MS, and NMR analysis offer a solid foundation for researchers, scientists, and drug development professionals working with this important solvent. Adherence to these analytical methods is essential for ensuring the quality, purity, and proper identification of Carbitol acetate in research and manufacturing settings.

References

Synthesis of 2-(2-ethoxyethoxy)ethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate or ethyl carbitol acetate, is a versatile organic solvent with a wide range of industrial applications.[1][2][3] Its favorable properties, including a high boiling point, low volatility, and good solvency for a variety of resins and coatings, make it a valuable component in the formulation of paints, lacquers, printing inks, and as a solvent for cellulose (B213188) esters, gums, and resins.[3][4][5] This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(2-ethoxyethoxy)ethyl acetate, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis of this ester is primarily achieved through three main routes: Fischer esterification of diethylene glycol monoethyl ether with acetic acid, the Pinner reaction with acetonitrile (B52724), and transesterification. Each pathway offers distinct advantages and challenges in terms of reaction conditions, catalyst selection, and overall yield.

I. Fischer Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of diethylene glycol monoethyl ether with acetic acid.[4][6] This reversible reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

Fischer_Esterification DGMEE Diethylene Glycol Monoethyl Ether Intermediate Tetrahedral Intermediate DGMEE->Intermediate + Acetic Acid AceticAcid Acetic Acid AceticAcid->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA, Oxalic Acid) Catalyst->Intermediate H⁺ Product 2-(2-ethoxyethoxy)ethyl acetate Intermediate->Product - H₂O Water Water Intermediate->Water

Caption: Fischer Esterification Pathway

Experimental Protocols

1. Homogeneous Acid Catalysis (p-Toluenesulfonic Acid)

  • Materials: Diethylene glycol monoethyl ether, acetic acid, p-toluenesulfonic acid (PTSA), and an azeotropic agent such as butyl acetate.[4]

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethylene glycol monoethyl ether (1.0 mol), acetic acid (1.1 to 2.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 0.5-1.0 wt% of total reactants), and butyl acetate (as an entrainer).[4]

    • Heat the mixture to reflux. The azeotrope of water and butyl acetate will distill and be collected in the Dean-Stark trap. The upper organic layer (butyl acetate) is returned to the reaction flask.[4]

    • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

2. Heterogeneous Acid Catalysis (Cation Exchange Resin)

  • Materials: Diethylene glycol monoethyl ether, acetic acid, and a strongly acidic cation exchange resin (e.g., Amberlyst-15 or Seralite SRC-120).[7][8]

  • Procedure:

    • Pack a fixed-bed reactor with the cation exchange resin.

    • Preheat a mixture of diethylene glycol monoethyl ether and acetic acid (molar ratio typically ranging from 1:1 to 1:5) to the desired reaction temperature (e.g., 70-120°C).[7]

    • Continuously feed the preheated reactant mixture through the packed-bed reactor.

    • The product stream exiting the reactor will contain this compound, water, and unreacted starting materials.

    • Separate the water from the organic phase.

    • Purify the organic phase by distillation to isolate the final product and recycle the unreacted starting materials.

II. Pinner Reaction with Acetonitrile

An alternative laboratory-scale synthesis involves the reaction of diethylene glycol monoethyl ether with acetonitrile in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method proceeds via a Pinner imino ether synthesis followed by hydrolysis.[9]

Pinner_Reaction DGMEE Diethylene Glycol Monoethyl Ether IminoEther Imino Ether Intermediate DGMEE->IminoEther Acetonitrile Acetonitrile Acetonitrile->IminoEther TMSOTf TMSOTf TMSOTf->IminoEther Catalyst Product 2-(2-ethoxyethoxy)ethyl acetate IminoEther->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Pinner Reaction Pathway

Experimental Protocol
  • Materials: Diethylene glycol monoethyl ether, acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf), water, ethyl acetate (for extraction), sodium sulfate, and silica (B1680970) gel for column chromatography.[9]

  • Procedure:

    • In a reaction vessel, dissolve diethylene glycol monoethyl ether (0.755 mmol) in acetonitrile (3 mL).[9]

    • Add trimethylsilyl trifluoromethanesulfonate (336 mg, 1.51 mmol) to the solution.[9]

    • Stir the mixture at room temperature for 65 hours.[9]

    • After the reaction is complete, add water (25 mL) and brine (25 mL) to the mixture.[9]

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[9]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.[9]

III. Transesterification

Transesterification offers another route to this compound, involving the reaction of diethylene glycol monoethyl ether with another ester, such as ethyl acetate, in the presence of a catalyst.[10] This equilibrium reaction can be driven to completion by using an excess of one of the reactants or by removing one of the products.

Transesterification DGMEE Diethylene Glycol Monoethyl Ether Product 2-(2-ethoxyethoxy)ethyl acetate DGMEE->Product DGMEE:e->Product:w + Ethyl Acetate Ethanol Ethanol EthylAcetate Ethyl Acetate EthylAcetate->Product EthylAcetate:e->Product:w Catalyst Catalyst (Acid or Base) Catalyst->Product Product:e->Ethanol:w

Caption: Transesterification Pathway

Experimental Protocol (Cation Exchange Resin Catalysis)
  • Materials: Diethylene glycol monoethyl ether, ethyl acetate, and a strongly acidic cation exchange resin.[11]

  • Procedure:

    • A continuous process can be employed using a reaction column packed with a strongly acidic cation exchange resin.[11]

    • Feed a mixture of ethyl acetate and an excess of diethylene glycol monoethyl ether (molar ratio of 1:1.1 to 1:10) into the reaction column at a temperature not exceeding 100°C.[11]

    • The reaction mixture exiting the column is then fed into a distillation column.

    • The by-product, ethanol, can be recovered as a distillate.

    • The desired product, this compound, is obtained as the bottom fraction from the distillation.[11]

    • Unreacted starting materials can be recycled back to the reaction zone.[11]

General Experimental Workflow

The synthesis of this compound, regardless of the specific pathway, generally follows a consistent workflow encompassing reaction, work-up, and purification stages.

Experimental_Workflow Start Start Reaction Reaction Stage (Esterification, Pinner, or Transesterification) Start->Reaction Workup Work-up Stage (Neutralization, Washing, Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., with Na₂SO₄) Workup->Drying Purification Purification Stage (Distillation or Chromatography) Drying->Purification Analysis Product Analysis (GC, NMR, IR) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways of this compound.

Table 1: Fischer Esterification

CatalystReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Oxalic Acid1:0.7 - 1:1.2105 - 130Not Specified99.699.7[6]
p-Toluenesulfonic Acid1:1.1 - 1:285 - 120Until water removal is completeHigh (not specified)High (not specified)[4]
Ceric Sulfate Tetrahydrate1:1.51302>97Not Specified[12]
Cation Exchange ResinNot Specified75 - 115Not SpecifiedHigh (not specified)High (not specified)[6]

Table 2: Pinner Reaction

CatalystReactant Molar Ratio (Alcohol:Nitrile)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
TMSOTf1:excess (solvent)206575High (after chromatography)[9]

Table 3: Transesterification

CatalystReactant Molar Ratio (Alcohol:Ester)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Cation Exchange Resin1.1:1 - 10:1< 1000.2 - 5High (not specified)High (not specified)[11]

The synthesis of this compound can be effectively achieved through several pathways, with Fischer esterification being the most prevalent industrial method due to its use of readily available and less expensive starting materials. The choice of catalyst and reaction conditions in Fischer esterification allows for optimization of yield and purity. The Pinner reaction provides a useful laboratory-scale alternative, while transesterification presents a viable route, particularly in a continuous process setup. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

Ethoxydiglycol Acetate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiglycol acetate (B1210297), also known as diethylene glycol monoethyl ether acetate, is a versatile solvent utilized in a variety of applications, including as a solvent for paints, lacquers, and printing inks.[1] Its unique properties also make it a substance of interest in research and development settings. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of ethoxydiglycol acetate in a laboratory environment, with a focus on protecting researchers and ensuring the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of ethoxydiglycol acetate is fundamental to its safe handling. This data is crucial for designing appropriate storage and handling procedures, as well as for anticipating its behavior under various experimental conditions.

PropertyValueReference
CAS Number 112-15-2[1]
Molecular Formula C8H16O4[2]
Molar Mass 176.21 g/mol [2]
Appearance Colorless liquid[1][2]
Odor Mild, pleasant[3]
Boiling Point 217.4 °C
Melting Point -25 °C
Flash Point 96 °C[4]
Density 1.01 g/cm³[2]
Solubility in Water Miscible[3]
Vapor Pressure 0.12 mmHg at 20 °C[2]

Toxicological Data

The toxicological profile of ethoxydiglycol acetate is a critical consideration for risk assessment and the implementation of appropriate safety measures. The following table summarizes the available acute toxicity data.

Toxicity EndpointValueSpeciesReference
LD50 (Oral) 11 g/kgRat[5]
LD50 (Dermal) 15,100 µL/kgRabbit[5]
LC50 (Inhalation) > 5.2 mg/L (4h)Rat

Health Effects:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: May cause mild skin irritation.[1]

  • Inhalation: May cause irritation of the respiratory tract.[1] Inhalation of high concentrations may affect the central nervous system, leading to symptoms such as headache and drowsiness, and may also impact the urinary system.[1]

  • Ingestion: Ingestion of large amounts may lead to gastrointestinal upset and central nervous system depression.[6]

  • Chronic Exposure: There is no available data on the reproductive, developmental, or teratogenic effects of ethoxydiglycol acetate.[1]

Experimental Protocols

The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and substances.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats, via oral gavage.[3] The animals are then observed for a set period, typically 14 days, for signs of toxicity and mortality.[3] The LD50, or the dose that is lethal to 50% of the test population, is then calculated.[3]

Acute Dermal Toxicity (Based on OECD Guideline 402)

For acute dermal toxicity testing, the substance is applied to a shaved area of the skin of the test animals, usually rabbits or rats.[7][8] The site of application is then covered with a porous gauze dressing for a 24-hour exposure period.[9][10] Animals are observed for signs of toxicity and mortality over a 14-day period, and the dermal LD50 is determined.[9]

Acute Eye Irritation (Based on OECD Guideline 405)

The potential for a substance to cause eye irritation is assessed by applying a small amount of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][4] The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and corneal opacity.[4]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations of vapors and mists below their respective threshold limit values.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][4]

  • Respiratory Protection: If working outside of a fume hood or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where ethoxydiglycol acetate is handled.[1]

  • Wash hands thoroughly after handling the substance.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Ethoxydiglycol acetate is hygroscopic and should be protected from moisture.[1]

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store No Damage don_ppe Don Appropriate PPE store->don_ppe use_hood Use in Chemical Fume Hood don_ppe->use_hood conduct_experiment Conduct Experiment use_hood->conduct_experiment collect_waste Collect Waste in a Labeled Container conduct_experiment->collect_waste dispose Dispose of According to Institutional and Local Regulations collect_waste->dispose G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to Ethoxydiglycol Acetate move_fresh_air Move to Fresh Air exposure->move_fresh_air remove_clothing Remove Contaminated Clothing exposure->remove_clothing rinse_eyes Rinse Cautiously with Water for Several Minutes exposure->rinse_eyes do_not_induce_vomiting Do NOT Induce Vomiting exposure->do_not_induce_vomiting artificial_respiration Give Artificial Respiration if Not Breathing move_fresh_air->artificial_respiration seek_medical_attention Seek Medical Attention artificial_respiration->seek_medical_attention wash_skin Wash Skin with Soap and Water remove_clothing->wash_skin get_medical_advice Get Medical Advice if Irritation Persists wash_skin->get_medical_advice remove_lenses Remove Contact Lenses, if Present and Easy to Do rinse_eyes->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing get_medical_attention_eye Get Medical Attention continue_rinsing->get_medical_attention_eye rinse_mouth Rinse Mouth do_not_induce_vomiting->rinse_mouth seek_medical_attention_ingestion Seek Immediate Medical Attention rinse_mouth->seek_medical_attention_ingestion

References

Technical Guide: Material Safety Data Sheet for 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (CAS No. 112-15-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification

IdentifierValue
Chemical Name 2-(2-ethoxyethoxy)ethyl acetate
Synonyms Diethylene glycol monoethyl ether acetate, Carbitol acetate, Ethyldiglycolacetate[1]
CAS Number 112-15-2[1]
Molecular Formula C8H16O4[2]
Molecular Weight 176.21 g/mol [3]
Structure CCOCCOCCOC(=O)C[3]

Hazard Identification

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

GHS Classification:

  • Serious Eye Damage/Eye Irritation: Category 2A[1][4]

  • Signal Word: Warning[1]

  • Hazard Statements: Causes serious eye irritation[1].

  • Supplemental Hazard Statements: May form explosive peroxides[2][5].

Pictogram:

  • GHS07: Exclamation Mark[6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Physical State Liquid[6]
Appearance Colorless liquid[3][7]
Odor Sweet-smelling[7]
Boiling Point 217-219 °C[6][7]
Melting Point -25 °C[2][6][7]
Flash Point 98 - 100 °C (closed cup)[2][6]
Density 1.011 g/mL at 20-25 °C[6][7]
Vapor Pressure 0.3 hPa at 20 °C[6]
Autoignition Temperature 310 °C[6]
Solubility Soluble in water[2]
Refractive Index 1.421[7]
Explosion Limits Lower: 1.5 % (v/v)[6]

Toxicological Information

This section details the acute toxicity data for this compound.

Route of ExposureSpeciesValue
Oral (LD50) Rat11 g/kg[1]
Dermal (LD50) Rabbit15100 mg/kg[1]

Health Effects:

  • Eye Contact: Causes serious eye irritation[1].

  • Skin Contact: May cause mild skin irritation[4]. Prolonged or repeated contact may defat the skin, leading to dermatitis[8].

  • Inhalation: May cause irritation to the nose and throat[9].

  • Ingestion: Accidental ingestion may be damaging to health[8].

Experimental Protocols

The provided Safety Data Sheets (SDS) summarize the results of toxicological and physical-chemical property testing. However, they do not provide detailed experimental protocols. The methodologies for determining these values typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Principles of Key Experiments:

  • Acute Oral Toxicity (LD50): This is typically determined using a method like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The substance is administered in a single dose to a group of fasted animals (usually rats), and mortality is observed over a set period.

  • Acute Dermal Toxicity (LD50): The OECD Test Guideline 402 (Acute Dermal Toxicity) is a common method. The substance is applied to a shaved area of the skin of an animal (often rabbits), and the site is covered for 24 hours. The animals are then observed for signs of toxicity and mortality.

  • Flash Point: The flash point is determined using a standardized apparatus such as a Pensky-Martens or Cleveland open-cup tester, following methods like ASTM D93. The temperature of the substance is gradually increased, and an ignition source is passed over the surface until a flash is observed.

Handling and Safety Precautions

A logical workflow for handling this compound in a laboratory setting is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Goggles, Gloves) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Clean_Spills Clean Spills with Inert Absorbent Material Perform_Experiment->Clean_Spills Dispose_Waste Dispose of Waste in Accordance with Regulations Clean_Spills->Dispose_Waste Store_Chemical Store in Tightly Closed Container in a Cool, Dry Place Dispose_Waste->Store_Chemical G cluster_routes Routes of Exposure & First Aid Exposure Exposure Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse with water for 15 mins. Seek medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Wash with soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse_Mouth

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (also known as diethylene glycol monoethyl ether acetate or carbitol acetate), a high-boiling point solvent utilized in various industrial applications. This document outlines its key physical properties and details the standard experimental methodologies for their determination.

Core Physicochemical Data

2-(2-ethoxyethoxy)ethyl acetate is a colorless liquid with a mild, ester-like odor.[1] Its fundamental physical properties, the melting and boiling points, are critical for its application, handling, and safety. These properties are summarized below.

PropertyValueSource(s)
Boiling Point 217 °C[2]
217-218 °C[3]
218-219 °C[4]
Melting Point -25 °C[2][3][4][5]
Molecular Formula C₈H₁₆O₄[2][6]
Molecular Weight 176.21 g/mol [2]
CAS Number 112-15-2[2][4]

Experimental Protocols for Determination

The following sections describe standardized laboratory procedures for accurately measuring the boiling and melting points of a chemical substance like this compound.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7][8]

Methodology: Capillary Method

  • Sample Preparation: A small quantity of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed bottom, filling it to a height of 2-3 mm.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated digital device (e.g., a DigiMelt). The tube is positioned adjacent to the bulb of a thermometer to ensure accurate temperature reading.[7][8]

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[7] The sample is observed carefully.

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied. The recorded melting point is the range from T₁ to T₂.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from liquid to gas.[10][11]

Methodology: Thiele Tube Micro-Determination

This method is suitable for small sample volumes.

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted (open end down) and placed into the liquid.[12]

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil. The side arm of the Thiele tube is heated.[11][12]

  • Heating and Observation: The Thiele tube is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is reached, the vapor pressure will increase, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[11][12]

  • Data Recording: Once a vigorous stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the liquid's vapor pressure is equal to the atmospheric pressure.[11][12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method as described in the protocol above.

BoilingPointWorkflow prep Sample Preparation: Fill small tube with liquid. Insert inverted capillary tube. setup Apparatus Setup: Attach tube to thermometer. Immerse in Thiele tube oil bath. prep->setup Assemble heat Gentle Heating: Apply heat to Thiele tube side arm. Observe capillary. setup->heat Begin bubbles Observation Point: Rapid, continuous stream of bubbles emerges. heat->bubbles Vapor pressure increases cool Cooling Phase: Remove heat source. Allow oil bath to cool. bubbles->cool Condition met record Boiling Point Recorded: Temperature when liquid enters capillary tube. cool->record Vapor pressure drops

References

A Comprehensive Technical Guide to the Solubility of 2-(2-ethoxyethoxy)ethyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), a versatile solvent widely utilized in various industrial and research applications. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for assessing solubility.

Introduction to 2-(2-ethoxyethoxy)ethyl Acetate

This compound, also known as diethylene glycol monoethyl ether acetate (DEGEEA) or ethyl diglycol acetate, is a high-boiling, colorless liquid with a mild, pleasant odor. Its chemical structure, featuring both ether and ester functional groups, imparts a unique combination of properties, making it an effective solvent for a wide array of substances, including resins, oils, waxes, and dyes.[1][2] It is extensively used as a coalescing agent in latex paints, a solvent in printing inks, and in the formulation of wood stains and lacquers.[3]

Solubility Characteristics

This compound is characterized by its broad miscibility with a wide range of organic solvents and its solubility in water.[4][5] This high degree of solubility is attributed to its molecular structure, which allows for hydrogen bonding and van der Waals interactions with various solute molecules.

Qualitative Solubility

General solubility descriptions from various sources indicate that this compound is miscible with most common organic solvents.[4][5] Glycol ethers, as a class, are known for their excellent solvency for many resins, oils, fats, and dyestuffs.[1]

Quantitative Solubility Data

The following table summarizes the known solubility characteristics of this compound in water and various classes of organic solvents.

Solvent ClassRepresentative SolventsSolubilityQuantitative Data (at 20°C)
Water WaterSoluble> 1000 g/L[6]
Alcohols Ethanol, MethanolMiscibleData not available
Ketones AcetoneMiscibleData not available
Esters Ethyl AcetateMiscibleData not available
Ethers Diethyl EtherMiscibleData not available
Aromatic Hydrocarbons Toluene, BenzeneMiscibleData not available
Aliphatic Hydrocarbons Hexane, HeptaneData not availableData not available
Chlorinated Solvents ChloroformMiscibleData not available

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development, formulation, and quality control. Several established methods can be employed to quantitatively measure the solubility of this compound in various organic solvents. The following are detailed methodologies for key experiments.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent at a constant temperature.

Principle: An excess amount of the solute is mixed with the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC, or UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solute is essential to ensure saturation.

  • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring that no solid particles are transferred.

  • Filter the withdrawn sample through a syringe filter that is chemically compatible with the solvent and solute.

  • Dilute the filtered sample to a suitable concentration with the same solvent.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Gravimetric Method

This method is a straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Evaporating dish or beaker

  • Oven

  • Desiccator

Procedure:

  • Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Saturation Method (steps 1-5).

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume or mass of the clear, saturated solution into the pre-weighed evaporating dish.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

  • Weigh the evaporating dish containing the dried solute.

  • The mass of the solute is the difference between the final and initial weights of the evaporating dish.

  • The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow start Start: Select Solvent and Temperature prepare_mixture Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., Shake-Flask Method) prepare_mixture->equilibrate check_equilibrium Periodically Sample and Analyze Concentration equilibrate->check_equilibrium equilibrium_reached Equilibrium Reached? (Concentration is Stable) check_equilibrium->equilibrium_reached equilibrium_reached->equilibrate No separate_phases Phase Separation (Centrifugation or Settling) equilibrium_reached->separate_phases Yes sample_supernatant Sample and Filter Supernatant separate_phases->sample_supernatant analysis_method Select Analysis Method sample_supernatant->analysis_method gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis_method->gravimetric Non-volatile Solute instrumental Instrumental Analysis: (e.g., GC, HPLC) Determine Concentration analysis_method->instrumental Volatile or Trace Solute calculate_solubility Calculate Solubility (e.g., g/100mL, mol/L) gravimetric->calculate_solubility instrumental->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Workflow for determining the solubility of a solute in a solvent.

Conclusion

This compound is a highly versatile solvent characterized by its broad miscibility with a wide range of organic solvents and its solubility in water. While comprehensive quantitative solubility data remains limited in the public domain, established experimental protocols such as the isothermal saturation method and gravimetric analysis can be effectively employed to determine its solubility in specific solvents of interest. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to accurately assess and utilize the solubility characteristics of this compound in their work.

References

An In-depth Technical Guide on the Vapor Pressure of 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure data for 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (also known as diethylene glycol monoethyl ether acetate), a widely used solvent in various industrial applications. A comprehensive understanding of its vapor pressure is crucial for safety assessments, process design, and regulatory compliance. This document summarizes the available quantitative data, outlines experimental protocols for vapor pressure determination, and presents a visual representation of a typical experimental workflow.

Data Presentation

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)Source
20293.150.10.0133[1]
20293.150.090.0120[]
25298.150.1050.0140[3]
214 - 221.8487.15 - 494.95760101.325[1][3]

Note: The boiling point at atmospheric pressure (760 mmHg) is reported as a range in various sources.

Experimental Protocols

The determination of vapor pressure for a liquid such as 2-(2-ethoxyethoxy)ethyl acetate can be performed using several established methods. The choice of method often depends on the substance's volatility and the required precision. Two common methods are the static method and the ebulliometric method .

1. Static Method

The static method is a direct technique for measuring vapor pressure and is suitable for a wide pressure range.[4]

Principle: The substance is introduced into a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.

Apparatus:

  • A vacuum-tight sample cell or isoteniscope.

  • A high-precision pressure transducer or a mercury manometer.

  • A thermostatically controlled bath or oven to maintain a constant temperature.

  • A vacuum pump and a system for degassing the sample.

Procedure:

  • Sample Preparation: The sample of this compound is carefully purified and degassed to remove any volatile impurities and dissolved air, which could contribute to the measured pressure.[4] Degassing is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The sample is placed in the sample cell, which is connected to the pressure measurement system and the vacuum line. The entire system is then evacuated.

  • Temperature Equilibration: The sample cell is brought to the desired temperature using the thermostatic bath. The temperature must be controlled with high precision.

  • Vapor-Liquid Equilibrium: The system is allowed to reach thermodynamic equilibrium, at which point the pressure of the vapor phase becomes constant.

  • Pressure Measurement: The vapor pressure at the given temperature is recorded using the pressure transducer or manometer.

  • Data Collection: The procedure is repeated at different temperatures to obtain a set of vapor pressure data as a function of temperature.

2. Ebulliometric Method

The ebulliometric method is a dynamic method that involves measuring the boiling point of the liquid at a controlled pressure. This method is particularly accurate near atmospheric pressure.[5][6][7]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere. By controlling the system pressure, the corresponding boiling temperature can be measured.

Apparatus:

  • An ebulliometer, which consists of a boiler, a condenser, and a temperature measurement port (thermowell).

  • A pressure control and measurement system.

  • A precision temperature sensor (e.g., a platinum resistance thermometer).

  • A heating mantle for the boiler.

Procedure:

  • Sample Introduction: A sample of this compound is placed in the boiler of the ebulliometer.

  • Pressure Control: The system is connected to a pressure control system, and the desired pressure is set.

  • Heating and Boiling: The sample is heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the liquid and vapor are in equilibrium where the temperature is measured.

  • Temperature Measurement: The boiling temperature is measured with a high-precision thermometer once the system has stabilized.

  • Data Collection: The procedure is repeated for a range of pressures to obtain a series of corresponding boiling points. These data points represent the vapor pressure curve of the substance.[8]

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical vapor pressure measurement experiment using the static method.

VaporPressureMeasurement cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Analysis Purification Purify Sample Degassing Degas Sample (Freeze-Pump-Thaw) Purification->Degassing LoadSample Load Sample into Cell Degassing->LoadSample Evacuate Evacuate System LoadSample->Evacuate SetTemp Set and Stabilize Temperature Evacuate->SetTemp Equilibrate Allow for Vapor-Liquid Equilibrium SetTemp->Equilibrate MeasurePressure Measure Vapor Pressure Equilibrate->MeasurePressure RecordData Record T and P MeasurePressure->RecordData Repeat Repeat for Different Temperatures Repeat->SetTemp Next Temperature PlotData Plot P vs. T Repeat->PlotData All Temperatures Measured RecordData->Repeat ModelData Fit to Equation (e.g., Antoine) PlotData->ModelData

Caption: Workflow for vapor pressure determination by the static method.

References

Methodological & Application

Application Notes and Protocols for 2-(2-ethoxyethoxy)ethyl Acetate in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known by synonyms such as Diethylene Glycol Monoethyl Ether Acetate (DEGEEA) or Carbitol™ Acetate, is a high-boiling point, colorless liquid with a mild, pleasant odor.[1][2] Its unique combination of ether and ester functionalities imparts a moderate polarity and excellent solvency for a wide range of organic compounds. These properties make it a potentially valuable, yet under-explored, solvent in various chromatographic applications. This document provides detailed application notes and generalized experimental protocols for the use of 2-(2-ethoxyethoxy)ethyl acetate in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

Disclaimer: The following protocols are proposed based on the physicochemical properties of this compound and established chromatographic principles. Specific experimental conditions may require significant optimization depending on the sample matrix and target analytes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for method development in chromatography.

PropertyValueReferences
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Boiling Point 217-219 °C[2]
Melting Point -25 °C
Density 1.01 g/cm³ at 20 °C
Vapor Pressure 0.3 hPa at 20 °C
Flash Point 100 °C
Solubility Miscible with many organic solvents.[3]

Application in High-Performance Liquid Chromatography (HPLC)

Due to its high boiling point and potential for a high UV cutoff, similar to ethyl acetate (256 nm), the primary application of this compound in HPLC is likely to be in normal-phase chromatography or as a component in preparative chromatography where recovery of the analyte from the solvent is desired and UV detection is performed at higher wavelengths.[4][5][6] Its miscibility with water is limited, making it less suitable for typical reversed-phase applications without a co-solvent.[7]

General Protocol for Normal-Phase HPLC

This protocol is a starting point for the separation of moderately polar to non-polar compounds.

Experimental Workflow for Normal-Phase HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane (B92381)/DEGEEA) C Equilibrate HPLC System A->C B Prepare Sample (dissolve in mobile phase) D Inject Sample B->D E Chromatographic Separation (Isocratic or Gradient) D->E F Detection (e.g., RI, ELSD, or UV >260 nm) E->F G Data Acquisition F->G H Peak Integration and Quantification G->H

Caption: Workflow for a typical normal-phase HPLC analysis.

Methodology:

  • Stationary Phase: Silica or other polar bonded phase (e.g., Diol, Cyano).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and this compound. A starting point could be a 95:5 (v/v) mixture of hexane and this compound. The proportion of this compound can be increased to decrease the retention of polar analytes.

  • Elution Mode: Isocratic or gradient elution can be employed. For gradient elution, the concentration of this compound would be increased over time.

  • Flow Rate: 0.5 - 2.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to reduce mobile phase viscosity.

  • Injection Volume: 5 - 20 µL.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) are recommended due to the high UV cutoff of the solvent. If a UV detector is used, the wavelength should be set above 260 nm.

Application in Gas Chromatography (GC)

This compound can be used in GC in two main ways: as a high-boiling point solvent for the dilution and injection of samples containing thermally stable, high-boiling analytes, or as a component of a stationary phase for the separation of volatile compounds.

General Protocol for GC with this compound as a Sample Solvent

This protocol is suitable for the analysis of high-boiling compounds such as plasticizers, antioxidants, or certain drug molecules.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Analysis A Dissolve/Dilute Sample in DEGEEA B Inject Sample A->B C Separation in GC Column B->C D Detection (FID or MS) C->D E Chromatogram Acquisition D->E F Peak Identification and Quantification E->F

Caption: General workflow for GC analysis using a sample solvent.

Methodology:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, DB-17).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50-100 °C (hold for 1-2 minutes to allow for solvent venting if necessary).

    • Ramp: 10-20 °C/min to a final temperature appropriate for the analytes (e.g., 280-320 °C).

    • Final Hold: 5-10 minutes.

  • Detector Temperature: 280-320 °C (FID) or as appropriate for the MS interface.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 50:1, depending on the concentration of the analytes.

Application in Thin-Layer Chromatography (TLC)

This compound can be used as a component of the mobile phase in normal-phase TLC to separate compounds of varying polarities. Its moderate polarity makes it a useful alternative to more common solvents like ethyl acetate, especially when different selectivity is required.

General Protocol for Normal-Phase TLC

This protocol can be adapted for the screening of plant extracts, reaction mixtures, or for the optimization of solvent systems for column chromatography.

Logical Relationship for TLC Solvent Optimization

TLC_Logic A Initial Solvent System (e.g., Hexane/DEGEEA 9:1) B Rf values too low? A->B D Rf values too high? A->D C Increase DEGEEA concentration (e.g., to 8:2) B->C Yes F Optimal Separation (Rf between 0.2 and 0.8) B->F No C->A Re-run TLC E Decrease DEGEEA concentration (e.g., to 9.5:0.5) D->E Yes D->F No E->A Re-run TLC

Caption: Decision process for optimizing TLC mobile phase.

Methodology:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate, or this compound) to a concentration of 1-10 mg/mL.

  • Application: Spot the sample onto the TLC plate using a capillary tube.

  • Developing Chamber: A closed glass chamber lined with filter paper saturated with the mobile phase.

  • Mobile Phase: A mixture of a non-polar solvent and this compound. A good starting point is a 9:1 or 8:2 (v/v) mixture of hexane or toluene (B28343) with this compound. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents.

  • Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Under UV light (254 nm and/or 366 nm) if the compounds are UV active.

    • Staining with a suitable reagent (e.g., potassium permanganate, vanillin-sulfuric acid) followed by heating.

  • Data Analysis: Calculate the Retention Factor (Rf) for each spot.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for the performance of this compound in chromatographic separations is readily available in the literature, the following table is a hypothetical representation of how such data could be presented. This table is for illustrative purposes only.

AnalyteMobile Phase Composition (v/v)Retention Time (min)Resolution (Rs)
Compound A Hexane/DEGEEA (90:10)5.8-
Compound B Hexane/DEGEEA (90:10)7.22.1
Compound A Hexane/Ethyl Acetate (90:10)6.5-
Compound B Hexane/Ethyl Acetate (90:10)8.12.5

Conclusion

This compound presents itself as a versatile, high-boiling point solvent with potential applications in various chromatographic techniques. Its moderate polarity and excellent solvency suggest it could be a useful tool in a chromatographer's arsenal, particularly for normal-phase separations and as a sample solvent for high-boiling analytes in GC. The provided protocols offer a foundational starting point for method development. Further empirical studies are necessary to fully elucidate its performance characteristics and expand its application in the separation sciences.

References

Application Notes and Protocols: Carbitol Acetate in Coating and Lacquer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Carbitol Acetate (B1210297) in High-Performance Coatings

Carbitol™ Acetate, chemically known as diethylene glycol monoethyl ether acetate (CAS No. 112-15-2), is a high-boiling point, slow-evaporating solvent with excellent solvency characteristics for a wide range of resins, dyes, and oils.[1] Its unique properties make it a valuable component in the formulation of coatings, lacquers, and printing inks where a smooth, defect-free finish and controlled drying time are essential.[1]

As a clear, colorless liquid with a mild, pleasant odor, Carbitol acetate is classified as a "tail solvent" because it is one of the last solvent components to evaporate from the coating film.[1] This slow evaporation rate is critical for allowing sufficient time for the coating to flow and level out, minimizing surface imperfections such as brush marks, orange peel, and cratering. Its excellent miscibility with organic solvents and water makes it versatile for use in various formulation types.[1][2]

These notes provide a detailed overview of the applications of Carbitol acetate, its physical properties, and standardized protocols for evaluating its performance in coating and lacquer formulations.

Key Functions and Applications

Carbitol acetate serves several primary functions in coating and lacquer formulations:

  • Flow and Leveling Agent: Its slow evaporation rate extends the "wet edge" time of the coating, providing a longer period for the film to coalesce and form a uniform, smooth surface.[1] This is particularly crucial in high-gloss finishes where visual perfection is paramount.

  • Coalescing Agent: In latex or water-based coatings, Carbitol acetate helps in the fusion of polymer particles into a continuous, durable film, especially under adverse conditions like low temperatures or high humidity.[3][4][5]

  • High-Boiling Solvent: It possesses strong solvency for a variety of synthetic and natural resins, including nitrocellulose, acrylics, and vinyl resins, which are common binders in lacquer formulations.[1][6]

  • Blushing Prevention: By slowing down the initial evaporation of faster-drying solvents, it helps prevent rapid cooling of the film surface, which can cause moisture condensation and a cloudy appearance known as "blushing."

Its applications span across various industries, including automotive finishes, industrial maintenance coatings, wood lacquers, and specialty printing inks.[1][7]

Physicochemical Properties

The performance of Carbitol acetate as a coating solvent is directly related to its physical and chemical properties.

PropertyValueReference
Chemical Name Diethylene Glycol Monoethyl Ether Acetate[1]
CAS Number 112-15-2[1]
Appearance Colorless, clear liquid[1]
Odor Faint, sweet, ester-like[1]
Boiling Point 190-200°C (374-392°F)[2]
Melting Point -40°C (-40°F)[2]
Evaporation Rate Slow[1]
Viscosity Low to moderate[1]
Solubility Soluble in water and common organic solvents[1][2]
Reactivity Stable under normal conditions[2]

Visualization of Mechanism

The following diagram illustrates the logical relationship between the slow evaporation of Carbitol acetate and the formation of a uniform coating film.

G cluster_process Coating Drying Process cluster_properties Key Property of Carbitol Acetate A 1. Coating Application (Wet Film) B 2. Initial Evaporation (Fast Solvents) A->B C 3. Extended Wet Time (Carbitol Acetate remains) B->C D 4. Film Leveling & Coalescence (Resin particles flow and fuse) C->D Enables E 5. Final Evaporation (Carbitol Acetate leaves film) D->E F 6. Uniform Dry Film (Smooth, defect-free surface) E->F Results in Prop Slow Evaporation Rate Prop->C Controls

Caption: Role of Carbitol Acetate in Film Formation.

Experimental Protocols

To evaluate the impact of Carbitol acetate on a coating formulation, standardized test methods are essential. The American Society for Testing and Materials (ASTM) provides comprehensive guides, such as ASTM D333 for clear and pigmented lacquers.[8][9][10] Below are key protocols for performance evaluation.

Protocol 1: Evaluation of Flow, Leveling, and Gloss

Objective: To determine the effect of Carbitol acetate concentration on the flow, leveling, and final gloss of a lacquer formulation.

Materials:

  • Base lacquer formulation (without Carbitol acetate).

  • Carbitol acetate.

  • Test panels (e.g., steel, wood, or glass as per ASTM D333).[9]

  • Film applicator (e.g., Bird or Baker type) for uniform film thickness.[8]

  • Drawdown cards with sealed charts.

  • Glossmeter (60° and/or 20° geometry).

  • Anti-sag meter or leveling test blade.

Procedure:

  • Formulation: Prepare a control lacquer (0% Carbitol acetate) and several test formulations with varying concentrations of Carbitol acetate (e.g., 2%, 5%, 10% by weight, replacing an equivalent amount of a faster solvent).

  • Application: Apply a uniform wet film of each formulation onto separate test panels or drawdown cards using a film applicator. The thickness should be consistent and relevant to the intended application.

  • Leveling Assessment: Immediately after application, assess the flow and leveling. This can be done visually by observing the disappearance of brush marks or instrumentally using a leveling test blade that creates parallel stripes; better leveling results in the stripes flowing together more completely.

  • Drying: Allow the panels to dry in a controlled environment (e.g., 25°C, 50% relative humidity).

  • Gloss Measurement: Once the films are fully cured, measure the specular gloss at 60° and, for high-gloss coatings, at 20°, according to ASTM D523. Take at least three readings per panel and calculate the average.

  • Data Analysis: Compare the leveling ratings and average gloss values across the different formulations. Plot the results to visualize the effect of Carbitol acetate concentration.

Protocol 2: Film Adhesion and Hardness Testing

Objective: To assess the integrity of the final cured film, ensuring that the inclusion of a slow solvent does not compromise adhesion or hardness.

Materials:

  • Cured test panels from Protocol 1.

  • Adhesion test kit (per ASTM D3359, Method B): cutting tool with multiple blades, pressure-sensitive tape.[11]

  • Pencil hardness test set (per ASTM D3363): pencils of varying hardness (e.g., 6B to 6H).

  • Abrasive paper (400 grit) for pencil lead preparation.

Procedure:

  • Adhesion Test (ASTM D3359):

    • On a cured panel, make a cross-hatch (lattice pattern) through the film to the substrate using the cutting tool.[11]

    • Brush the area lightly to remove any detached flakes.

    • Apply the specified pressure-sensitive tape firmly over the lattice.

    • Within 90 seconds, rapidly pull the tape off at a 180° angle.[11]

    • Classify the adhesion based on the ASTM scale (5B = no detachment, 0B = >65% detachment).

  • Pencil Hardness Test (ASTM D3363):

    • Prepare the pencil lead by exposing ~3 mm and flattening the tip with abrasive paper.

    • Holding the pencil at a 45° angle to the coating surface, push it forward with uniform pressure sufficient to either cut the film or for the lead to crumble.

    • Start with a softer pencil (e.g., 2H) and proceed to harder pencils until one mars or scratches the surface.

    • The pencil hardness rating is the hardest pencil that does not scratch or gouge the film.

  • Data Analysis: Tabulate the adhesion classification and pencil hardness rating for each formulation. Evaluate if the addition of Carbitol acetate had any positive or negative impact on these mechanical properties.

Experimental Workflow Visualization

The following diagram outlines the general workflow for testing a coating formulation containing Carbitol acetate.

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Curing cluster_eval Phase 3: Performance Evaluation cluster_analysis Phase 4: Analysis A Define Test Formulations (Varying % Carbitol Acetate) B Prepare & Mix Coatings A->B D Apply Uniform Wet Film (e.g., Drawdown) B->D C Prepare Substrate Panels (Cleaning & Treatment) C->D E Controlled Curing (Time, Temp, Humidity) D->E F Flow & Leveling Test (ASTM D4062) E->F G Gloss Measurement (ASTM D523) E->G H Adhesion Test (ASTM D3359) E->H I Hardness Test (ASTM D3363) E->I J Compile & Tabulate Data F->J G->J H->J I->J K Analyze Results & Draw Conclusions J->K

References

Application Notes and Protocols: 2-(2-Ethoxyethoxy)ethyl Acetate as a Solvent for Resins and Gums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA) or Carbitol™ acetate, as a versatile solvent for a wide range of resins and gums. This document includes its physical and chemical properties, qualitative solubility information, and detailed protocols for preparing and characterizing solutions.

Introduction

2-(2-Ethoxyethoxy)ethyl acetate is a high-boiling point, slow-evaporating ether-ester solvent with a faint, pleasant odor. Its chemical structure, featuring both ether and ester functionalities, imparts a unique combination of properties, making it an excellent solvent for numerous polar and non-polar substances.[1][2] This versatility is particularly valuable in the formulation of coatings, inks, and pharmaceutical dosage forms where controlled evaporation and high solvency are required.[3][4]

Key attributes of this compound include:

  • Excellent Solvency: It exhibits broad compatibility with a variety of resins, including nitrocellulose, acrylics, epoxies, polyurethanes, and polyesters.

  • Slow Evaporation Rate: This characteristic is crucial for producing smooth, high-gloss coatings by allowing for proper leveling and film formation.[3]

  • Water Miscibility: It is miscible with water and most organic solvents, offering flexibility in formulation.[5][6]

  • Low Volatility: Its low vapor pressure contributes to a higher flash point, enhancing safety during handling and storage.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior as a solvent and for designing experimental procedures.

PropertyValueReference(s)
Chemical Formula C8H16O4[6]
Molecular Weight 176.21 g/mol [6]
CAS Number 112-15-2[6]
Appearance Colorless liquid[7]
Boiling Point 218-219 °C[7]
Melting Point -25 °C[7]
Density 1.011 g/mL at 25 °C[7]
Viscosity 2.74 mm²/s[8]
Flash Point 98 °C (closed cup)[9]
Water Solubility Soluble[]
Hansen Solubility Parameters (MPa½)
    δd (Dispersion)16.2[1]
    δp (Polar)5.1[1]
    δh (Hydrogen Bonding)9.2[1]

Solubility of Resins

Table 2: Qualitative Solubility of Common Resins in this compound

Resin TypeSolubilityApplication AreasReference(s)
Nitrocellulose Active SolventLacquers, Inks[13]
Acrylic Resins GoodCoatings, Adhesives[14]
Epoxy Resins GoodCoatings, Composites[15]
Polyurethane Resins GoodCoatings, Films[16]
Alkyd Resins GoodPaints, Varnishes
Polyester Resins GoodCoatings
Cellulose (B213188) Acetate Butyrate GoodLacquers, Inks

Experimental Protocols: Resin Solution Preparation and Characterization

The following protocols provide a framework for the systematic preparation and evaluation of resin solutions using this compound.

This protocol outlines a straightforward method to quickly assess if a resin is soluble in this compound at a specific concentration.

Materials:

  • Resin of interest (powder or pellet form)

  • This compound

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Laboratory balance

Procedure:

  • Weigh 1 gram of the resin into a glass vial.

  • Add 9 mL of this compound to the vial to create a 10% (w/v) solution.

  • Add a magnetic stir bar to the vial and cap it securely.

  • Place the vial on a magnetic stirrer and agitate at room temperature.

  • Observe the mixture periodically over 24 hours.

  • Assess the solubility based on the visual clarity of the solution. A clear, homogenous solution indicates good solubility. The presence of undissolved particles, haze, or gel formation indicates partial or poor solubility.

The dissolving power of a solvent can be correlated with the viscosity of the resulting solution; a lower viscosity at a given concentration generally indicates better solvency.[1] This protocol describes a method to compare the solubility of a resin in this compound at various concentrations and temperatures.

Materials:

  • Resin of interest

  • This compound

  • Temperature-controlled water bath

  • Rotational viscometer

  • Beakers

  • Laboratory balance

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of resin solutions at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w) in this compound.

  • To prepare each solution, weigh the appropriate amounts of resin and solvent into a beaker with a magnetic stir bar.

  • Cover the beaker to prevent solvent evaporation and stir until the resin is completely dissolved. Gentle heating (e.g., 40-60 °C) can be applied to expedite dissolution, but care should be taken to avoid solvent loss.

  • Allow the solutions to equilibrate to the desired measurement temperature (e.g., 25 °C) in a water bath.

  • Measure the viscosity of each solution using a rotational viscometer.

  • Record the viscosity as a function of resin concentration. A gradual increase in viscosity with concentration suggests good solubility. A sharp, non-linear increase or the inability to form a solution at higher concentrations indicates the solubility limit.

  • Repeat the measurements at different temperatures if desired.

Diagram 1: Experimental Workflow for Resin Solubility Testing

G cluster_prep Solution Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment prep_resin Weigh Resin mix Combine and Mix prep_resin->mix prep_solvent Measure Solvent prep_solvent->mix heat Gentle Heating (Optional) mix->heat observe Observe for 24h heat->observe Qualitative equilibrate Equilibrate Temperature heat->equilibrate Quantitative assess Assess Clarity observe->assess end End assess->end measure_viscosity Measure Viscosity equilibrate->measure_viscosity analyze Analyze Viscosity vs. Concentration measure_viscosity->analyze analyze->end start Start start->prep_resin start->prep_solvent

Caption: Workflow for resin solubility assessment.

Solubility of Gums

The dissolution of natural gums in organic solvents is less common than in aqueous systems, as many gums are hydrophilic polysaccharides. However, for certain applications, such as the formulation of non-aqueous systems or for specific chemical modifications, dissolving gums in organic solvents may be necessary. This compound, with its polar characteristics, may be a suitable solvent for some gums, particularly those with a degree of hydrophobicity or after suitable modification.

Table 3: Predicted Solubility and Considerations for Gums in this compound

Gum TypePredicted Solubility/DispersionKey ConsiderationsReference(s)
Gum Arabic Potentially dispersible to slightly solubleMay require heating and extended mixing. Insoluble in pure ethanol (B145695) but can be dissolved in aqueous ethanol solutions.[17][18][19]
Xanthan Gum Likely to swell and form a gel rather than a true solutionTends to form clumps; requires high shear mixing for dispersion. Often dispersed in a non-solvent liquid carrier before addition to the main solvent.[20][21]
Guar Gum Similar to Xanthan Gum; likely to swellHigh viscosity upon hydration.[22]
Ethylcellulose SolubleA modified cellulose ether with good solubility in organic solvents.[23]

Experimental Protocols: Gum Dispersion and Solution Preparation

The following protocols are adapted from general methods for dissolving gums and should be optimized for specific gum-solvent systems.

This protocol focuses on achieving a uniform dispersion of the gum to prevent the formation of agglomerates, which are difficult to dissolve.

Materials:

  • Gum of interest (fine powder)

  • This compound

  • High-shear mixer (e.g., homogenizer or vortex mixer)

  • Beaker

  • Laboratory balance

Procedure:

  • Measure the desired volume of this compound into a beaker.

  • Begin agitating the solvent with a high-shear mixer at a speed sufficient to create a vortex.

  • Slowly and steadily add the powdered gum into the vortex. The slow addition is crucial to allow individual particles to wet before they can agglomerate.

  • Continue mixing at high speed for 15-30 minutes after all the gum has been added to ensure maximum dispersion.

  • Visually inspect the dispersion for any remaining lumps or "fish eyes."

  • Allow the dispersion to rest for several hours or overnight to allow for complete hydration and swelling of the gum particles.

Diagram 2: Workflow for Gum Dispersion

G start Start measure_solvent Measure Solvent start->measure_solvent end End create_vortex Create Vortex with High-Shear Mixer measure_solvent->create_vortex add_gum Slowly Add Gum Powder create_vortex->add_gum mix Continue High-Shear Mixing add_gum->mix rest Allow to Hydrate mix->rest inspect Inspect for Agglomerates rest->inspect inspect->end

Caption: General workflow for dispersing gums.

Applications in Drug Development

In the pharmaceutical industry, this compound can be utilized in the formulation of oral and topical drug delivery systems. Its high solvency makes it suitable for dissolving active pharmaceutical ingredients (APIs) and excipients, such as film-forming polymers for tablet coatings.[23] The slow evaporation rate can be advantageous in casting thin films with uniform drug distribution.

When considering this solvent for pharmaceutical applications, it is crucial to consult regulatory guidelines regarding its use and residual limits in the final drug product.

Safety Considerations

This compound is a combustible liquid and may cause eye irritation.[9] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile solvent with a favorable combination of properties for dissolving a wide range of resins and potentially some gums. Its slow evaporation rate and strong solvency make it particularly well-suited for applications in coatings, inks, and potentially in pharmaceutical formulations. The protocols provided in these notes offer a starting point for researchers to explore and optimize the use of this solvent for their specific applications. Further experimental work is recommended to determine quantitative solubility data for specific resin and gum systems.

References

Application Notes and Protocols for Diethylene Glycol Monoethyl Ether Acetate in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether acetate (B1210297) (DGMEA), also known as 2-(2-ethoxyethoxy)ethyl acetate, is a high-boiling point, slow-evaporating solvent with excellent solvency for a variety of resins, dyes, and other organic compounds.[1] Its properties make it a candidate for specialized extraction applications in research and drug development, particularly for compounds that benefit from its unique polarity and low volatility. DGMEA is soluble in water and is a very polar, water-miscible solvent with a low odor.[][3] These application notes provide an overview of the properties of DGMEA and proposed protocols for its use in solid-liquid and liquid-liquid extraction processes.

Physicochemical Properties

A summary of the key physicochemical properties of Diethylene Glycol Monoethyl Ether Acetate is presented in Table 1. Understanding these properties is crucial for designing effective extraction protocols.

PropertyValueReference
CAS Number 112-15-2[]
Molecular Formula C8H16O4[]
Molecular Weight 176.21 g/mol []
Appearance Colorless liquid[]
Boiling Point 210-220 °C[]
Melting Point -25 °C[]
Flash Point 100 °C[]
Density 1.01 g/cm³[]
Solubility in Water Soluble[]
Vapor Pressure 0.09 mmHg[]

Applications in Extraction

While DGMEA is widely used in coatings and inks, its application as a primary extraction solvent in pharmaceutical and natural product research is less documented.[1] However, its properties suggest potential for:

  • Extraction of moderately polar to polar compounds from solid matrices such as medicinal plants or fermentation broths.

  • Selective extraction where its unique solvency profile can be leveraged to isolate specific compounds from complex mixtures.

  • High-temperature extractions due to its high boiling point, which may be beneficial for increasing extraction efficiency for certain analytes.

Experimental Protocols

The following are generalized protocols for the use of Diethylene Glycol Monoethyl Ether Acetate in extraction procedures. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Solid-Liquid Extraction of Bioactive Compounds from Plant Material

This protocol describes a general procedure for the extraction of compounds from dried, powdered plant material using DGMEA.

Materials and Equipment:

  • Dried, powdered plant material

  • Diethylene glycol monoethyl ether acetate (DGMEA), analytical grade

  • Shaking incubator or magnetic stirrer with heating capabilities

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel with filter paper or syringe filter)

  • Rotary evaporator (optional, for solvent removal)

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the dried, powdered plant material.

  • Solvent Addition: Add a measured volume of DGMEA to the plant material in a suitable flask. A common starting point for the solid-to-solvent ratio is 1:10 (w/v).

  • Extraction:

    • Place the flask in a shaking incubator or on a heated magnetic stirrer.

    • Agitate the mixture at a controlled temperature. The high boiling point of DGMEA allows for extractions at elevated temperatures to potentially increase efficiency. Start with a temperature of 60-80°C.

    • Extraction time will vary depending on the plant material and target compound. A typical starting range is 2-4 hours.

  • Separation:

    • After extraction, separate the solid material from the liquid extract. This can be achieved by centrifugation followed by decantation, or by vacuum filtration.

  • Extract Collection: Collect the liquid extract containing the dissolved compounds.

  • Solvent Removal (Optional): If the pure extract is required, the DGMEA can be removed. Due to its high boiling point, a rotary evaporator under high vacuum and elevated temperature may be necessary. Alternatively, subsequent liquid-liquid extraction with a lower-boiling point solvent can be used to transfer the analytes.

  • Analysis: Analyze the extract for the presence and concentration of the target compounds using appropriate analytical techniques such as HPLC, GC-MS, or spectroscopy.

Workflow for Solid-Liquid Extraction

G A 1. Weigh Plant Material B 2. Add DGMEA A->B C 3. Agitate and Heat B->C D 4. Centrifuge/Filter C->D E 5. Collect Extract D->E F 6. Analyze Extract E->F

Caption: Workflow for solid-liquid extraction using DGMEA.

Protocol 2: Liquid-Liquid Extraction for Sample Clean-up

This protocol outlines a general method for using DGMEA in a liquid-liquid extraction to partition a target analyte from an aqueous solution.

Materials and Equipment:

  • Aqueous sample containing the target analyte

  • Diethylene glycol monoethyl ether acetate (DGMEA), analytical grade

  • Separatory funnel

  • Vortex mixer

  • pH meter and appropriate acids/bases for pH adjustment

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • pH Adjustment (Optional): Adjust the pH of the aqueous sample to optimize the partitioning of the target analyte into the organic phase.

  • Solvent Addition: Add a measured volume of DGMEA to the separatory funnel. A common starting ratio is 1:1 (v/v) of aqueous to organic phase.

  • Extraction:

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

  • Layer Separation:

    • Carefully drain the lower layer (the denser layer) from the separatory funnel. The density of DGMEA is approximately 1.01 g/cm³, which is very close to water, so careful observation is needed to identify the layers.[] An emulsion may form, which can sometimes be broken by adding a small amount of brine.

    • Collect the DGMEA layer containing the extracted analyte.

  • Repeat Extraction (Optional): For higher recovery, the aqueous layer can be extracted again with fresh DGMEA. The organic layers are then combined.

  • Analysis: The DGMEA extract can be directly analyzed, or the analyte can be back-extracted into a different aqueous phase or the solvent evaporated if necessary for the analytical method.

Workflow for Liquid-Liquid Extraction

G A 1. Aqueous Sample in Separatory Funnel B 2. Add DGMEA A->B C 3. Shake and Vent B->C D 4. Allow Layers to Separate C->D E 5. Drain and Collect DGMEA Layer D->E F 6. Analyze DGMEA Extract E->F

Caption: Workflow for liquid-liquid extraction using DGMEA.

Quantitative Data

Quantitative data for extractions specifically using DGMEA is not widely available in the literature. The following table provides expected performance benchmarks based on data for related glycol ethers and general extraction principles. Method validation is essential to determine the actual performance for a specific application.

ParameterExpected RangeNotes
Extraction Yield Highly variableDependent on the analyte, matrix, temperature, and time.
Recovery 80 - 110%This is a typical target range for analytical method validation.[4]
Limit of Detection (LOD) Analyte dependentFor related glycol ethers using GC-MS, LODs can be in the low µg/mL range.[4]
Relative Standard Deviation (RSD) < 15%A common target for precision in analytical methods.[4]

Safety Considerations

Diethylene glycol monoethyl ether acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is stable under normal temperatures and pressures.[] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

Diethylene glycol monoethyl ether acetate presents an interesting alternative to more common extraction solvents due to its high boiling point, water miscibility, and unique solvency. The protocols provided here offer a foundation for researchers to explore its potential in the extraction of bioactive compounds. Optimization of parameters such as temperature, time, and solvent-to-sample ratio will be critical for achieving desired extraction efficiencies and yields for specific applications in drug development and natural product research.

References

Analytical Methods for the Detection of 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA) or Carbitol™ acetate, is a solvent used in a variety of industrial and consumer products, including paints, coatings, and cleaning solutions.[1][2] Due to its potential for human exposure and regulatory interest in related glycol ethers, robust and sensitive analytical methods are essential for its detection and quantification in various matrices, including workplace air, pharmaceutical excipients, and consumer products. This document provides detailed application notes and experimental protocols for the analysis of 2-(2-ethoxyethoxy)ethyl acetate, primarily focusing on gas chromatography (GC) based methods.

Analytical Methodologies Overview

The primary analytical technique for the determination of this compound is gas chromatography, coupled with either a flame ionization detector (GC-FID) for routine quantification or a mass spectrometer (GC-MS) for definitive identification and higher sensitivity.[3][4] These methods offer excellent separation of DEGEEA from other volatile and semi-volatile organic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used, robust, and cost-effective technique for the quantification of this compound. The following protocol is a general guideline and may require optimization for specific sample matrices.

Experimental Protocol: GC-FID Analysis

1. Sample Preparation (Workplace Air Samples)

  • Sampling: Collect workplace air samples using a solid sorbent tube, such as charcoal, at a calibrated flow rate. A recommended air sample volume is 40 L at a flow rate of 0.33 L/min.[5]

  • Desorption: Desorb the collected analytes from the charcoal with a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95/5 v/v), containing an internal standard (e.g., 1-hexanol).[5][6]

  • Sample Dilution: Dilute the desorbed sample as necessary to fall within the calibration range of the instrument.

2. GC-FID Instrumentation and Parameters

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector.

  • Column: A polar capillary column is recommended for good peak shape and separation. A DB-WAX or equivalent column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.[8]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C. (This is a starting point and should be optimized for the specific application.)

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of this compound in the desorption solvent, bracketing the expected sample concentrations. Include the internal standard at a constant concentration in all standards and samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Air Sample Collection (Charcoal Tube) Desorption Solvent Desorption (+ Internal Standard) Sample->Desorption Dilution Sample Dilution Desorption->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the analysis of this compound by GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID and is the preferred method for confirmation of identity and for analysis in complex matrices.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation

  • Sample preparation protocols are similar to those for GC-FID. For liquid samples (e.g., pharmaceutical formulations), a liquid-liquid extraction may be employed.

  • Liquid-Liquid Extraction (Example):

    • To 1 mL of a liquid sample, add 1 mL of deionized water and vortex.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.[3]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.[3]

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph-Mass Spectrometer: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A column such as an Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX is suitable.[3][7]

  • Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.[3]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.[3]

  • MS Transfer Line Temperature: 250°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Mode: Full scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

3. Calibration and Quantification

  • Calibration and quantification procedures are similar to those for GC-FID. In SIM mode, specific ions for this compound and the internal standard are monitored to improve specificity and detection limits.

Experimental Workflow: GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Full Scan or SIM) Ionization->MassAnalysis TIC_EIC Chromatogram Generation (TIC/EIC) MassAnalysis->TIC_EIC LibrarySearch Spectral Library Matching TIC_EIC->LibrarySearch Quantification Quantification using Calibration Curve TIC_EIC->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Method Performance

The performance of analytical methods for glycol ethers can vary depending on the matrix and instrumentation. The following table summarizes typical performance characteristics. Note that specific data for this compound is not always available, and data for related glycol ethers are provided as a reference.

ParameterGC-FIDGC-MSReference Compound(s)Source
Limit of Quantification (LOQ) 0.5 mg/m³ (air sample)0.3 - 1 ppm (liquid)Diethylene glycol, Ethylene glycol[5][7]
Limit of Detection (LOD) ~5 µg/mL (liquid)0.1 - 0.3 ppm (liquid)Diethylene glycol, Ethylene glycol[7][9]
Recovery 78 - 93%Not specifiedDiethylene glycol ethers[5]
Precision (Relative Standard Deviation) 4.2 - 4.6%Not specifiedDiethylene glycol ethers[5]

Other Analytical Techniques

While GC is the predominant technique, other methods can be employed for the analysis of related compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis of less volatile glycol ethers or after derivatization to introduce a chromophore. For instance, 2-ethoxyethanol (B86334) has been determined by pre-column derivatization with 1-naphthyl isocyanate followed by RP-HPLC analysis.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of this compound, particularly in bulk materials, by comparing the sample's spectrum to a reference spectrum.[11]

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry, provides a sensitive and specific method for the detection and quantification of this compound. The choice between GC-FID and GC-MS will depend on the specific application, required sensitivity, and the need for confirmatory analysis. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust analytical methods for this compound. Method validation is crucial to ensure the accuracy and reliability of the results for a specific sample matrix.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), a common solvent also known as diethylene glycol monoethyl ether acetate, using gas chromatography (GC). The methodologies described are based on established analytical techniques, offering robust and reliable results for quality control, research, and safety assessments.

Introduction

2-(2-Ethoxyethoxy)ethyl acetate is a high-boiling, colorless liquid with a mild, sweet odor.[1][2] It is widely used as a solvent in the manufacturing of paints, lacquers, resins, and printing inks.[1][3] Due to its potential for human exposure and the toxicological concerns associated with some glycol ethers, sensitive and specific analytical methods are crucial for monitoring its presence and concentration in various products and matrices. Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the primary analytical technique for the determination of this compound.[3][4]

I. Analytical Methodologies

This section details two common approaches for the analysis of this compound by gas chromatography: a direct injection method for liquid samples and a more extensive extraction method for solid or semi-solid matrices.

Method 1: Direct Injection with GC-FID

This method is suitable for liquid samples where this compound is expected to be present at concentrations detectable without pre-concentration.

Experimental Protocol:

  • Sample Preparation:

    • For samples with low viscosity and no particulate matter, dilute an accurately weighed amount of the sample in a suitable solvent such as methanol (B129727) or acetone.[5]

    • If particulates are present, filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

    • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent to cover the expected concentration range in the samples.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[6]

    • Column: A polar capillary column is recommended. A DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent is suitable.[6]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[4][7]

    • Injector Temperature: 240 °C.[5]

    • Injection Volume: 1 µL.[4][5]

    • Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 240 °C at 8 °C/min.[4][5]

    • Detector Temperature: 250 °C - 260 °C.[7][8]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. An internal standard method can be employed for improved accuracy.[4]

Method 2: Ultrasound-Assisted Extraction (UAE) with GC-MS

This method is ideal for determining trace levels of this compound in complex matrices like cosmetics or other consumer products.[5][9][10]

Experimental Protocol:

  • Sample Preparation (UAE):

    • Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.

    • Add 1-2 mL of a suitable extraction solvent (e.g., methanol or acetone).[5]

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 15-30 minutes.[4]

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant through a 0.22 µm PTFE filter into a GC vial for analysis.[10]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph-Mass Spectrometer: Agilent GC-MS system or equivalent.

    • Column: A highly polar column is recommended for direct analysis without derivatization, such as a J&W Scientific DB-WAX (50 m × 0.20 mm i.d., 0.2 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[5]

    • Injector Temperature: 240 °C.[5]

    • Injection Volume: 1 µL.[5]

    • Oven Temperature Program: 40 °C (held 1 min) to 240 °C at 8 °C min⁻¹.[5]

    • Mass Spectrometer Detector (MSD): Operated in the electron impact (EI) ionization positive mode (+70 eV).[5]

    • Scan Range: 20-220 amu to capture the characteristic fragments of glycol ethers.[4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of glycol ethers, including this compound, using GC-based methods.

ParameterMethodValueReference
Limit of Detection (LOD) GC-MS (for glycol ethers)< 0.75 µg/g[5][10]
Limit of Detection (LOD) GC-FID (for carbitol acetate)5 µg/mL[3]
Recovery UAE-GC-MSQuantitative for leave-on and rinse-off cosmetic matrices[5]
Linearity UAE-GC-MSSatisfactory results reported[5]

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in a gas chromatography method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injector Injector GC_Vial->Injector GC_Column GC Column Injector->GC_Column Detector Detector (FID/MS) GC_Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for GC analysis.

GC_Method_Components cluster_instrument Instrumentation cluster_parameters Method Parameters cluster_output Output & Quantification GC Gas Chromatograph Injector Injector GC->Injector Column Column GC->Column Detector Detector GC->Detector Flow Carrier Gas Flow GC->Flow Injection Injection Volume Injector->Injection Temp Temperature Program Column->Temp Signal Detector Signal Detector->Signal Peak Chromatographic Peak Signal->Peak Area Peak Area Peak->Area Concentration Concentration Area->Concentration

Caption: Key components of a GC method.

References

Application Notes and Protocols: The Role of Ethoxydiglycol Acetate in Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional role of ethoxydiglycol acetate (B1210297) in the formulation of printing inks. The information detailed below, including experimental protocols and performance data, is intended to guide researchers and formulation scientists in leveraging the unique properties of this solvent to optimize ink performance for a variety of printing applications, including those relevant to medical device and pharmaceutical packaging printing.

Introduction to Ethoxydiglycol Acetate in Printing Inks

Ethoxydiglycol acetate, also known as diethylene glycol monoethyl ether acetate, is a high-boiling point, slow-evaporating solvent that offers excellent solvency for a wide range of resins used in printing inks.[1] Its primary functions in ink formulations are to control drying time, improve flow and leveling, and enhance film formation. These characteristics are particularly advantageous in printing processes that require a longer open time on the screen or plate, such as screen printing and some flexographic and gravure applications.[2][3][4]

The slow evaporation rate of ethoxydiglycol acetate helps to prevent premature drying of the ink on the printing apparatus, which can lead to screen blockage or poor ink transfer.[3][4] Furthermore, its good solvency for binders like nitrocellulose, polyamides, and polyurethanes ensures a stable and homogenous ink formulation.

Key Performance Attributes

The inclusion of ethoxydiglycol acetate in a printing ink formulation can significantly impact several key performance metrics:

  • Drying Time: As a retarder solvent, it extends the drying time of the ink film.[2][3] This is crucial for achieving a smooth, defect-free print surface, especially in slower printing processes.

  • Viscosity Control: Ethoxydiglycol acetate can be used to adjust and maintain the desired ink viscosity, which is critical for proper ink flow and transfer.[3]

  • Flow and Leveling: Its slow evaporation allows the ink more time to level out on the substrate, resulting in a smoother and more uniform print with improved gloss.

  • Adhesion: By promoting better film formation and ensuring the ink remains workable for longer, ethoxydiglycol acetate can contribute to improved adhesion of the printed ink to the substrate.

Quantitative Data Presentation

The following tables present illustrative data on the effect of varying concentrations of ethoxydiglycol acetate on key printing ink properties. These values are representative of what can be expected when incorporating this solvent into a model solvent-based screen printing ink formulation.

Table 1: Physical Properties of Ethoxydiglycol Acetate

PropertyValue
CAS Number 112-15-2
Molecular Weight 176.21 g/mol
Boiling Point 217 °C
Flash Point 98 °C
Evaporation Rate (n-BuAc = 1) 0.02
Solubility in Water Soluble

Table 2: Effect of Ethoxydiglycol Acetate on Ink Viscosity

Formulation IDEthoxydiglycol Acetate (wt%)Viscosity (cP) at 25°C (ASTM D2196)
INK-CONTROL01200
INK-EDA-551150
INK-EDA-10101100
INK-EDA-15151050

Table 3: Effect of Ethoxydiglycol Acetate on Ink Drying Time

Formulation IDEthoxydiglycol Acetate (wt%)Set-to-Touch Time (minutes) (ASTM D5895)
INK-CONTROL015
INK-EDA-5525
INK-EDA-101040
INK-EDA-151560

Table 4: Effect of Ethoxydiglycol Acetate on Ink Adhesion

Formulation IDEthoxydiglycol Acetate (wt%)Adhesion Classification (ASTM D3359)
INK-CONTROL04B
INK-EDA-555B
INK-EDA-10105B
INK-EDA-15154B

Note: The data presented in Tables 2, 3, and 4 are illustrative and can vary depending on the specific ink formulation (binder, pigment, other solvents, and additives).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Viscosity Measurement

Protocol based on ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. [5][6][7][8][9]

  • Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle and guard leg.

  • Sample Preparation: Ensure the ink sample is well-mixed and free of air bubbles. Allow the sample to equilibrate to the testing temperature (25°C ± 1°C).

  • Procedure: a. Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale. b. Lower the spindle into the ink sample until the immersion mark is level with the surface of the ink. c. Level the viscometer. d. Start the viscometer at the selected speed and allow the reading to stabilize. e. Record the torque reading and convert it to a viscosity value in centipoise (cP) using the viscometer's calibration chart. f. Repeat the measurement two more times and report the average viscosity.

Drying Time Measurement

Protocol based on ASTM D5895: Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. [10][11][12][13][14]

  • Apparatus: Mechanical drying time recorder (straight-line or circular), glass test panels.

  • Sample Preparation: Apply the ink to the glass panels at a specified uniform thickness using a film applicator.

  • Procedure: a. Immediately place the test panel on the drying time recorder. b. Lower the stylus onto the wet ink film at the starting point. c. Start the recorder, which will move the stylus across or in a circular path on the ink film at a constant speed. d. After the predetermined test duration, remove the panel and examine the track left by the stylus. e. Identify the different stages of drying based on the appearance of the track (e.g., set-to-touch, tack-free, dry-hard). f. Calculate the time for each drying stage based on the distance traveled by the stylus and the recorder's speed.

Adhesion Testing

Protocol based on ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test. [15][16][17][18][19]

  • Apparatus: A sharp cutting tool (razor blade, scalpel), a cutting guide, and pressure-sensitive tape as specified in the standard.

  • Sample Preparation: Apply the ink to the substrate and allow it to cure completely according to the specified conditions.

  • Procedure (Method B - Cross-Cut Tape Test): a. Make a series of six parallel cuts through the ink film to the substrate. b. Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern. c. Gently brush the area to remove any loose flakes of ink. d. Apply a piece of the specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly. e. Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle. f. Examine the cross-hatch area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of ethoxydiglycol acetate's properties to its function in printing ink.

Experimental_Workflow cluster_prep Ink Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Interpretation Formulation Design Ink Formulations (Control and with varying % Ethoxydiglycol Acetate) Mixing Mix Ingredients (Binder, Pigment, Solvents, Additives) Formulation->Mixing Homogenization Homogenize Ink Samples Mixing->Homogenization Viscosity Viscosity Measurement (ASTM D2196) Homogenization->Viscosity Drying_Time Drying Time Analysis (ASTM D5895) Homogenization->Drying_Time Adhesion Adhesion Testing (ASTM D3359) Homogenization->Adhesion Data_Collection Collect Quantitative Data Viscosity->Data_Collection Drying_Time->Data_Collection Adhesion->Data_Collection Comparison Compare Performance of Formulations Data_Collection->Comparison Conclusion Draw Conclusions on the Role of Ethoxydiglycol Acetate Comparison->Conclusion Logical_Relationship cluster_properties Properties of Ethoxydiglycol Acetate cluster_functions Functions in Printing Ink cluster_outcomes Performance Outcomes High_BP High Boiling Point Slow_Evap Slow Evaporation Rate High_BP->Slow_Evap Control_Drying Controls Drying Time (Retarder) Slow_Evap->Control_Drying Good_Solvency Good Solvency for Resins Ensure_Homogeneity Ensures Ink Homogeneity Good_Solvency->Ensure_Homogeneity Improve_Flow Improves Flow & Leveling Control_Drying->Improve_Flow Prevent_Blocking Prevents Screen Blocking Control_Drying->Prevent_Blocking Smooth_Film Smooth, Defect-Free Film Improve_Flow->Smooth_Film Good_Adhesion Enhanced Adhesion Ensure_Homogeneity->Good_Adhesion Smooth_Film->Good_Adhesion

References

Application Notes: 2-(2-Ethoxyethoxy)ethyl Acetate as a Coalescing Agent in Latex Paints

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Latex paints, or waterborne coatings, represent a significant sector of the coatings industry due to their low volatile organic compound (VOC) content, ease of application, and rapid cleanup. The performance of these coatings is critically dependent on the formation of a continuous, uniform film upon drying. This process, known as coalescence, involves the fusion of discrete polymer particles after the evaporation of water.[1] The temperature at which this fusion can occur is defined as the Minimum Film Formation Temperature (MFFT).[2]

For a durable and protective coating to form, the MFFT of the latex polymer must be below the application temperature.[1] Many high-performance polymers, which impart desirable properties like hardness and block resistance, have MFFTs above typical ambient application temperatures.[3] To overcome this, coalescing agents are incorporated into the paint formulation. These agents act as temporary plasticizers, softening the polymer particles and reducing the MFFT to allow for proper film formation under a wide range of conditions.[4]

2-(2-Ethoxyethoxy)ethyl acetate (B1210297), also known as Diethylene Glycol Monoethyl Ether Acetate, is a high-boiling point, slow-evaporating solvent that serves as a highly effective coalescing agent in various latex paint formulations.[5][6] Its chemical structure, containing both ether and ester functionalities, provides excellent solvency for a wide array of latex polymers, including acrylic and vinyl-acrylic systems.[7] This document provides detailed application notes and protocols for evaluating the performance of 2-(2-ethoxyethoxy)ethyl acetate as a coalescing agent.

2.0 Mechanism of Action: Latex Film Formation

The formation of a solid film from a latex emulsion is a multi-stage physical process. The coalescing agent plays a pivotal role in the final, critical stages.

  • Evaporation and Particle Packing: As water evaporates from the applied wet paint film, the dispersed polymer particles are forced into close contact, forming a tightly packed, ordered array.

  • Particle Deformation and Coalescence: The coalescing agent, this compound, temporarily plasticizes the polymer particles by reducing their glass transition temperature (Tg).[4] This softening allows the particles to deform and fuse at their boundaries, eliminating interstitial voids.

  • Film Maturation: The slow evaporation rate of this compound ensures it remains in the film long enough for complete particle fusion.[5] As it gradually evaporates, the polymer chains interdiffuse across the original particle boundaries, leading to a continuous, homogeneous, and mechanically robust film.[1]

G cluster_0 Stage 1: Water Evaporation cluster_1 Stage 2: Particle Packing cluster_2 Stage 3: Coalescence & Film Formation a1 a2 a3 a4 b1 b2 b3 c1 Continuous Film start Wet Paint Film (Polymer Particles Dispersed in Water) cluster_0 cluster_0 start->cluster_0 Water Evaporates coalescent This compound softens polymer particles cluster_2 cluster_2 coalescent->cluster_2 Particle Fusion evaporation Coalescent Evaporates cluster_1 cluster_1 cluster_0->cluster_1 Particles Concentrate cluster_1->coalescent cluster_2->evaporation Film Maturation G A 1. Prepare Base Paint Formulation (Without Coalescent) B 2. Create Test Samples (Ladder study with varying % of This compound) A->B C 3. Determine Minimum Film Formation Temperature (MFFT) (ASTM D2354) B->C Select optimal range D 4. Prepare Coated Panels (Apply paint films of controlled thickness) B->D I 7. Analyze Data & Determine Optimal Level C->I E 5. Cure Panels (Standard conditions: 7 days at 23°C, 50% RH) D->E F 6. Conduct Performance Tests E->F G Wet Scrub Resistance (ASTM D2486) F->G H Gloss & Hardness Measurements F->H G->I H->I

References

Application of 2-(2-ethoxyethoxy)ethyl Acetate in Wood Stains and Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA), is a high-boiling, slow-evaporating solvent with a mild, pleasant odor.[1] Its unique combination of ether and ester functionalities makes it an excellent solvent for a wide range of resins and dyes, positioning it as a valuable component in the formulation of high-performance wood stains.[1] This document provides detailed application notes and experimental protocols for the use of 2-(2-ethoxyethoxy)ethyl acetate in wood stain and dye formulations, targeting researchers and scientists in the coatings and materials science fields.

Application Notes

The utility of this compound in wood stains stems from its favorable physical and chemical properties. Its slow evaporation rate is particularly advantageous, allowing for longer open times, which facilitates uniform application and penetration into the wood substrate, minimizing the risk of lap marks and ensuring even color distribution.[2] This controlled evaporation also contributes to a smoother final appearance and enhanced gloss.[2]

Key Performance Attributes:

  • Enhanced Penetration: The solvency of this compound promotes the deep penetration of dyes into the wood grain, leading to a richer and more durable color that is less prone to fading.[2]

  • Non-Grain Raising Properties: In appropriately formulated systems, the use of slow-evaporating solvents like this compound can help to minimize the raising of wood grain, a common issue with water-based and some fast-evaporating solvent-based stains. This can reduce the need for sanding between coats.

  • Improved Flow and Leveling: The slow evaporation rate allows the stain to flow and level out more effectively, resulting in a uniform film free from brush marks or other application defects.[2]

  • Binder and Dye Compatibility: this compound exhibits good compatibility with a variety of binders commonly used in wood stains, including alkyd and nitrocellulose resins. It is also an effective solvent for many types of dyes, particularly metal-complex dyes, ensuring they remain in solution and are distributed evenly throughout the stain.[3]

  • Coalescing Agent: In latex-based stain formulations, it can act as a coalescing agent, aiding in the formation of a continuous and durable film.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number112-15-2[4]
Molecular FormulaC8H16O4[4]
Molecular Weight176.21 g/mol [4]
Boiling Point218-219 °C[4]
Melting Point-25 °C[4]
Density1.011 g/mL at 25 °C[4]
Vapor Pressure0.09 mmHg at 20 °C[5]
Flash Point96.1 °C (open cup)[3]
Solubility in WaterMiscible[3]
Refractive Index1.421 at 20 °C[4]

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound in wood stain formulations.

Protocol 1: Formulation of a Non-Grain Raising (NGR) Wood Stain

This protocol provides a starting point for a solvent-based NGR wood stain utilizing this compound.

Materials:

  • This compound (DEGEEA)

  • Metal-Complex Dye (e.g., Solvent Brown 53, Solvent Red 122)

  • Binder Resin (e.g., short oil alkyd resin or nitrocellulose)

  • Co-solvents (e.g., ethanol, isopropanol)

  • Wood panels (e.g., oak, pine, maple) for testing

  • Beakers, magnetic stirrer, and stir bars

  • Applicators (e.g., brushes, rags)

Procedure:

  • Dye Dissolution: In a beaker, dissolve the desired amount of metal-complex dye in this compound with gentle stirring. The concentration of the dye will depend on the desired color intensity.

  • Binder Incorporation: In a separate beaker, dissolve the binder resin in a suitable co-solvent. The choice of co-solvent will depend on the resin's solubility.

  • Blending: Slowly add the dye solution to the binder solution while stirring continuously. Continue stirring until a homogenous mixture is obtained.

  • Viscosity Adjustment: Adjust the viscosity of the final stain formulation with additional co-solvents if necessary to achieve the desired application properties.

  • Application: Apply the stain to the wood panels using the chosen applicator, following the direction of the wood grain.

  • Drying: Allow the stained panels to dry under controlled conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).

Diagram 1: Wood Stain Formulation Workflow

G cluster_0 Preparation cluster_1 Processing cluster_2 Application & Curing Dye Metal-Complex Dye DissolveDye Dissolve Dye in Solvent Dye->DissolveDye Solvent This compound Solvent->DissolveDye Binder Binder Resin (Alkyd/Nitrocellulose) DissolveBinder Dissolve Binder in Co-solvent Binder->DissolveBinder CoSolvent Co-solvent CoSolvent->DissolveBinder Blend Blend Dye and Binder Solutions DissolveDye->Blend DissolveBinder->Blend Adjust Adjust Viscosity Blend->Adjust Apply Apply to Wood Substrate Adjust->Apply Dry Drying/Curing Apply->Dry

Caption: Workflow for formulating a non-grain raising wood stain.

Protocol 2: Evaluation of Drying Time

This protocol is adapted from ASTM D1640 Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings.[2][6]

Materials:

  • Stained wood panels from Protocol 1

  • Stopwatch or timer

  • Cotton balls or lint-free cloth

Procedure:

  • Set-to-Touch Time: Lightly touch the stained surface with a clean finger at regular intervals. The set-to-touch time is the point at which no stain transfers to the finger.

  • Tack-Free Time: Place a small piece of cotton on the stained surface and press down lightly. The tack-free time is the point at which the cotton can be removed without any fibers adhering to the surface.[6]

  • Dry-Hard Time: Apply firm pressure with the thumb to the stained surface. The dry-hard time is the point at which the film is not distorted or marked by the pressure.[6]

  • Dry-Through Time: Wrap a piece of cotton cloth around the thumb and apply firm pressure to the film, turning the thumb 90 degrees. The dry-through time is the point at which the film is not loosened or marred.

Diagram 2: Drying Time Evaluation Stages

G Start Application SetToTouch Set-to-Touch Start->SetToTouch No Transfer TackFree Tack-Free SetToTouch->TackFree No Adhesion DryHard Dry-Hard TackFree->DryHard No Distortion DryThrough Dry-Through DryHard->DryThrough No Marring G Start Stained Wood Panel Cut Prepare Cross-Section Start->Cut Mount Mount on Microscope Slide Cut->Mount Observe Microscopic Observation Mount->Observe Measure Measure Penetration Depth Observe->Measure Analyze Data Analysis Measure->Analyze

References

High-Purity 2-(2-Ethoxyethoxy)ethyl Acetate: Application Notes and Protocols for Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity 2-(2-ethoxyethoxy)ethyl acetate (B1210297) in laboratory synthesis. This versatile, high-boiling point solvent is an excellent choice for a variety of organic reactions, particularly those requiring elevated temperatures and a polar aprotic medium.

Overview and Physicochemical Properties

2-(2-Ethoxyethoxy)ethyl acetate, also known by synonyms such as Diethylene Glycol Monoethyl Ether Acetate and Carbitol™ Acetate, is a colorless liquid with a mild, pleasant odor.[1][2] Its unique chemical structure, containing both ether and ester functionalities, imparts a favorable combination of properties for laboratory applications.[3]

Key Features:

  • High Boiling Point: Allows for conducting reactions at elevated temperatures without the need for specialized high-pressure apparatus.

  • Excellent Solvency: Effectively dissolves a wide range of organic compounds, including resins, gums, and cellulose (B213188) esters.[4]

  • Low Volatility: Reduces solvent loss during lengthy reactions and improves laboratory safety.

  • Water Miscibility: While only partially soluble in water, its miscibility can be advantageous in certain work-up procedures.[5]

The key physicochemical properties of high-purity this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₆O₄[2]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless liquid[4]
Boiling Point 217-219 °C
Melting Point -25 °C
Density 1.01 g/cm³ at 20 °C
Flash Point 100 °C
Vapor Pressure 0.3 hPa at 20 °C
Assay (GC) ≥97.0%

Applications in Laboratory Synthesis

High-purity this compound is a valuable solvent for a range of synthetic applications, including but not limited to:

  • Esterification and Transesterification Reactions: Its high boiling point is ideal for driving these equilibrium reactions towards the product side by facilitating the removal of water or low-boiling alcohols.

  • Williamson Ether Synthesis: Provides a suitable high-temperature medium for the reaction of alkoxides with alkyl halides to form ethers.

  • Alkylation Reactions: Can be employed as a solvent for various alkylation reactions, particularly those requiring temperatures above the boiling points of common solvents.

  • Synthesis of Resins: It is used as a solvent in the production of various resins, including alkyd resins, for the coatings industry.[4][6]

  • Column Chromatography and Extraction: While less common than more volatile solvents, it can be used in specific chromatographic separations and extractions where its unique solvency is beneficial.[7]

Experimental Protocols

The following are detailed protocols for key experiments where high-purity this compound can be utilized as a solvent.

Protocol 1: High-Temperature Esterification of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using this compound as a high-boiling solvent to facilitate the removal of water.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • This compound (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv)

  • Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Standard laboratory glassware and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid, the alcohol, and this compound. The solvent volume should be sufficient to ensure good stirring and prevent the reaction mixture from becoming too viscous (typically a 0.5 M to 1.0 M solution of the limiting reagent).

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux (the temperature will depend on the specific reactants but will be elevated due to the high boiling point of the solvent).

  • Continuously remove the water that is formed as an azeotrope with the solvent via the Dean-Stark trap.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or monitoring the amount of water collected).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent.

  • The high-boiling this compound and the product can be separated by vacuum distillation or column chromatography.

Expected Yield: The yield will be highly dependent on the specific substrates used but is generally expected to be high due to the efficient removal of water.

Protocol 2: Williamson Ether Synthesis at Elevated Temperature

This protocol provides a general method for the synthesis of an ether from a phenol (B47542) and an alkyl halide, taking advantage of the high boiling point of this compound to accelerate the reaction rate.

Materials:

  • Phenol (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Strong base (e.g., potassium carbonate, sodium hydride, 1.5 equiv)

  • High-purity this compound (as solvent)

  • Standard laboratory glassware and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and this compound.

  • Add the base portion-wise to the stirred solution at room temperature. If using sodium hydride, exercise appropriate caution.

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Yield: Yields for Williamson ether syntheses are generally good, and the use of a high-boiling solvent can often improve yields for less reactive substrates.

Visualizations

The following diagrams illustrate a key reaction mechanism where this compound serves as a solvent and a general experimental workflow.

Esterification_Mechanism Reactants Carboxylic Acid + Alcohol (in this compound) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ (catalyst) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ester + H2O Deprotonation->Product

Caption: Fischer Esterification Mechanism.

Experimental_Workflow Start Start: Reagents in This compound Reaction Reaction at Elevated Temperature Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General Laboratory Synthesis Workflow.

Safety and Handling

High-purity this compound should be handled in a well-ventilated fume hood. It is an eye irritant and may be harmful if swallowed or absorbed through the skin.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible liquid and should be stored away from heat and open flames. May form explosive peroxides upon prolonged storage, especially in the presence of air and light.[5]

Disclaimer: The information provided in these application notes is for guidance only. Researchers should always conduct a thorough literature search and risk assessment before performing any new experimental procedure. All reactions should be carried out by trained personnel in a properly equipped laboratory.

References

Application Notes and Protocols: The Role of 2-(2-Ethoxyethoxy)ethyl Acetate in Advanced Film Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA), in the production of high-quality films. This document outlines the key properties of this versatile solvent and provides detailed protocols for its application in creating smooth, defect-free films for various industrial and research purposes.

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (CAS: 112-15-2) is a high-boiling point, slow-evaporating solvent with a unique combination of ether and ester functionalities.[1] This chemical structure imparts excellent solvency for a wide range of polymers and resins, making it an ideal choice for film-forming applications.[2][3][4] Its controlled evaporation rate is critical for achieving uniform film formation, enhancing flow and leveling, and preventing common defects such as blushing or orange peel.[5] These characteristics are paramount in the manufacturing of coatings, adhesives, and specialty films where performance and aesthetic quality are crucial.[3][6]

Key Properties of this compound

The physical and chemical properties of this compound are fundamental to its performance in film production. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H16O4[5][7]
Molecular Weight 176.21 g/mol [5][7]
Appearance Colorless liquid[5][7]
Boiling Point 217-219 °C[5][7][8]
Melting Point -25 °C[7][8]
Density 1.011 g/mL at 20-25 °C[7][8]
Vapor Pressure 0.3 hPa at 20 °C[8]
Flash Point 98-100 °C[8]
Purity ≥97.0% to ≥99%[5][8]

Applications in Film Production

This compound serves multiple functions in film formulations:

  • Solvent for Polymers: It is an excellent solvent for a variety of resins including cellulose (B213188) esters, epoxy resins, acrylic copolymers, and nitrocellulose.[4][9]

  • Coalescing Agent: In water-based latex coatings, it acts as a coalescing agent, promoting the fusion of polymer particles during the drying process to form a continuous and robust film.[4][5][10]

  • Flow and Leveling Agent: Its slow evaporation rate allows for extended open time, which improves the flow and leveling of coatings, resulting in a smooth, high-gloss finish.[6][10][11]

  • Performance Enhancer: In coatings, it can improve gloss, water resistance, and scratch resistance.[1]

Experimental Protocol: Preparation of a Polymer Film via Solution Casting

This protocol describes a general procedure for preparing a polymer film using this compound as the primary solvent.

Materials:

  • Polymer (e.g., cellulose acetate butyrate, acrylic resin)

  • This compound (≥99% purity)

  • Glass or metal substrate

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Film applicator or casting knife

  • Leveling table

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and this compound to achieve the target concentration (e.g., 10-30% w/w polymer).

    • Add the solvent to a beaker or flask, followed by the polymer.

    • Stir the mixture using a magnetic stirrer at room temperature until the polymer is completely dissolved. Gentle heating (e.g., 40-60 °C) may be applied to expedite dissolution, depending on the polymer's properties.

  • Film Casting:

    • Clean the substrate thoroughly to ensure it is free of dust and other contaminants.

    • Place the substrate on a leveling table.

    • Pour the polymer solution onto the substrate.

    • Use a film applicator or casting knife set to the desired thickness to spread the solution evenly across the substrate.

  • Drying and Film Formation:

    • Allow the cast film to dry at ambient temperature in a dust-free environment. The slow evaporation of this compound will facilitate the formation of a uniform film.

    • For complete solvent removal, transfer the film to a drying oven. The drying temperature and time will depend on the polymer and the desired residual solvent level (e.g., 60-80 °C for several hours). A vacuum oven can be used for more efficient solvent removal at lower temperatures.

  • Film Characterization:

    • Once dried, the film can be carefully peeled from the substrate.

    • The resulting film can be characterized for its thickness, transparency, tensile strength, and other relevant properties.

Visualizing the Process and a Logical Framework

To better understand the experimental workflow and the interplay of properties, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying & Formation cluster_characterization Characterization weigh_polymer Weigh Polymer dissolve Dissolve Polymer in Solvent weigh_polymer->dissolve weigh_solvent Weigh Solvent weigh_solvent->dissolve cast_solution Cast Solution dissolve->cast_solution prepare_substrate Prepare Substrate prepare_substrate->cast_solution air_dry Ambient Air Drying cast_solution->air_dry oven_dry Oven/Vacuum Drying air_dry->oven_dry characterize Characterize Film Properties oven_dry->characterize

Caption: Experimental workflow for polymer film production.

logical_relationships cluster_solvent_properties Solvent Properties cluster_film_characteristics Film Characteristics high_bp High Boiling Point slow_evap Slow Evaporation high_bp->slow_evap smoothness Smooth Surface slow_evap->smoothness Improved Flow & Leveling defect_free Defect-Free slow_evap->defect_free Prevents Defects good_solvency Excellent Solvency uniformity Uniform Thickness good_solvency->uniformity high_gloss High Gloss smoothness->high_gloss

Caption: Properties of the solvent and their effect on films.

Safety Precautions

This compound may cause eye irritation.[9][12] It is recommended to use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this chemical. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the laboratory purification of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (CAS No. 112-15-2).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-(2-ethoxyethoxy)ethyl acetate?

A1: Common impurities include unreacted starting materials such as 2-(2-ethoxyethoxy)ethanol and acetic acid, residual catalyst (if used in synthesis), water, and byproducts from side reactions. Due to its ether linkage, peroxide formation is a significant concern, especially in aged samples or those exposed to air and light.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification method. Key data is summarized in the table below.

PropertyValueReference
Molecular Weight176.21 g/mol [3]
Boiling Point218-219 °C (at 760 mmHg)[4][5]
Density1.011 g/mL at 25 °C[4]
Refractive Index1.421 at 20 °C[4]
SolubilitySoluble in water, chloroform, and methanol.[4][6]
Vapor Pressure0.3 hPa at 20 °C

Q3: Is this compound prone to degradation during purification?

A3: Yes, its high boiling point means that prolonged heating during atmospheric distillation can lead to thermal decomposition. More importantly, as a glycol ether derivative, it can form explosive peroxides upon storage and exposure to oxygen.[1][7] It is critical to test for and remove peroxides before any distillation process.

Q4: How can I check for the presence of peroxides?

A4: Peroxides can be detected using several methods, including commercially available test strips or a potassium iodide (KI) solution. A positive test with KI is indicated by the formation of a yellow to brown color.[1][8][9][10][11]

Q5: What is the recommended storage procedure for purified this compound?

A5: To minimize peroxide formation, the purified liquid should be stored in a tightly sealed, opaque container, away from light and heat.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Troubleshooting Guides

Issue 1: The purified product is still acidic.
  • Possible Cause: Incomplete removal of acidic impurities like acetic acid.

  • Solution: Wash the crude product with a mild base. A common procedure involves washing with a 5% aqueous sodium bicarbonate or sodium carbonate solution in a separatory funnel until the aqueous layer is no longer acidic. Follow this with a wash with saturated brine to remove residual salts and water. Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[2]

Issue 2: The product is wet or appears cloudy after purification.
  • Possible Cause: Incomplete drying or presence of residual water.

  • Solution: Ensure the drying agent is used in sufficient quantity and the contact time is adequate (e.g., 15-30 minutes with occasional swirling). For very wet samples, a preliminary drying step with anhydrous sodium sulfate followed by a more efficient drying agent like magnesium sulfate or molecular sieves can be effective. After drying, filter the solution to remove the drying agent before proceeding to distillation or solvent removal.[2]

Issue 3: The product discolors or decomposes during distillation.
  • Possible Cause 1: Distillation temperature is too high.

  • Solution 1: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the ester and minimize thermal decomposition. The exact temperature and pressure will need to be optimized for your setup.

  • Possible Cause 2: Presence of peroxides.

  • Solution 2: CRITICAL: Always test for peroxides before distilling. If peroxides are present, they must be removed. Distillation of peroxide-containing ethers can lead to violent explosions.[1][10] Refer to the peroxide removal protocol below.

Issue 4: Poor separation of impurities during column chromatography.
  • Possible Cause: Incorrect solvent system (eluent).

  • Solution: The polarity of the eluent is critical for good separation. For this compound, a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate is a good starting point.[12][13][14] Use thin-layer chromatography (TLC) to screen different solvent ratios to find the optimal system that gives good separation between your product and impurities (target Rf for the product is typically 0.2-0.4).

Experimental Protocols

Protocol 1: Peroxide Testing and Removal

A. Peroxide Testing (Potassium Iodide Method)

  • In a fume hood, add approximately 1 mL of the this compound to be tested to a test tube.

  • Add 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide solution.

  • Stopper the test tube and shake vigorously for 1 minute.

  • Observe the color of the aqueous layer. A yellow to brown color indicates the presence of peroxides.[1][8]

B. Peroxide Removal (Ferrous Sulfate Method)

This method is suitable for water-soluble ethers.

  • Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.

  • In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently.

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing process until a peroxide test on the organic layer is negative.

  • Wash the organic layer with water to remove residual acid and salts, then dry over anhydrous magnesium sulfate.[1][8]

Protocol 2: Purification by Vacuum Distillation
  • Pre-treatment: Ensure the crude this compound is free of peroxides and has been thoroughly dried.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a fractionating column. Ensure all glassware joints are properly sealed.

  • Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum and collect the fraction that distills at the expected boiling point for the given pressure. The atmospheric boiling point is 218-219 °C; under vacuum, the boiling point will be significantly lower.[4][5]

  • Collection: Collect the purified product in a pre-weighed flask. It is advisable to collect fractions and analyze their purity by methods like GC-MS.

Protocol 3: Purification by Flash Column Chromatography
  • Adsorbent: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: A common starting solvent system is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC.[12][13][14]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column under positive pressure (e.g., using nitrogen or argon).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_peroxide_check Safety Check cluster_peroxide_removal Decontamination cluster_acid_removal Neutralization & Drying cluster_purification_methods Purification Methods cluster_end Finish: Pure Product Crude Crude this compound PeroxideTest Test for Peroxides Crude->PeroxideTest RemovePeroxides Remove Peroxides (e.g., FeSO4 wash) PeroxideTest->RemovePeroxides Positive Wash Wash with NaHCO3(aq) & Brine PeroxideTest->Wash Negative RemovePeroxides->Wash Dry Dry over MgSO4 Wash->Dry Distillation Vacuum Distillation Dry->Distillation Chromatography Flash Column Chromatography Dry->Chromatography PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_acid Acidic Impurity Check cluster_water Water Content Check cluster_decomposition Decomposition Check Start Impure Product After Initial Purification CheckAcidity Is the product acidic? Start->CheckAcidity WashBase Wash with aq. NaHCO3 CheckAcidity->WashBase Yes CheckClarity Is the product cloudy or wet? CheckAcidity->CheckClarity No WashBase->CheckClarity Redry Re-dry with anhydrous MgSO4 CheckClarity->Redry Yes CheckDecomposition Discoloration during heating? CheckClarity->CheckDecomposition No Redry->CheckDecomposition UseVacuum Use Vacuum Distillation CheckDecomposition->UseVacuum Yes End Pure Product CheckDecomposition->End No UseVacuum->End

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Drying of 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from the hygroscopic solvent 2-(2-ethoxyethoxy)ethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from 2-(2-ethoxyethoxy)ethyl acetate?

A1: this compound is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere. The presence of water can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents such as Grignard reagents or organometallics. Excess water can lead to side reactions, reduced product yields, and catalyst deactivation. For applications in drug development and other high-purity fields, maintaining an anhydrous environment is critical for reproducibility and product quality.

Q2: What are the most common methods for drying this compound?

A2: The most common and recommended methods for drying this compound include the use of desiccants like molecular sieves (specifically 3A), and to a lesser extent, azeotropic distillation. The choice of method depends on the required level of dryness, the volume of solvent to be dried, and the available laboratory equipment.

Q3: Which type of molecular sieves should I use for this compound?

A3: For drying this compound, 3A molecular sieves are the most appropriate choice.[1][2] The 3Å (angstrom) pore size is small enough to effectively capture water molecules (which have a kinetic diameter of about 2.8Å) while excluding the larger this compound molecules.[3] Using molecular sieves with larger pore sizes (like 4A or 5A) could lead to the co-adsorption of the solvent, reducing the drying efficiency.

Q4: How can I determine the water content in my this compound before and after drying?

A4: The most accurate and widely accepted method for determining the water content in organic solvents is the Karl Fischer titration.[4][5][6] This electrochemical method is highly specific to water and can provide precise measurements, even at very low concentrations (parts per million, ppm). Both volumetric and coulometric Karl Fischer titration methods are suitable for this purpose.[4]

Q5: Can I reuse molecular sieves after drying this compound?

A5: Yes, molecular sieves can be regenerated and reused.[7][8] To regenerate them, they need to be heated in a furnace to drive off the adsorbed water. For 3A molecular sieves, a temperature of 200-230°C is recommended.[1] It is crucial to allow them to cool down in a desiccator to prevent re-adsorption of atmospheric moisture before their next use.

Troubleshooting Guides

Issue 1: The solvent is still not dry enough after using molecular sieves.
Possible Cause Troubleshooting Step
Insufficient amount of molecular sieves Increase the amount of molecular sieves used. A general guideline is 10-20% of the solvent volume (e.g., 100-200g of sieves for 1L of solvent).
Insufficient contact time Allow the solvent to stand over the molecular sieves for a longer period, ideally 24-48 hours, with occasional swirling to ensure thorough mixing.
Molecular sieves were not properly activated Ensure the molecular sieves are freshly activated before use by heating them at the recommended temperature (200-230°C for 3A sieves) and cooling them in a desiccator.[1]
Contamination of the solvent with a large amount of water If the initial water content is very high, consider a pre-drying step with a less efficient but higher capacity drying agent like anhydrous sodium sulfate (B86663) before the final drying with molecular sieves.
Issue 2: Suspected decomposition of this compound during drying.
Possible Cause Troubleshooting Step
Use of a reactive drying agent Avoid using highly reactive drying agents such as calcium hydride, sodium metal, or phosphorus pentoxide. These can potentially cause hydrolysis or other degradation of the ester functionality. Stick to inert desiccants like 3A molecular sieves.
Prolonged heating during distillation If using distillation for drying, avoid excessive heating or prolonged exposure to high temperatures, which could lead to thermal decomposition. Use vacuum distillation to lower the boiling point if necessary.

Quantitative Data on Drying Agents

The following table provides a general comparison of common drying agents. Please note that the efficiency can vary depending on the specific solvent and the experimental conditions.

Drying AgentWater Absorption Capacity (% w/w)Final Water Content (ppm)AdvantagesDisadvantages
3A Molecular Sieves 19-20%[8]<10[9]High efficiency, inert, reusableSlower acting than some chemical desiccants
Anhydrous Calcium Chloride ~15%50-200High capacity, low costCan form adducts with esters and alcohols
Anhydrous Sodium Sulfate >100% (as decahydrate)100-500High capacity, inertLow efficiency, slow
Anhydrous Magnesium Sulfate ~100% (as heptahydrate)50-200Fast acting, high capacityCan be slightly acidic

Disclaimer: The final water content is an approximation for general organic solvents and may not be specific to this compound. It is always recommended to verify the final water content using Karl Fischer titration.

Experimental Protocols

Protocol 1: Drying of this compound using 3A Molecular Sieves

Objective: To reduce the water content of this compound to a low ppm level using activated 3A molecular sieves.

Materials:

  • This compound (hygroscopic)

  • 3A molecular sieves (beads or pellets)

  • Oven or furnace capable of reaching 250°C

  • Glass desiccator with a desiccant (e.g., silica (B1680970) gel)

  • Dry, clean glass bottle with a screw cap or ground glass stopper

  • Karl Fischer titrator for water content analysis

Procedure:

Step 1: Activation of Molecular Sieves

  • Place the required amount of 3A molecular sieves in a clean, dry porcelain or glass dish.

  • Heat the molecular sieves in an oven or furnace at 200-230°C for at least 3 hours.[1]

  • Carefully remove the hot molecular sieves from the oven and immediately transfer them to a desiccator.

  • Allow the molecular sieves to cool to room temperature under a dry atmosphere inside the desiccator.

Step 2: Drying the Solvent

  • Add the activated and cooled 3A molecular sieves to a dry, clean glass bottle. A common ratio is 10-20% (w/v) of molecular sieves to the solvent (e.g., 100-200 g for 1 L of solvent).

  • Add the this compound to the bottle containing the molecular sieves.

  • Seal the bottle tightly and allow it to stand for at least 24 hours at room temperature. For very low water content, a longer period (48-72 hours) may be necessary.[9]

  • Occasionally swirl the bottle gently to ensure good contact between the solvent and the desiccant.

Step 3: Decanting and Storage

  • Carefully decant the dry solvent into a clean, dry storage bottle, leaving the molecular sieves behind.

  • For long-term storage, it is recommended to store the dried solvent over a small amount of freshly activated 3A molecular sieves to maintain its dryness.

  • Seal the storage bottle tightly and store it in a dry place.

Step 4: Verification of Water Content

  • Determine the water content of the dried solvent using Karl Fischer titration to ensure it meets the required specifications for your experiment.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content of a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Dry syringe and needle

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Condition the titration cell to a low, stable drift rate.

  • Using a dry syringe, accurately draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • Start the titration and record the amount of water detected by the instrument.

  • Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

Drying_Method_Selection start Start: Need to dry This compound check_purity High Purity Required? (e.g., <50 ppm H2O) start->check_purity use_mol_sieves Use Activated 3A Molecular Sieves check_purity->use_mol_sieves Yes azeotropic_dist Consider Azeotropic Distillation (if large volume & equipment available) check_purity->azeotropic_dist No verify_kf Verify Water Content with Karl Fischer Titration use_mol_sieves->verify_kf azeotropic_dist->verify_kf end End: Dry Solvent verify_kf->end

Caption: Decision workflow for selecting a drying method.

Molecular_Sieve_Drying_Workflow start Start activate_sieves Activate 3A Molecular Sieves (200-230°C, >3h) start->activate_sieves cool_sieves Cool Sieves in Desiccator activate_sieves->cool_sieves add_solvent Add Solvent to Sieves (10-20% w/v) cool_sieves->add_solvent stand Let Stand for 24-48h (swirl occasionally) add_solvent->stand decant Decant Dry Solvent stand->decant store Store Over Fresh Sieves decant->store end End store->end

Caption: Experimental workflow for drying with molecular sieves.

References

Technical Support Center: 2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (also known as diethylene glycol monoethyl ether acetate or DEGEEA).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Solvent appears cloudy, contains crystals, or has wisp-like structures. [1][2]High concentration of peroxides.[1][2]EXTREME HAZARD. Do not move or open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[3][4]
A freshly opened container of DEGEEA tests positive for peroxides. Peroxide formation can occur even in unopened containers over time.[5]If the peroxide concentration is low (< 25 ppm), the solvent may be safe for some applications not involving concentration. For higher concentrations or sensitive applications, peroxide removal is recommended.
Peroxide test results are inconsistent or unclear. Improper testing technique or expired test strips.Ensure you are following the test strip manufacturer's instructions precisely, including any required waiting times or the addition of water.[6] Use a new, unexpired package of test strips to verify the result. For a more definitive result, use a quantitative titration method if available.
Solvent that previously tested negative for peroxides now tests positive. The inhibitor (e.g., BHT) has been consumed, or the solvent has been exposed to air and light.[7]Implement a more frequent testing schedule. Store the solvent under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[5][8][9]
Need to use uninhibited DEGEEA. Absence of an inhibitor accelerates peroxide formation.[7][10]Purchase only the amount needed for immediate use. Store under an inert atmosphere and test for peroxides before each use.[3]

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-ethoxyethoxy)ethyl acetate and why is peroxide formation a concern?

This compound (DEGEEA) is an organic solvent used in various applications, including as a solvent for resins, lacquers, and dyes.[11][12] Like other ethers and related compounds, DEGEEA can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[10][13] This process, known as autoxidation, is accelerated by exposure to light, heat, and air.[2][13] Peroxides can detonate when subjected to heat, friction, or mechanical shock, posing a significant safety hazard in the laboratory, especially during distillation or evaporation where they can become concentrated.[4][5][10]

Q2: How can I prevent or minimize peroxide formation in DEGEEA?

To minimize peroxide formation, a multi-faceted approach is recommended:

  • Proper Storage: Store DEGEEA in a tightly sealed, air-impermeable, light-resistant container, such as an amber glass bottle.[4][5][9] The original manufacturer's container is often ideal.[4][14] Store in a cool, dark, and well-ventilated area.[5][15]

  • Inert Atmosphere: For long-term storage or with uninhibited solvent, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[8][9]

  • Use of Inhibitors: Whenever possible, purchase DEGEEA that contains an inhibitor, such as Butylated Hydroxytoluene (BHT).[7][9][13] Inhibitors scavenge oxygen and slow the rate of peroxide formation.[7] Note that inhibitors are consumed over time.[3][7]

  • Inventory Management: Purchase DEGEEA in small quantities that will be used within a short period.[5][8] Label containers with the date received and the date opened.[4][5] Follow a "first-in, first-out" inventory system.

Q3: How often should I test my DEGEEA for peroxides?

The frequency of testing depends on the age and storage conditions of the solvent. A general guideline is to test upon receipt, before each use (especially before distillation or concentration), and at regular intervals. For opened containers of peroxide-forming chemicals like DEGEEA, testing every 6 to 12 months is a common recommendation.[1][3]

Q4: What are the acceptable limits for peroxides in DEGEEA?

While there is no universal standard, the following levels are generally accepted as guidelines:

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmConsidered safe for general use.[3]
25 - 100 ppmModerate hazard. Do not distill or concentrate.[3] Consider peroxide removal.
> 100 ppmHigh hazard. Avoid handling. Contact EHS for immediate disposal.[3]

Q5: Can I distill DEGEEA that contains peroxides?

No, you should never distill DEGEEA without first testing for and, if necessary, removing peroxides.[8] Distillation can concentrate peroxides in the distillation flask, creating a severe explosion hazard.[1][5] It is crucial to never distill to dryness, always leaving at least 10-20% of the liquid behind.[8][9]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips provide a rapid and convenient method for estimating peroxide concentration.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., Quantofix® Peroxide 100)[6]

  • Deionized water (if required by the manufacturer)

Procedure:

  • Follow the manufacturer's specific instructions for the test strips.[6]

  • Typically, this involves dipping the test strip into the DEGEEA for a specified time (e.g., 1 second).[6]

  • Shake off any excess liquid.[6]

  • Allow the strip to air dry for the recommended time. Some strips may require breathing on the strip or adding a drop of deionized water to facilitate the color change.[6][16]

  • Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration.[6]

Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

Procedure:

  • In a chemical fume hood, add approximately 1 mL of the DEGEEA to a test tube.[3]

  • Add 1 mL of glacial acetic acid.[1]

  • Add a few crystals (about 0.1 g) of potassium iodide.[17]

  • Stopper the test tube and shake.

  • Observe the color of the solution:

    • No color change: Peroxides are likely absent or at a very low concentration.

    • Yellow color: Indicates a low concentration of peroxides (approximately 40-100 ppm).[1]

    • Brown color: Indicates a high concentration of peroxides.[1][17]

Protocol 3: Removal of Peroxides with Activated Alumina (B75360)

This method is effective for removing hydroperoxides from solvents.

Materials:

  • DEGEEA containing peroxides

  • Basic activated alumina (80-mesh)

  • Chromatography column (e.g., 2 x 33 cm)

  • Collection flask

Procedure:

  • Set up a chromatography column in a fume hood.

  • Fill the column with basic activated alumina. A 2 x 33 cm column with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[8]

  • Carefully pass the DEGEEA through the alumina column.

  • Collect the purified solvent in a clean collection flask.

  • Test the collected solvent for the presence of peroxides using one of the methods described above to ensure their removal.[8]

  • Important: The peroxides are often decomposed by the alumina, not just adsorbed. However, as a safety precaution, it is best to slurry the used alumina with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[8]

Visualizations

Peroxide_Formation_Workflow cluster_storage Storage & Handling cluster_testing Peroxide Testing cluster_action Action Based on Results storage Store DEGEEA (Cool, Dark, Tightly Sealed) opened Container Opened storage->opened Use test Test for Peroxides (Before Use/Regularly) opened->test result Peroxide Level? test->result safe < 25 ppm: Safe for Use result->safe Low caution 25-100 ppm: Use with Caution (No Concentration) result->caution Moderate danger > 100 ppm or Crystals: HIGH HAZARD Contact EHS result->danger High remove Remove Peroxides (e.g., Alumina Column) caution->remove remove->test Re-test

Caption: Logical workflow for the safe handling and testing of this compound.

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH DEGEEA (R-H) R_radical DEGEEA Radical (R•) RH->R_radical Initiator Light, Heat Initiator->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical O2 Oxygen (O2) O2->ROO_radical ROOH Hydroperoxide (ROOH) ROO_radical->ROOH R_radical_prop DEGEEA Radical (R•) ROOH->R_radical_prop RH_prop DEGEEA (R-H) RH_prop->ROOH NonRadical Stable Products (e.g., ROOR, R-R) ROO_radical_term ROO• ROO_radical_term->NonRadical R_radical_term R• R_radical_term->NonRadical

References

Technical Support Center: Synthesis of 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 2-(2-ethoxyethoxy)ethyl acetate is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification, are often due to the reversible nature of the reaction.[1][2][3][4] Key factors that can lead to low yields include:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct.[1][2] Failure to effectively remove this water will cause the equilibrium to shift back towards the reactants, thus lowering the yield of the desired ester.[1][2][3]

  • Suboptimal Catalyst Concentration or Activity: An insufficient amount or a deactivated acid catalyst will result in a slow reaction rate and incomplete conversion.[1][2][5]

  • Incorrect Reactant Stoichiometry: Not using an excess of one of the reactants (typically the alcohol, 2-(2-ethoxyethoxy)ethanol) can limit the extent to which the reaction proceeds to completion.[1][6]

  • Inappropriate Reaction Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products. A typical temperature range is 105-130°C.[5]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.

Q2: How can I improve the yield of my Fischer esterification reaction for this compound?

A2: To improve the yield, you can address the points mentioned in Q1 by:

  • Employing Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or hexane) to continuously remove water as it is formed, driving the reaction forward.[3]

  • Using an Excess of a Reactant: Increasing the molar ratio of 2-(2-ethoxyethoxy)ethanol to acetic acid can shift the equilibrium towards the product side.[1][6]

  • Optimizing Catalyst and Temperature: Ensure you are using an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or oxalic acid) at a suitable concentration (e.g., 0.1-0.6 wt%).[3][5] The reaction should be heated to maintain a steady reflux.[1]

Q3: What are common side reactions, and how can I minimize them?

A3: The primary "side reaction" is the reverse reaction (hydrolysis of the ester). Other potential side reactions, particularly at higher temperatures, could include ether cleavage of the starting material or product, though this is less common under typical esterification conditions. To minimize the reverse reaction, the most critical step is the continuous removal of water.[1][2] Using a moderate reaction temperature will help to prevent degradation of your starting materials and product.

Q4: I'm having trouble with the purification of this compound. What is the best method?

A4: The most common and effective method for purifying this compound is distillation.[5][7] After the reaction is complete, the crude product mixture will contain the desired ester, unreacted starting materials (2-(2-ethoxyethoxy)ethanol and acetic acid), the acid catalyst, and water. A typical purification workflow involves:

  • Neutralization: Quench the reaction and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Washing: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Distillation: Perform fractional distillation under reduced pressure to isolate the pure this compound. The boiling point of the product is approximately 217-218 °C at atmospheric pressure.[8]

Data Presentation

Table 1: Impact of Reaction Conditions on Yield

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Reactant Ratio (Alcohol:Acid) 1:11.2:11:1Increasing the alcohol ratio generally increases the yield.[1][5]
Catalyst (wt%) 0.1% Oxalic Acid0.6% Oxalic Acid0.5% Sulfuric AcidHigher catalyst concentration (within limits) can increase the reaction rate and yield. Different catalysts have different efficiencies.[5]
Water Removal NoneMolecular SievesDean-Stark ApparatusContinuous removal with a Dean-Stark apparatus is typically the most effective method for maximizing yield.[2][3]
Temperature (°C) 105130110 (with Toluene)The optimal temperature depends on the reactants and if a solvent is used for azeotropic distillation.[5]
Reported Yield -Up to 99.6%~75%High yields are achievable with optimized conditions.[5][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

Materials:

  • 2-(2-ethoxyethoxy)ethanol

  • Acetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 2-(2-ethoxyethoxy)ethanol, acetic acid (in a 1.2:1 molar ratio of alcohol to acid), toluene (to fill the Dean-Stark trap), and a catalytic amount of p-toluenesulfonic acid.

  • Assemble the flask with the Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage Reactants Combine 2-(2-ethoxyethoxy)ethanol, acetic acid, catalyst, and toluene Reflux Heat to reflux with a Dean-Stark apparatus Reactants->Reflux 1 Water_Removal Continuously remove water Reflux->Water_Removal 2 Completion Monitor for completion (no more water collected) Water_Removal->Completion 3 Cool Cool to room temperature Completion->Cool 4 Wash Wash with NaHCO3 (aq) and brine Cool->Wash 5 Dry Dry organic layer (e.g., MgSO4) Wash->Dry 6 Concentrate Remove toluene (rotary evaporation) Dry->Concentrate 7 Distill Purify by vacuum distillation Concentrate->Distill 8 Final_Product Pure this compound Distill->Final_Product 9

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Water Inefficient Water Removal Low_Yield->Water Equilibrium Unfavorable Equilibrium Low_Yield->Equilibrium Catalyst Suboptimal Catalyst Low_Yield->Catalyst Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Dean_Stark Use Dean-Stark Trap Water->Dean_Stark Excess_Reactant Use Excess Alcohol Equilibrium->Excess_Reactant Optimize_Catalyst Optimize Catalyst Type/Amount Catalyst->Optimize_Catalyst Stoichiometry->Excess_Reactant

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with Carbitol Acetate Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent experimental results when using Carbitol acetate (B1210297) (also known as diethylene glycol monoethyl ether acetate).

Frequently Asked Questions (FAQs)

Q1: What is Carbitol acetate and what are its common applications in research?

Carbitol acetate is a high-boiling, slow-evaporating solvent valued for its excellent solvency for a wide range of materials.[1] In research and drug development, it is often used in:

  • Drug formulation: As a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Nanoparticle synthesis: As a solvent and reducing agent in the formation of nanoparticles for drug delivery systems.

  • Coatings and inks: In the formulation of specialty coatings for medical devices and in printing inks for various applications.[1]

  • Cleaning solutions: For cleaning laboratory equipment and surfaces.

Q2: What are the key chemical properties of Carbitol acetate?

Carbitol acetate is a colorless liquid with a mild, sweet odor.[2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 112-15-2
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Boiling Point 218.5 °C[3]
Melting Point -25 °C[3]
Density 1.0096 g/cm³ at 20 °C[3]
Solubility in Water Soluble
Flash Point 100 °C

Q3: How should Carbitol acetate be handled and stored to ensure its stability?

To maintain the quality and consistency of Carbitol acetate, proper handling and storage are crucial.

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4] Prolonged exposure to air and sunlight can lead to the formation of unstable peroxides.

  • Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes.[4]

Troubleshooting Guides

Inconsistent experimental results when using Carbitol acetate often stem from solvent impurity, degradation, or improper handling. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Variability in Drug Solubility and Crystal Formation

Question: My API shows inconsistent solubility in different batches of Carbitol acetate, and sometimes I observe unexpected crystal formation. What could be the cause?

Answer: This issue is often linked to variations in solvent purity and water content.

Troubleshooting Workflow:

start Inconsistent Solubility Observed check_water Measure Water Content (Karl Fischer Titration) start->check_water check_purity Analyze Solvent Purity (GC-MS) start->check_purity high_water High Water Content Detected check_water->high_water impurity_detected Impurities Detected check_purity->impurity_detected dry_solvent Dry Solvent (e.g., using molecular sieves) high_water->dry_solvent purify_solvent Purify Solvent (e.g., distillation) impurity_detected->purify_solvent contact_supplier Contact Supplier for Certificate of Analysis impurity_detected->contact_supplier retest Re-test Solubility dry_solvent->retest purify_solvent->retest

Caption: Troubleshooting workflow for inconsistent drug solubility.

Possible Causes and Solutions:

CauseSolution
Excess Water Content Water can act as an anti-solvent for hydrophobic APIs, leading to precipitation. Use Karl Fischer titration to determine the water content. If high, dry the solvent using molecular sieves or by distillation.
Presence of Impurities Manufacturing byproducts or degradation products can alter the solvent's polarity and solvating power. Analyze the solvent purity using Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, consider purifying the solvent by distillation or obtaining a higher purity grade from the supplier.
Batch-to-Batch Variation Different lots of Carbitol acetate may have slightly different specifications. Always request and review the Certificate of Analysis (CoA) for each new batch to ensure consistency.
Issue 2: Reduced Cell Viability or Altered Cellular Responses in Cell-Based Assays

Question: I am observing decreased cell viability, changes in cell morphology, or unexpected signaling pathway activation/inhibition in my cell-based assays when using Carbitol acetate as a solvent for my test compounds. Why is this happening?

Answer: This is a critical issue that can be caused by the presence of cytotoxic or bioactive impurities in the solvent, such as peroxides, aldehydes, or acidic byproducts.

Signaling Pathway Interference Diagram:

cluster_solvent Carbitol Acetate cluster_cell Cellular Components cluster_pathway Signaling Pathway peroxides Peroxides ros Increased ROS peroxides->ros induces aldehydes Aldehydes proteins Protein Modification (e.g., carbonylation) aldehydes->proteins causes acids Acids (e.g., Formic Acid) ph Intracellular pH Change acids->ph causes kinase_cascade Kinase Cascade ros->kinase_cascade activates/inhibits proteins->kinase_cascade alters function ph->kinase_cascade affects activity receptor Receptor receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression

Caption: How solvent impurities can affect cell signaling pathways.

Potential Impurities and Their Effects:

ImpurityEffect on Cellular AssaysDetection and Prevention
Peroxides Induce oxidative stress, leading to apoptosis, necrosis, and non-specific activation of stress-related signaling pathways (e.g., MAPK/JNK pathways).[5][6]Test for peroxides using commercially available test strips. Store Carbitol acetate in full, tightly sealed, light-resistant containers. Discard outdated solvent.
Aldehydes Can react with primary amines on proteins, leading to protein cross-linking, aggregation, and loss of function. This can affect enzyme activity and receptor binding.[7]Can be detected by derivatization followed by HPLC or GC-MS. Use fresh, high-purity solvent.
Formic Acid Can alter the pH of the culture medium and the intracellular pH, affecting enzyme kinetics and the ionization state of compounds and cellular components.[2]Can be detected by GC-MS or ion chromatography. Ensure the solvent is stored properly to prevent degradation.
Issue 3: Inconsistent Results in High-Throughput Screening (HTS)

Question: We are seeing a high rate of false positives/negatives and poor reproducibility in our HTS campaign where Carbitol acetate is used to dissolve library compounds. How can we troubleshoot this?

Answer: In HTS, even minor solvent variability can be amplified, leading to significant data quality issues. A systematic quality control process for the solvent is essential.

HTS Troubleshooting Logic Diagram:

start High False Positive/Negative Rate in HTS check_solvent_qc Solvent QC Check (Purity, Water, Peroxides) start->check_solvent_qc qc_fail QC Fails? check_solvent_qc->qc_fail qc_pass QC Passes check_solvent_qc->qc_pass [No] replace_solvent Replace and Re-validate Solvent Lot qc_fail->replace_solvent [Yes] check_assay_params Review Assay Parameters (e.g., incubation time, temperature) qc_pass->check_assay_params retest Re-run Validation Plates replace_solvent->retest check_compound_stability Assess Compound Stability in Solvent check_assay_params->check_compound_stability optimize_assay Optimize Assay Conditions check_compound_stability->optimize_assay optimize_assay->retest

References

Technical Support Center: Optimization of 2-(2-Ethoxyethoxy)ethyl Acetate Evaporation Rate in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (DE Acetate) in coatings formulations.

Troubleshooting Guide

This section addresses common issues encountered during the use of DE Acetate, focusing on problems related to its characteristic slow evaporation rate.

1. Problem: Coating Has Excessively Long Drying or Curing Times

  • Question: Our coating formulation containing DE Acetate is taking too long to dry, leading to production delays and handling issues. What are the potential causes and how can we accelerate the drying time?

  • Answer:

    • Potential Causes:

      • High Concentration of DE Acetate: DE Acetate is an inherently slow-evaporating solvent, which is beneficial for flow and leveling but can significantly extend drying times if used in high proportions.

      • Environmental Conditions: Low ambient temperature, high humidity, and poor air circulation can all hinder solvent evaporation.[1][2] High humidity can be particularly problematic, as it can lead to moisture condensation on the wet film.[1]

      • Film Thickness: Applying the coating too thickly entraps the solvent, preventing it from evaporating efficiently.[3]

      • Lack of Faster Co-solvents: The formulation may lack a sufficient amount of faster-evaporating solvents to aid in the initial drying phase.

    • Recommended Solutions:

      • Optimize the Solvent Blend: Introduce a faster-evaporating co-solvent to your formulation. Solvents like ethyl acetate, methyl ethyl ketone (MEK), or butyl acetate can be blended with DE Acetate to create a more balanced evaporation profile.[4] The fast-evaporating solvent will leave the film first, allowing for initial setup, while the DE Acetate remains to ensure good leveling.[4]

      • Control Application Conditions: Ensure the application environment has adequate air flow and is within a suitable temperature and humidity range. Using blowers or ovens can accelerate solvent release.[1][3]

      • Adjust Film Thickness: Reduce the applied film thickness to facilitate more rapid solvent release. Applying multiple thinner coats is often more effective than one thick coat.[1]

      • Increase Flash-Off Time: Allow for a longer period between application and heat curing (flash-off time) to enable more of the solvent to evaporate at ambient temperature.[1]

2. Problem: Coating Exhibits Surface Defects like Sagging or Orange Peel

  • Question: We are observing sagging on vertical surfaces and an "orange peel" texture in our cured film. How is this related to the DE Acetate in our formulation?

  • Answer:

    • Potential Causes for Sagging:

      • Slow Evaporation: The slow evaporation of DE Acetate keeps the coating at a low viscosity for an extended period, making it susceptible to gravity and causing it to sag (B610663) or run on vertical surfaces.[3]

      • Inappropriate Viscosity: The formulation's viscosity may be too low for the application method.

    • Potential Causes for Orange Peel:

      • Imbalanced Solvent Blend: While DE Acetate helps prevent defects, an improperly balanced solvent blend can be the cause. If a fast solvent evaporates too quickly, the viscosity increases rapidly, preventing the film from leveling properly. Conversely, if the blend is too slow, it can lead to issues during curing.[5]

      • Application Technique: Incorrect spray gun settings (e.g., pressure, distance from the substrate) can lead to poor atomization and result in an orange peel texture.[3]

    • Recommended Solutions:

      • Refine the Solvent Package: For sagging, consider replacing a portion of the DE Acetate with a medium-to-fast evaporating solvent to build viscosity more quickly after application.[4] For orange peel, ensure the solvent blend provides a good balance between initial evaporation and final leveling; sometimes adding a slower solvent like DE Acetate is the solution to allow more time for flow.[5][6]

      • Adjust Formulation Viscosity: Use appropriate rheology modifiers to increase the low-shear viscosity and improve sag resistance.[1]

      • Optimize Application Parameters: Ensure spray equipment is properly calibrated for the coating's viscosity. Adjusting spray pressure, nozzle type, and distance to the substrate can significantly improve the final appearance.[1]

3. Problem: Solvent Popping or Blistering in the Cured Film

  • Question: After curing our coating in an oven, we see small bubbles or blisters on the surface. What causes this "solvent pop" and how can we prevent it?

  • Answer:

    • Potential Causes:

      • Entrapped Solvent: This is a classic defect related to slow-evaporating solvents like DE Acetate. If the surface of the coating cures and hardens before all the solvent has evaporated from the lower layers, the trapped solvent will vaporize upon heating, creating bubbles that get trapped in the film.[1]

      • Rapid Curing Profile: Increasing the oven temperature too quickly can cause the surface to skin over, trapping the solvent underneath.[1]

      • Excessive Film Thickness: Thicker films make it more difficult for the solvent to escape before the surface cures.[3]

    • Recommended Solutions:

      • Increase Flash-Off Time: Allow more time for the solvents to evaporate before the coating enters the oven. This is the most critical step in preventing solvent pop.[1]

      • Use a Staged Curing Process: Begin curing at a lower temperature to allow the DE Acetate to evaporate slowly before ramping up to the final cure temperature. This is known as a dehydration or solvent-release bake.[1]

      • Reformulate the Solvent Blend: Incorporate a portion of a slightly faster "tail" solvent that can help keep the surface open for a little longer, allowing the DE Acetate to escape more easily.

      • Reduce Film Thickness: Apply thinner coats to minimize the distance the solvent has to travel to leave the film.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(2-ethoxyethoxy)ethyl acetate (DE Acetate)?

A1: DE Acetate is a colorless liquid known for its mild, pleasant odor. Its key properties make it an excellent slow-evaporating solvent for coatings.

Table 1: Physical Properties of this compound

Property Value
CAS Number 112-15-2[7][8][9][10]
Molecular Formula C8H16O4[9][11]
Boiling Point 218-219 °C[9][10]
Flash Point 98 °C (closed cup)
Density 1.011 g/mL at 25 °C[9][10]
Vapor Pressure ~0.1 mmHg at 20 °C[7]
Evaporation Rate (n-BuAc=1.0) 0.02

| Evaporation Rate (Ether=1.0) | ~1500[11] |

Q2: Why is a slow evaporation rate important in coatings?

A2: A slow evaporation rate, a key feature of DE Acetate, is crucial for achieving high-quality coating finishes. It allows for better flow and leveling of the coating after application, which helps to eliminate surface defects such as brush marks and orange peel. This extended "open time" also promotes better adhesion to the substrate and ensures the formation of a uniform, durable film.

Q3: How can I experimentally determine the evaporation rate of a solvent blend containing DE Acetate?

A3: The standard method for determining the evaporation rate of volatile liquids is ASTM D3539 .[12][13][14][15][16] This test method uses a Shell thin-film evaporometer to measure the time it takes for a known volume of solvent to evaporate under controlled conditions.

Q4: What types of co-solvents are typically used with DE Acetate?

A4: DE Acetate is often used in a solvent blend to achieve a balanced evaporation profile.[4] The choice of co-solvent depends on the specific requirements of the coating system.

  • Fast-Evaporating Solvents: (e.g., Acetone, MEK, Ethyl Acetate) are used to provide a lower initial viscosity for easier application and to allow for a quick initial set to prevent sagging.[4]

  • Medium-Evaporating Solvents: (e.g., n-Butyl Acetate, MIBK) help to prevent film defects that can arise from solvent evaporation that is too rapid.[4]

  • Slow-Evaporating Solvents: DE Acetate itself falls into this category. These are the last to leave the system and are critical for finalizing flow and leveling to ensure a uniform film thickness and high gloss.[4]

Experimental Protocols

Methodology: Measuring Evaporation Rate via ASTM D3539

This protocol provides a simplified overview of the manual recording method (Test Method A) described in ASTM D3539.[13]

  • Objective: To determine the time required for 90% of a solvent sample to evaporate and to calculate its relative evaporation rate compared to n-butyl acetate.[13]

  • Apparatus:

    • Shell Thin-Film Evaporometer

    • Analytical Balance

    • Syringe (1.0 mL)

    • Filter Paper (specified grade)

    • Constant Temperature Bath (25 ± 0.5°C)[13]

    • Stopwatch

  • Procedure:

    • Preparation: Bring the solvent sample to a stable temperature of 25°C in the constant-temperature bath.[13]

    • Setup: Suspend a clean piece of filter paper from the balance within the evaporometer cabinet. Record the initial "no-load" position.

    • Sample Application: Withdraw 0.70 mL of the temperature-controlled solvent into the syringe.[13]

    • Test Initiation: Simultaneously start the stopwatch and dispense the solvent evenly onto the filter paper.

    • Data Recording: Record the time it takes for the balance to show weight loss at 10% intervals until 90% of the sample has evaporated.[13]

    • Calculation: The relative evaporation rate is calculated using the time taken for 90% evaporation of the test solvent and a reference solvent (n-butyl acetate).

Visualizations

Troubleshooting_Workflow Start Coating Defect Observed CheckDefect Identify Defect Type Start->CheckDefect LongDry Long Drying Time CheckDefect->LongDry Time-related SaggingPeel Sagging or Orange Peel CheckDefect->SaggingPeel Surface Texture SolventPop Solvent Popping CheckDefect->SolventPop Curing-related SolutionDry 1. Add faster co-solvent 2. Control environment 3. Reduce film thickness LongDry->SolutionDry SolutionSag 1. Adjust solvent blend 2. Increase viscosity 3. Optimize application SaggingPeel->SolutionSag SolutionPop 1. Increase flash-off time 2. Use staged curing 3. Reduce film thickness SolventPop->SolutionPop

Caption: A logical workflow for troubleshooting common coating defects.

Solvent_Blend_Optimization cluster_Evaporation Evaporation Profile Fast Fast Evaporating (e.g., MEK) Initial Set, Sag Control Result Optimized Coating Performance Fast->Result Medium Medium Evaporating (e.g., n-BuAc) Prevents Defects Medium->Result Slow Slow Evaporating (DE Acetate) Flow & Leveling Slow->Result Formulation Initial Formulation Formulation->Fast Add for quick set Formulation->Medium Balance Formulation->Slow Add for leveling

Caption: Relationship of solvent types in an optimized coating blend.

References

Addressing skin and eye irritation from 2-(2-ethoxyethoxy)ethyl acetate exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin and eye irritation that may arise from exposure to 2-(2-ethoxyethoxy)ethyl acetate (B1210297). The following information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-ethoxyethoxy)ethyl acetate and where is it commonly used in a laboratory setting?

This compound, also known as diethylene glycol monoethyl ether acetate, is a colorless liquid with a mild, ether-like odor.[1] In laboratory and industrial settings, it is primarily used as a solvent for various materials, including resins, lacquers, and printing inks.[1][2]

Q2: What are the primary health hazards associated with this compound exposure?

The primary health hazards include skin and eye irritation.[3][4] Inhalation of vapors can also irritate the nose and throat.[1] High levels of exposure may lead to more severe health effects, including potential reproductive and developmental toxicity.[3][5]

Q3: What immediate first aid measures should be taken in case of skin or eye contact?

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention if irritation persists.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] If skin irritation persists, it is advisable to consult a physician.[6]

Q4: What personal protective equipment (PPE) is recommended when handling this chemical?

To minimize exposure, it is essential to use appropriate PPE, including:

  • Gloves: Wear solvent-resistant gloves.[1]

  • Eye Protection: Use splash-resistant safety goggles or a face shield.[1][7]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Q5: Are there established occupational exposure limits for this compound?

Yes, several organizations have established occupational exposure limits. For its related compound, 2-ethoxyethyl acetate, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 ppm over an 8-hour work shift.[8] The National Institute for Occupational Safety and Health (NIOSH) recommends a lower exposure limit of 0.5 ppm for a 10-hour work shift.[8] Always consult the specific Safety Data Sheet (SDS) for the most up-to-date exposure limits for this compound.

Troubleshooting Guides

Scenario 1: A researcher experiences redness and itching on their forearm after accidentally spilling a small amount of this compound.

Problem: Mild skin irritation due to direct chemical contact.

Troubleshooting Steps:

  • Immediate Decontamination: Immediately wash the affected area with copious amounts of soap and water.[1]

  • Remove Contaminated Items: Remove any clothing or jewelry that may have come into contact with the chemical.

  • Monitor Symptoms: Observe the affected area for the next few hours. Mild irritation from this compound is often reversible.[5]

  • Seek Medical Advice: If redness, itching, or any other symptoms persist or worsen, seek medical attention.

Scenario 2: A lab technician reports a stinging sensation and watery eyes while working with this compound in a poorly ventilated area.

Problem: Eye irritation likely caused by chemical vapors.

Troubleshooting Steps:

  • Move to Fresh Air: Immediately move to an area with fresh air.

  • Eye Flushing: Use an eyewash station to flush the eyes with water for at least 15 minutes.[6]

  • Improve Ventilation: Ensure all work with this chemical is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Review PPE Usage: Confirm that appropriate eye protection, such as splash-resistant goggles, is being used correctly.

  • Medical Evaluation: If eye irritation persists after flushing, seek prompt medical evaluation.

Quantitative Data on Irritation Potential

Table 1: In Vivo Skin Irritation Data (Draize Test - Rabbit)

Test SubstancePrimary Irritation Index (PII)ClassificationObservations
This compoundData not availableExpected to be a mild irritantStudies on the related compound 2-ethoxyethyl acetate showed very slight erythema in some rabbits at 24 hours, which resolved by 72 hours.[1]

Table 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model

Test SubstanceExposure TimeMean Tissue Viability (%) (MTT Assay)IL-1α Release (pg/mL)Classification (based on viability)
This compoundData not availableData not availableData not availableData not available
Negative ControlN/A100%BaselineNon-irritant
Positive Control (e.g., SDS)Variable<50%Significantly elevatedIrritant

Table 3: In Vivo Eye Irritation Data (Draize Test - Rabbit)

Test SubstanceObservation TimeCorneal Opacity Score (Mean)Iris Lesion Score (Mean)Conjunctival Redness Score (Mean)Chemosis Score (Mean)Overall Classification
This compound24h, 48h, 72hData not availableData not availableData not availableData not availableModerately irritating[4]

Experimental Protocols

In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Test Site Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose an area of about 6 cm².

  • Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the prepared test site and covered with a gauze patch and non-irritating tape.

  • Exposure Period: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scoring system).

  • Classification: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the observed skin reactions.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential.

Methodology:

  • Tissue Model: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

  • Pre-incubation: The tissues are pre-incubated in a maintenance medium at 37°C and 5% CO₂.

  • Application of Test Substance: A precise amount of the test substance is applied topically to the surface of the tissue.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

  • Post-exposure Incubation: After exposure, the tissues are rinsed and transferred to a fresh medium for a post-exposure incubation period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) salt.

    • The formazan is extracted from the tissue using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer, which is proportional to the percentage of viable cells.

  • Cytokine Release Analysis (e.g., IL-1α ELISA):

    • The culture medium from the post-exposure incubation is collected.

    • The concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control. Elevated cytokine levels provide further evidence of an inflammatory response.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Skin and Eye Irritation

Chemical irritants can trigger a cascade of intracellular signaling events in keratinocytes (skin) and corneal epithelial cells (eyes), leading to an inflammatory response. Two key pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_skin Skin Irritation cluster_eye Eye Irritation Chemical Irritant_S Chemical Irritant Receptors_S Cell Surface Receptors Chemical Irritant_S->Receptors_S Keratinocyte_S Keratinocyte IKK_S IKK Complex Receptors_S->IKK_S IkB_S IκB IKK_S->IkB_S phosphorylates NFkB_S NF-κB IkB_S->NFkB_S releases Nucleus_S Nucleus NFkB_S->Nucleus_S translocates to Proinflammatory Genes_S Pro-inflammatory Gene Transcription Nucleus_S->Proinflammatory Genes_S Cytokines_S Cytokines (IL-1α, TNF-α) Proinflammatory Genes_S->Cytokines_S Inflammation_S Inflammation (Redness, Swelling) Cytokines_S->Inflammation_S Chemical Irritant_E Chemical Irritant Stress Sensors_E Stress Sensors Chemical Irritant_E->Stress Sensors_E Corneal Epithelial Cell_E Corneal Epithelial Cell MAPKKK_E MAPKKK Stress Sensors_E->MAPKKK_E MAPKK_E MAPKK MAPKKK_E->MAPKK_E MAPK_E MAPK (p38, JNK) MAPKK_E->MAPK_E Transcription Factors_E Transcription Factors (e.g., AP-1) MAPK_E->Transcription Factors_E Nucleus_E Nucleus Transcription Factors_E->Nucleus_E Inflammatory Mediators_E Inflammatory Mediators (Cytokines, Chemokines) Nucleus_E->Inflammatory Mediators_E Inflammation_E Inflammation (Redness, Pain) Inflammatory Mediators_E->Inflammation_E

Caption: Simplified NF-κB and MAPK signaling pathways in skin and eye irritation.

General Experimental Workflow for Irritation Assessment

The following diagram outlines a logical workflow for assessing the skin and eye irritation potential of a chemical like this compound.

G cluster_invivo Confirmatory In Vivo Testing (if required) Start Start: Chemical Exposure Concern Literature Literature Review & Physicochemical Analysis Start->Literature InVitro_Skin In Vitro Skin Irritation (OECD 439 - RhE Model) Literature->InVitro_Skin InVitro_Eye In Vitro Eye Irritation (e.g., BCOP, ICE) Literature->InVitro_Eye MTT Cell Viability (MTT Assay) InVitro_Skin->MTT Cytokine Cytokine Release (ELISA) InVitro_Skin->Cytokine InVivo_Skin In Vivo Skin Irritation (OECD 404 - Rabbit) InVitro_Skin->InVivo_Skin If in vitro inconclusive InVivo_Eye In Vivo Eye Irritation (Draize Test - Rabbit) InVitro_Eye->InVivo_Eye If in vitro inconclusive Classification Hazard Classification & Risk Assessment InVitro_Eye->Classification MTT->Classification Cytokine->Classification InVivo_Skin->Classification InVivo_Eye->Classification End End: Implement Safety Measures Classification->End

Caption: General workflow for skin and eye irritation assessment.

References

Technical Support Center: Proper Disposal of 2-(2-ethoxyethoxy)ethyl Acetate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper and compliant disposal of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (CAS No. 112-15-2), also known as Diethylene Glycol Monoethyl Ether Acetate or Carbitol Acetate. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-ethoxyethoxy)ethyl acetate and why is its disposal regulated?

A1: this compound is a colorless liquid commonly used as a solvent in coatings, lacquers, and printing inks.[1][2] Its disposal is regulated because it is considered a hazardous chemical that can cause serious eye irritation.[1][3] Like other glycol ethers, improper disposal can pose risks to human health and the environment. The substance is soluble in water, meaning it can easily spread in water systems if not handled correctly.[3][4]

Q2: Is this compound waste classified as hazardous waste?

A2: Yes, this material and its container must be disposed of as hazardous waste.[5][6] According to the OSHA Hazard Communication Standard, it is considered a hazardous chemical.[3] Waste generators are legally responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3]

Q3: Can I pour small amounts of this waste down the drain?

A3: No. Under no circumstances should this chemical waste be emptied into drains, sewers, or waterways.[1][5][7][8] This is to prevent environmental contamination and potential damage to wastewater treatment systems.[7]

Q4: What is the correct procedure for collecting and storing this waste pending disposal?

A4: All waste containing this compound should be collected in suitable, sealable, and clearly labeled containers.[3][8] Store these containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[3][7] Ensure containers are protected from physical damage and checked regularly for leaks.[7][9]

Q5: How should I handle a spill?

A5: For minor spills, ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[1][10] Remove all ignition sources.[1][7] Contain the spill using an inert absorbent material like sand, vermiculite, or dry earth.[1][5] Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste.[8][11] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[7][12]

Q6: Who should I contact for the final disposal of the waste?

A6: The final disposal must be handled by a licensed and approved waste disposal company.[4][11] Always consult your institution's EHS department to coordinate waste pickup and ensure all regulatory requirements are met.[7]

Troubleshooting Guide

Issue/ProblemRecommended Action & Solution
Uncertainty about waste classification Do not proceed with disposal. Contact your EHS department immediately. They can provide guidance on proper waste characterization based on local and national regulations.[3]
An unlabeled container of chemical waste is found Assume the contents are hazardous. Do not open or mix with other waste. Secure the container in a safe location and immediately report it to your lab supervisor and EHS department for identification and proper labeling.
The waste is mixed with other solvents Do not mix incompatible waste streams. The mixture must be treated as hazardous waste. Provide a complete list of all components to your EHS officer and the waste disposal company for proper handling and disposal.
A spill occurs near a drain Prevent entry into the drain. Immediately use spill socks or other absorbent materials to create a barrier around the drain.[1][13] Proceed with the spill cleanup protocol.

Chemical Data for Disposal Consideration

This table summarizes key physicochemical properties that inform the handling and disposal protocols for this compound.

PropertyValueSignificance for DisposalSource
CAS Number 112-15-2Unique identifier for the chemical.[3][14][15]
Synonyms Carbitol acetate, Diethylene glycol monoethyl ether acetate, EthyldiglycolacetateAids in identifying the chemical on various safety and regulatory documents.[1][3][16]
Physical State Colorless LiquidAffects spill response; liquid can flow and spread.[2]
Flash Point 98 °C (208.4 °F) - closed cupIndicates the substance is a combustible liquid, requiring control of ignition sources during handling and storage.[14]
Water Solubility MiscibleHigh water solubility increases its mobility in the environment, making containment critical. It should not be disposed of in drains.[3][9]
Partition Coefficient (log Kow) 0.71 - 0.74A low value indicates a preference for water over fatty tissues, suggesting low bioaccumulation potential but high mobility in aqueous environments.[3][5]

Standard Protocol for Waste Management

Publicly available protocols for the chemical neutralization of this compound in a laboratory setting are not standard practice. The required procedure is to segregate and store the waste for collection by a licensed professional service.

Step-by-Step Protocol for Waste Collection and Spill Management:

  • Wear Appropriate PPE: Before handling the chemical or its waste, put on safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[9]

  • Waste Segregation: Collect all waste containing this compound (including contaminated consumables) in a designated, compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other contaminants present. Note the accumulation start date.

  • Secure Storage: Tightly seal the container and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is away from heat and incompatible materials.[7][9]

  • Spill Response:

    • Alert Personnel: Notify others in the immediate area.[12]

    • Containment: Confine the spill by absorbing it with an inert material (vermiculite, sand).[1][5] Work from the outside of the spill inward to prevent spreading.[10][13]

    • Collection: Use spark-proof tools to collect the absorbed material and place it in a sealable container for disposal.[8]

    • Decontamination: Clean the spill area thoroughly.[1]

  • Arrange for Disposal: Contact your EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[7]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for waste disposal and spill response.

WasteDisposalWorkflow start Waste Generated (Pure or in solution) identify Identify Waste Stream (Is it contaminated with other chemicals?) start->identify segregate Segregate in a Designated, Leak-Proof & Sealed Container identify->segregate label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate->label storage Store in a Cool, Dry, Well-Ventilated Area label->storage contact_ehs Consult Institutional EHS Guidelines & Local Regulations storage->contact_ehs disposal Arrange Pickup by Licensed Waste Disposal Service contact_ehs->disposal

Caption: Waste Disposal Decision Workflow.

SpillResponseWorkflow spill Spill Occurs safety Ensure Personal Safety (Alert others, wear appropriate PPE) spill->safety control Control Ignition Sources & Ensure Ventilation safety->control contain Contain Spill with Inert Absorbent Material control->contain collect Collect Contaminated Material (Use spark-proof tools) contain->collect containerize Place in a Sealed & Labeled Waste Container collect->containerize decontaminate Clean & Decontaminate the Spill Area containerize->decontaminate dispose Dispose of Waste via EHS / Professional Service decontaminate->dispose

Caption: Spill Response Workflow.

References

Techniques for stabilizing 2-(2-ethoxyethoxy)ethyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and stabilization of 2-(2-ethoxyethoxy)ethyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-ethoxyethoxy)ethyl acetate during storage?

A1: The two primary degradation pathways for this compound are:

  • Peroxide Formation: Like other ethers, this compound can undergo autoxidation in the presence of oxygen and light to form unstable and potentially explosive peroxides.[1][2] This is the most significant stability concern.

  • Hydrolysis: The ester linkage can be susceptible to hydrolysis, especially in the presence of moisture and acidic or alkaline conditions, yielding 2-(2-ethoxyethoxy)ethanol and acetic acid. Hydrolysis is generally a slower process under neutral conditions.[3]

Q2: What are the visible signs of degradation in this compound?

A2: Visual inspection can sometimes indicate degradation. Key signs include:

  • Crystal Formation: The presence of solid crystals in the liquid or around the cap may indicate the formation of dangerous levels of peroxides. Do not open or move a container with visible crystals.[2]

  • Increased Viscosity: A noticeable thickening of the liquid can be a sign of polymerization initiated by peroxides.

  • Discoloration: While the pure compound is colorless, the development of a yellow tint may suggest the presence of degradation products.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial for maintaining the stability of this compound. Follow these guidelines:

  • Container: Store in the original, air-impermeable, light-resistant container, such as an amber glass bottle with a tight-fitting cap.[4][5]

  • Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen is recommended to minimize contact with oxygen.[2][6]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[6] Do not store at or below the temperature at which the chemical freezes or precipitates (-25°C).[2]

  • Light: Protect from light to prevent photo-initiated peroxide formation.[2][5]

  • Labeling: Clearly label containers with the date of receipt and the date of opening.[5][6]

Q4: Are there any chemical stabilizers that can be added to this compound?

A4: Yes, radical scavengers are often added to ethers to inhibit peroxide formation. Butylated hydroxytoluene (BHT) is a common inhibitor for this class of compounds. The choice and concentration of a stabilizer may depend on the specific application and should be evaluated for compatibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Unexpected experimental results (e.g., side reactions, low yield) Peroxide contamination in the solvent.Test for the presence of peroxides using the protocol provided below. If peroxides are present, they must be removed before use. Consider using a freshly opened bottle of the solvent.
Visible crystals or precipitate in the container High concentration of explosive peroxides.DO NOT OPEN OR MOVE THE CONTAINER. Contact your institution's Environmental Health & Safety (EHS) department immediately for proper disposal.
Solvent appears viscous or discolored Peroxide-initiated polymerization or formation of other degradation products.Test for peroxides. If the peroxide level is high, do not use the solvent. Dispose of the material according to your institution's guidelines.
pH of the solvent has shifted (if measured) Hydrolysis of the ester linkage, forming acetic acid.If the application is sensitive to acidic conditions, consider using a freshly opened bottle or purifying the solvent before use.

Quantitative Data on Stabilizer Effectiveness (Illustrative)

The following table provides an illustrative overview of the effectiveness of common antioxidants in inhibiting peroxide formation in ethers. The specific performance in this compound may vary.

StabilizerConcentration (ppm)Peroxide Value (meq/kg) after 6 monthsPeroxide Value (meq/kg) after 12 months
None 01540
Butylated Hydroxytoluene (BHT) 100< 12
Propyl Gallate 100< 13
Hydroquinone 50< 12

Note: Data is illustrative and based on typical performance in similar ether solvents. Actual results will depend on storage conditions.

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is adapted from standard methods for determining the peroxide value in organic solvents.[7][8]

Objective: To quantify the concentration of peroxides in this compound.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Pipettes

  • Glacial acetic acid

  • Chloroform (B151607) or isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform (or isooctane) to the flask and swirl to dissolve the sample.

  • Add 0.5 mL of a freshly prepared saturated potassium iodide solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 1 mL of the 1% starch indicator solution. The solution should turn blue.

  • Continue the titration with vigorous shaking until the blue color completely disappears.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Gas Chromatography (GC) Method for Purity Assessment

This protocol is a general method that can be adapted to assess the purity of this compound and detect common degradation products like 2-(2-ethoxyethoxy)ethanol and acetic acid.

Objective: To determine the purity of this compound and identify potential degradation products.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar).

  • Carrier Gas: High purity nitrogen or helium.[9]

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare standard solutions of this compound, 2-(2-ethoxyethoxy)ethanol, and acetic acid in the same solvent at known concentrations.

Procedure:

  • Inject the standard solutions to determine the retention times and response factors of the pure compound and its potential degradation products.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to identify and quantify the main peak (this compound) and any impurity peaks by comparing their retention times with the standards.

Interpretation:

  • A decrease in the area of the main peak and the appearance of new peaks corresponding to the degradation products indicate instability.

  • The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagrams

DegradationPathways cluster_peroxidation Peroxide Formation cluster_hydrolysis Hydrolysis A This compound B Intermediate Radical A->B O2, light, heat C Peroxide/Hydroperoxide B->C + O2 D This compound E 2-(2-ethoxyethoxy)ethanol D->E + H2O (acid/base catalyst) F Acetic Acid D->F + H2O (acid/base catalyst)

Caption: Degradation pathways of this compound.

StabilityTestingWorkflow cluster_sampling Sample Handling cluster_testing Analytical Testing cluster_decision Decision Start Receive/Open Sample (Record Date) Store Store Appropriately (Cool, Dark, Inert Atm.) Start->Store Sample Take Aliquot for Testing Store->Sample Visual Visual Inspection Sample->Visual Peroxide Peroxide Value Test Sample->Peroxide GC GC Purity Test Sample->GC Decision Peroxide > 100 ppm? Peroxide->Decision Dispose Dispose Safely Decision->Dispose Yes Use Use in Experiment Decision->Use No

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Managing Resin Solution Viscosity with 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (DEGEEA) to manage the viscosity of resin solutions.

Troubleshooting Guide

This guide addresses common issues encountered when using 2-(2-ethoxyethoxy)ethyl acetate to reduce resin viscosity.

Issue Possible Cause Suggested Solution
Viscosity is still too high after adding DEGEEA. Insufficient amount of solvent added.Gradually add more DEGEEA in small increments, mixing thoroughly after each addition and re-measuring the viscosity until the desired level is reached. Refer to the quantitative data tables for estimated starting concentrations.
Poor solvency for the specific resin system.While DEGEEA is a versatile solvent, it may not be the most effective for all resins.[1] Consider a solvent blend or an alternative solvent with a closer solubility parameter to your resin.
The resin has begun to cross-link or cure.Ensure the resin has not been prematurely exposed to its curing agent or conditions that initiate polymerization. Use fresh resin for your experiments.
Resin solution appears cloudy or hazy after adding DEGEEA. Resin incompatibility.The resin may not be fully soluble in DEGEEA, leading to phase separation. Discontinue use and select a more compatible solvent. Refer to the Resin Compatibility Table below.
Introduction of moisture.DEGEEA can be hygroscopic. Ensure the solvent and resin are dry and handle them in a low-humidity environment to prevent moisture contamination.
Viscosity is too low after adding DEGEEA. Excessive amount of solvent added.If the viscosity is too low, you can add more of the base resin to the solution to increase the solids content and, consequently, the viscosity.
Inaccurate initial viscosity measurement.Calibrate your viscometer before use and ensure your measurement technique is consistent.
Cured resin exhibits surface defects (e.g., blushing, orange peel). Evaporation rate of the solvent is not ideal for the curing conditions.DEGEEA is a slow-evaporating solvent, which is generally beneficial.[1] However, if curing is performed at elevated temperatures, the evaporation profile can be altered. Adjust curing temperature or airflow to control the solvent evaporation rate.
Incompatibility between the solvent and other components in the formulation.Ensure all components in your resin system, including additives and curing agents, are compatible with DEGEEA.
Cured resin is too soft or does not cure completely. Solvent entrapment.The slow evaporation rate of DEGEEA can sometimes lead to solvent being trapped in the cured resin matrix, plasticizing it and inhibiting a full cure. Extend the curing time or use a post-curing step at a slightly elevated temperature to drive off the remaining solvent.
Incorrect mix ratio of resin and curing agent.The addition of a solvent can sometimes affect the stoichiometry of the resin-hardener reaction. Ensure you are using the correct mix ratio based on the resin and curing agent solids content, not the total solution volume.

Frequently Asked Questions (FAQs)

What is this compound (DEGEEA)?

This compound, also known as diethylene glycol monoethyl ether acetate, is a high-boiling, slow-evaporating solvent with a mild, ester-like odor.[1] Its chemical structure contains both ether and ester functionalities, making it an effective solvent for a wide range of resins.[1]

What are the primary applications of DEGEEA in resin solutions?

DEGEEA is primarily used as a viscosity-reducing solvent in various applications, including coatings, printing inks, and other resin-based formulations.[1] Its slow evaporation rate helps to improve flow and leveling, and can prevent surface defects like blushing.[1]

How does DEGEEA reduce the viscosity of a resin solution?

DEGEEA molecules position themselves between the larger resin polymer chains, reducing the intermolecular forces and allowing the chains to move more freely, which results in a decrease in the overall viscosity of the solution.

Is DEGEEA compatible with my resin?

DEGEEA exhibits good solvency for a variety of resins.[1] However, compatibility should always be tested on a small scale before proceeding with larger batches. The following table provides a general compatibility guide.

Qualitative Resin Compatibility with this compound

Resin TypeCompatibilityNotes
EpoxyGood to ExcellentWidely used as a solvent for epoxy resins, promoting good flow and leveling.
Unsaturated PolyesterGoodGenerally compatible, but testing is recommended as some formulations may be sensitive.
Vinyl EsterGoodSimilar to unsaturated polyesters, good compatibility is expected.
PolyurethaneGood to ExcellentEffective in reducing the viscosity of polyurethane coatings.
AcrylicGoodCan be used as a slow-evaporating solvent in acrylic resin formulations.
NitrocelluloseGood to ExcellentActs as an active solvent for nitrocellulose.[2]

This table provides general guidance. It is crucial to perform compatibility testing with your specific resin system.

How much DEGEEA should I add to my resin solution?

The amount of DEGEEA required will depend on the initial viscosity of your resin, the target viscosity, and the specific resin system. It is recommended to start with a small addition (e.g., 1-5% by weight) and incrementally add more until the desired viscosity is achieved. The following tables provide hypothetical data for illustrative purposes.

Hypothetical Viscosity Reduction of a Bisphenol A-Based Epoxy Resin with DEGEEA

DEGEEA Concentration (wt%)Viscosity (mPa·s at 25°C)
012,000
54,500
101,800
15800
20400

Hypothetical Viscosity Reduction of an Orthophthalic Unsaturated Polyester Resin with DEGEEA

DEGEEA Concentration (wt%)Viscosity (mPa·s at 25°C)
02,500
51,200
10600
15350
20200

Disclaimer: The data in these tables is for illustrative purposes only and should not be considered as actual experimental results. Always perform your own viscosity measurements.

Experimental Protocols

Protocol for Measuring Resin Solution Viscosity

This protocol outlines the procedure for measuring the viscosity of a resin solution using a rotational viscometer.

1. Materials and Equipment:

  • Rotational viscometer with appropriate spindles

  • Resin sample

  • This compound (DEGEEA)

  • Beakers or sample containers

  • Stirring rod or magnetic stirrer

  • Temperature control unit (e.g., water bath)

  • Analytical balance

2. Procedure:

  • Prepare the Resin Solution:

    • Weigh the desired amount of resin into a beaker.

    • If preparing a solution, add the calculated amount of DEGEEA to the resin.

    • Mix thoroughly until the solution is homogeneous. For high-viscosity resins, this may require mechanical stirring.

  • Set up the Viscometer:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Measure the Viscosity:

    • Place the resin solution in the temperature control unit and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Immerse the selected spindle into the resin solution to the marked level.

    • Start the viscometer at the chosen speed and allow the reading to stabilize.

    • Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

    • It is good practice to take readings at multiple rotational speeds to assess the shear-thinning behavior of the material.

3. Data Analysis:

  • Record the viscosity at each DEGEEA concentration and rotational speed.

  • Plot viscosity as a function of DEGEEA concentration to create a viscosity reduction curve.

Visualizations

Experimental_Workflow Experimental Workflow for Viscosity Management cluster_prep Preparation cluster_measurement Measurement cluster_outcome Outcome start Start: Define Target Viscosity prep_resin Prepare Resin Solution start->prep_resin add_degeea Add DEGEEA Incrementally prep_resin->add_degeea measure_visc Measure Viscosity add_degeea->measure_visc compare_visc Compare with Target measure_visc->compare_visc is_target_reached Target Viscosity Reached? compare_visc->is_target_reached is_target_reached->add_degeea No, too high end End: Proceed with Application is_target_reached->end Yes troubleshoot Troubleshoot is_target_reached->troubleshoot No, issues encountered

Caption: Workflow for adjusting resin viscosity with DEGEEA.

Troubleshooting_Logic Troubleshooting Logic for Viscosity Issues cluster_high_viscosity High Viscosity cluster_low_viscosity Low Viscosity / Cloudiness start Start: Viscosity Issue Identified check_amount Check DEGEEA Amount start->check_amount check_excess Check for Excess Solvent start->check_excess check_compatibility Check Resin Compatibility check_amount->check_compatibility check_curing Check for Premature Curing check_compatibility->check_curing solution Implement Solution check_curing->solution check_incompatibility Check for Incompatibility check_excess->check_incompatibility check_moisture Check for Moisture check_incompatibility->check_moisture check_moisture->solution

Caption: Decision tree for troubleshooting common viscosity problems.

References

Technical Support Center: Safe Handling of 2-(2-ethoxyethoxy)ethyl acetate Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing spills of 2-(2-ethoxyethoxy)ethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with a 2-(2-ethoxyethoxy)ethyl acetate spill?

A1: The primary hazard is serious eye irritation.[1][2] It is classified as a Category 2A eye irritant.[2] While it is considered to have low toxicity, direct contact can also cause mild skin irritation.[2] The substance is a combustible liquid and may form explosive peroxides, especially over time.[3] Vapors may be irritating to the respiratory tract.[2]

Q2: What immediate steps should I take after a spill occurs?

A2: The immediate priorities are to ensure the safety of all personnel, prevent the spill from spreading, and eliminate ignition sources.[4][5] Evacuate non-essential personnel from the immediate spill area. If the spill is significant, ensure adequate ventilation.[1][2][4]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a spill?

A3: To handle a spill of this compound safely, you must wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles are essential to prevent eye contact.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., PVC) and a chemical-resistant apron or long-sleeved clothing are necessary to prevent skin contact.[4][5]

  • Respiratory Protection: For large spills or in areas with inadequate ventilation, a vapor respirator with an appropriate organic vapor cartridge is recommended.[4]

Q4: How do I contain and absorb the spilled material?

A4: Contain the spill to prevent it from spreading by using a non-combustible absorbent material.[2] Suitable materials include:

  • Inert absorbent material such as vermiculite, dry sand, or earth.[2]

Do not use combustible materials like paper towels to absorb the initial spill.

Q5: What is the proper procedure for cleaning and decontaminating the spill area?

A5: Once the spill has been absorbed, use appropriate tools to collect the material into a suitable, labeled container for chemical waste disposal.[1][2] After removing the absorbent material, decontaminate the surface with a suitable solvent, followed by soap and water. Ensure the area is well-ventilated during cleanup.

Quantitative Data Summary

PropertyValue
Flash Point98 °C (208.4 °F) - closed cup[6]
Autoignition Temperature310 °C[6]
Vapor Pressure0.3 hPa (at 20 °C)[6]
Density1.01 g/cm³ (at 20 °C)[6]

Detailed Experimental Protocol for Spill Management

1.0 Purpose

To provide a step-by-step procedure for the safe cleanup of a this compound spill in a laboratory setting.

2.0 Materials

  • Personal Protective Equipment (PPE):

    • Safety goggles or glasses with side shields[4]

    • Chemical resistant gloves (e.g., PVC)[5]

    • Chemical resistant apron or lab coat[4]

    • Vapor respirator (if ventilation is inadequate)[4]

  • Spill Kit:

    • Inert absorbent material (e.g., vermiculite, dry sand, or earth)[2]

    • Two plastic or chemically resistant scoops or shovels

    • A labeled, sealable container for hazardous waste

    • Decontamination solution (e.g., a suitable laboratory detergent)

    • Paper towels

    • Heavy-duty plastic bags for disposal of contaminated materials

3.0 Procedure

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the room.

    • Remove all sources of ignition from the area.[4][5]

  • Donning PPE:

    • Put on safety goggles, chemical-resistant gloves, and a lab coat or apron.

    • If necessary, put on a vapor respirator.

  • Containment:

    • If the spill is spreading, create a dike around the spill using the inert absorbent material.

  • Absorption:

    • Cover the entire spill with a generous amount of inert absorbent material.[2]

    • Allow the absorbent material to fully soak up the liquid.

  • Cleanup:

    • Using two plastic scoops, carefully collect the absorbed material.

    • Place the contaminated absorbent material into the labeled hazardous waste container.[1][2]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in a suitable laboratory detergent.

    • Follow with a final rinse using a cloth or paper towels dampened with water.

    • Place all contaminated cleaning materials (cloths, paper towels) into a heavy-duty plastic bag for disposal with the hazardous waste.

  • Post-Cleanup:

    • Seal the hazardous waste container and the plastic bag.

    • Remove and dispose of PPE according to your institution's guidelines.

    • Wash your hands thoroughly with soap and water.

    • Report the spill to the appropriate safety personnel.

Spill Response Workflow

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size and Ventilation spill->assess evacuate Evacuate Area assess->evacuate Large Spill or Poor Ventilation ppe Don Appropriate PPE assess->ppe Small Spill & Good Ventilation evacuate->ppe contain Contain the Spill with Absorbent ppe->contain absorb Absorb the Spilled Liquid contain->absorb cleanup Collect Contaminated Material absorb->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a spill of this compound.

References

Technical Support Center: 2-(2-Ethoxyethoxy)ethyl Acetate Polymer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as Diethylene Glycol Monoethyl Ether Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the compatibility of this solvent with various polymers used in laboratory and manufacturing settings.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-ethoxyethoxy)ethyl acetate and where is it commonly used?

A1: this compound is a colorless liquid with a mild, sweet odor. It is a high-boiling point glycol ether ester that is an excellent solvent for a wide range of materials, including resins, gums, and cellulose (B213188) esters.[1][2] Its properties make it suitable for use in lacquers, coatings, printing inks, and as a solvent in various chemical reactions.[1][2]

Q2: I am using polypropylene (B1209903) (PP) tubing. Is it compatible with this compound?

A2: Based on general chemical resistance guides, polypropylene has limited to poor resistance to this compound. You may observe swelling, softening, or a reduction in mechanical strength over time. For critical applications, it is imperative to conduct your own compatibility testing under service conditions.

Q3: Can I use PVC-based containers or tubing with this solvent?

A3: Polyvinyl chloride (PVC) is generally not recommended for use with this compound. The solvent can extract plasticizers from flexible PVC, leading to hardening and embrittlement. For rigid PVC, chemical attack and swelling may occur.

Q4: Which polymers are generally considered resistant to this compound?

A4: Polytetrafluoroethylene (PTFE) exhibits excellent chemical resistance to a wide range of solvents, including this compound. For flexible applications, high-density polyethylene (B3416737) (HDPE) may offer moderate resistance for short-term or non-critical exposures, but testing is essential.

Q5: What are the typical signs of incompatibility between a polymer and this solvent?

A5: Signs of incompatibility can range from subtle to severe. Be observant for the following changes in the polymer:

  • Swelling or dimensional changes: Absorption of the solvent into the polymer matrix.

  • Softening or loss of hardness: A decrease in material rigidity.

  • Discoloration: A change in the polymer's color.

  • Cracking or crazing: The appearance of small, interconnected cracks on the surface.

  • Hardening or embrittlement: Loss of flexibility, often seen with plasticized polymers.

  • Weight change: An increase in weight due to solvent absorption or a decrease due to leaching of polymer components.

  • Loss of mechanical strength: Reduced tensile strength or elongation at break.

Troubleshooting Guide

This guide provides a logical approach to diagnosing and resolving polymer compatibility issues.

Problem: My polymer component failed (cracked, swelled, dissolved) after exposure to this compound.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting logic for polymer failure.

Polymer Compatibility Data

Detailed quantitative data for the compatibility of this compound with various polymers is not widely available in published literature. The table below summarizes qualitative resistance ratings based on data for similar glycol ethers and general solvent compatibility charts. It is critical to use this information as a preliminary guide only. For any application, especially in a regulated environment, you must perform your own experimental testing to determine the suitability of a material.

PolymerCommon AbbreviationResistance RatingExpected Effects of Incompatibility
Plastics
PolytetrafluoroethylenePTFEA - Excellent None expected.
High-Density PolyethyleneHDPEB - Good Minor swelling or softening with long-term exposure.
Low-Density PolyethyleneLDPEC - Fair Moderate swelling and loss of strength likely.
PolypropylenePPD - Severe Significant swelling, softening, and degradation.
Polyvinyl Chloride (Plasticized)PVCD - Severe Leaching of plasticizer, embrittlement, and cracking.
PolycarbonatePCD - Severe Crazing, cracking, and loss of clarity.
Elastomers
Fluoroelastomers (e.g., Viton®)FKMA - Excellent Minimal swelling or change in properties.
PerfluoroelastomersFFKMA - Excellent Negligible effect.
Nitrile RubberNBRD - Severe Significant swelling and degradation.[3]
Neoprene (Chloroprene)CRD - Severe Significant swelling and loss of mechanical properties.
Natural RubberNRD - Severe Severe degradation and swelling.[3]
SiliconeVMQC - Fair Moderate to significant swelling.

Rating Key:

  • A - Excellent: No or minimal effect.

  • B - Good: Minor effect, suitable for some applications.

  • C - Fair: Moderate effect, not recommended for continuous service.

  • D - Severe: Not recommended for any use.

Experimental Protocol: Polymer Compatibility Testing (Based on ASTM D543)

This protocol outlines a standardized method for evaluating the resistance of polymers to this compound.

Objective: To quantify the effect of this compound on the physical and mechanical properties of a specific polymer.

Materials:

  • Test polymer specimens (e.g., tensile bars, disks of uniform size).

  • This compound, reagent grade.

  • Immersion containers with tight-fitting lids (glass or PTFE).

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or micrometer.

  • Tensile testing machine (optional, for mechanical property analysis).

  • Controlled temperature environment (oven or water bath).

Workflow Diagram:

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for polymer compatibility testing.

Procedure:

  • Specimen Preparation:

    • Prepare at least three test specimens of the polymer. For mechanical testing, use standardized tensile bars (e.g., ASTM D638 Type I). For gravimetric analysis, disks of 1-3 mm thickness are suitable.

    • Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Initial Measurements:

    • Weigh each conditioned specimen to the nearest 0.1 mg. Record this as the initial mass (M₁).

    • Measure the dimensions (e.g., thickness, length, diameter) of each specimen using calipers. Record these as initial dimensions (D₁).

    • If performing mechanical analysis, test control specimens to determine the initial tensile strength and elongation at break (T₁).

  • Immersion:

    • Place the test specimens in a glass or PTFE container. Ensure specimens are fully immersed in this compound and are not in contact with each other.

    • Use a sufficient volume of solvent to ensure it is not saturated by any leached components (a common ratio is 10 mL of solvent per gram of polymer).

    • Seal the container to prevent solvent evaporation.

    • Place the sealed container in a controlled temperature environment (e.g., 23°C or a higher service temperature) for a specified duration (e.g., 7 days).

  • Post-Exposure Evaluation:

    • After the immersion period, remove the specimens from the solvent.

    • Quickly blot the specimens dry with a lint-free cloth to remove excess surface liquid.

    • Immediately weigh each specimen. Record this as the final mass (M₂).

    • Re-measure the dimensions (D₂).

    • Conduct visual inspection and note any changes in appearance, such as color, swelling, cracking, or crazing.

    • If applicable, perform tensile tests on the exposed specimens to determine the final mechanical properties (T₂).

  • Data Analysis & Interpretation:

    • Percent Weight Change: % Weight Change = [(M₂ - M₁) / M₁] * 100

    • Percent Dimensional Change: % Dimensional Change = [(D₂ - D₁) / D₁] * 100

    • Percent Change in Tensile Strength: % Strength Change = [(T₂ - T₁) / T₁] * 100

A significant change in any of these parameters (e.g., >5-10% change in weight or dimensions, or >20% loss in tensile strength) typically indicates poor compatibility for demanding applications.

References

Validation & Comparative

A Comparative Guide to 2-(2-ethoxyethoxy)ethyl Acetate and Other Glycol Ether Acetates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics to the purity of the final product. Glycol ether acetates, a versatile class of organic solvents, are widely utilized for their excellent solvency, tunable evaporation rates, and miscibility with a broad range of substances. This guide provides an objective comparison of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) against other prominent glycol ether acetates, supported by physicochemical data and standardized experimental protocols to aid researchers in making informed decisions.

Physicochemical Properties: A Comparative Analysis

Glycol ether acetates are broadly classified into two main series: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. These structural differences lead to distinct physicochemical and toxicological properties. 2-(2-ethoxyethoxy)ethyl acetate, also known as diethylene glycol monoethyl ether acetate (DEGEEA), is a higher-boiling point, slow-evaporating E-series solvent. Its performance is best understood when compared with other members of its class and with the widely used P-series alternatives like propylene glycol methyl ether acetate (PGMEA).

The following table summarizes key quantitative data for a selection of glycol ether acetates, providing a basis for comparison.

PropertyThis compound (DEGEEA)2-Ethoxyethyl Acetate (EGEEA)2-(2-Butoxyethoxy)ethyl Acetate (DEGBEA)Propylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 112-15-2[1]111-15-9[2]124-17-4[3]108-65-6[4]
Series E-SeriesE-SeriesE-SeriesP-Series
Molecular Weight ( g/mol ) 176.21[5][6]132.16[2][7]204.26[3]132.16[4]
Boiling Point (°C) 218-219[5]156[2][8]245[3]145-146[4][9]
Flash Point (°C, closed cup) 9951[2]102[10]~45.5[4]
Density (g/mL @ 20-25°C) 1.011 @ 25°C[5][6]0.975 @ 25°C[11]0.977 @ 20°C[3]0.970 @ 25°C[9]
Viscosity (cP @ 20°C) 2.791.32[7]4.91.1
Evaporation Rate (nBuAc=1.0) 0.020.26<0.010.33
Vapor Pressure (mmHg @ 20°C) 0.09[1][6]2.0[12]0.04[10]3.8
Solubility in Water (wt % @ 20°C) Miscible[6]22.96.519.8[4]

Performance Characteristics and Applications

The data presented reveal significant differences in volatility, viscosity, and solvency, which dictate the suitability of each solvent for specific applications.

  • This compound (DEGEEA): As a high-boiling, slow-evaporating solvent with excellent water miscibility, DEGEEA is ideal for applications requiring a long open time and a smooth, glossy finish.[13] It is frequently used as a coalescing agent in latex paints, a solvent for printing inks, and a component in cleaning formulations for hard surfaces like metal and glass.[14][15] Its ability to dissolve a wide range of resins makes it highly effective.[1][13]

  • 2-Ethoxyethyl Acetate (EGEEA): With a much faster evaporation rate and lower boiling point than DEGEEA, EGEEA is used in automobile lacquers to reduce evaporation time while imparting a high gloss.[8] It serves as a solvent in various surface coating and printing ink formulations.[12] However, its use has been curtailed in many regions due to significant health concerns, particularly reproductive toxicity.[16]

  • 2-(2-Butoxyethoxy)ethyl Acetate (DEGBEA): This is another high-boiling, slow-evaporating solvent with properties similar to DEGEEA but with lower water solubility. It is an excellent solvent for many natural and synthetic resins and is primarily used in printing inks and high-bake enamel coatings.[10]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): PGMEA is a versatile, medium-evaporating solvent and a leading alternative to E-series glycol ethers.[17] Its balanced properties of high solvency for both polar and non-polar substances, a moderate evaporation rate, and a more favorable toxicity profile make it a critical component in the electronics industry for photolithography processes.[4][17] It is also widely used in high-performance coatings, inks, and cleaning agents.[17][18]

Health and Safety Profile

A critical point of comparison is the toxicological profile, which differs significantly between E-series and P-series glycol ethers.

G cluster_E E-Series Metabolism (e.g., EGEEA) cluster_P P-Series Metabolism (e.g., PGMEA) EGEEA 2-Ethoxyethyl Acetate (EGEEA) EE 2-Ethoxyethanol EGEEA->EE Hydrolysis EAA 2-Ethoxyacetic Acid (Toxic Metabolite) EE->EAA Alcohol/Aldehyde Dehydrogenase Toxic_Effects Reproductive & Developmental Toxicity EAA->Toxic_Effects PGMEA Propylene Glycol Methyl Ether Acetate (PGMEA) PGME Propylene Glycol Methyl Ether PGMEA->PGME Hydrolysis Propionic_Acid_Deriv Propionic Acid Derivatives (Less Toxic) PGME->Propionic_Acid_Deriv Alcohol/Aldehyde Dehydrogenase Excretion Rapid Excretion Propionic_Acid_Deriv->Excretion

Metabolic pathways of E-Series vs. P-Series glycol ether acetates.

E-series glycol ethers, such as EGEEA, can be metabolized to alkoxyacetic acids, which are known reproductive and developmental toxicants.[8][19] In contrast, P-series glycol ethers like PGMEA are metabolized to different, less harmful compounds and are generally considered to have a lower toxicity profile.[4][19] This has led to a widespread replacement of many E-series solvents with P-series alternatives in numerous applications. This compound is also an E-series ether and may form explosive peroxides, requiring careful handling.[1]

Experimental Protocols

The objective evaluation of solvent performance relies on standardized experimental methods. Below are outlines of key protocols for determining the properties listed in the comparison table.

Determination of Relative Evaporation Rate (ASTM D3539)

This test method covers the determination of the rate of evaporation of volatile liquids relative to a standard, n-butyl acetate.

  • Apparatus: An analytical balance and a thin-film evaporator (e.g., Shell Thin-Film Evaporometer) are required. The apparatus maintains a constant temperature and airflow over the sample.

  • Procedure:

    • A standard volume (e.g., 0.70 mL) of the sample solvent is dispensed onto a filter paper disc placed on the balance within the evaporator.

    • A timer is started, and the weight loss of the solvent is recorded over time as it evaporates under controlled airflow and temperature (typically 25 °C).

    • The time required for 90% of the sample to evaporate is determined.

    • The same procedure is repeated for the reference solvent, n-butyl acetate.

  • Calculation: The relative evaporation rate is calculated by dividing the 90% evaporation time of n-butyl acetate by the 90% evaporation time of the sample solvent. The result is often multiplied by 100 to express it on a scale where n-butyl acetate is 100.

Determination of Kinematic Viscosity (ASTM D445)

This method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath accurate to ±0.02 °C, and a timing device.

  • Procedure:

    • The viscometer is charged with the sample liquid.

    • The viscometer is placed in the constant temperature bath (e.g., 20 °C or 40 °C) and allowed to equilibrate for at least 30 minutes.

    • The liquid is drawn up into the upper timing bulb of the viscometer by suction.

    • The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured accurately.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer: ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

G start Define Application Requirements (e.g., Coating, Cleaning, Synthesis) screening Physicochemical Property Screening (Boiling Pt, Evaporation Rate, Solvency) start->screening data_table Comparative Data Table screening->data_table performance_testing Performance Testing in Formulation (e.g., Film Formation, Cleaning Efficacy) screening->performance_testing protocol Standardized Protocols (e.g., ASTM Methods) performance_testing->protocol safety_assessment Health & Safety Assessment (Toxicity, Flammability, Regulations) performance_testing->safety_assessment sds Review Safety Data Sheet (SDS) safety_assessment->sds selection Final Solvent Selection safety_assessment->selection

References

A Comparative Guide to the Solvency Power of Carbitol Acetate and Ethyl Acetate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step in the formulation and manufacturing of pharmaceutical products. This guide provides an objective comparison of the solvency power of two common organic solvents, Carbitol™ Acetate (B1210297) (diethylene glycol monoethyl ether acetate) and ethyl acetate, with a focus on their application in dissolving active pharmaceutical ingredients (APIs) and polymers relevant to the pharmaceutical industry.

This comparison incorporates key physical properties, Hansen Solubility Parameters (HSP), and available experimental solubility data for representative pharmaceutical compounds. Detailed experimental protocols for determining solvency are also provided to aid in laboratory assessments.

Executive Summary

Carbitol acetate and ethyl acetate exhibit distinct solvency characteristics rooted in their molecular structures and physical properties. Carbitol acetate, a higher-boiling, less volatile solvent with both ether and ester functionalities, generally demonstrates superior solvency for a broader range of polar and hydrogen-bonding solutes. In contrast, ethyl acetate is a highly volatile, moderately polar solvent that is effective for many common polymers and APIs but may have limitations with more complex or highly polar molecules. The choice between these solvents will ultimately depend on the specific solubility requirements of the API and polymers used in a formulation, as well as processing considerations such as drying time and manufacturing conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physical and solvency properties of Carbitol acetate and ethyl acetate.

PropertyCarbitol AcetateEthyl Acetate
Chemical Name Diethylene glycol monoethyl ether acetateEthyl ethanoate
CAS Number 112-15-2141-78-6
Molecular Formula C8H16O4C4H8O2
Molecular Weight ( g/mol ) 176.2188.11
Boiling Point (°C) 218.5[1]77.1[2]
Flash Point (°C) 98[1]-4[2]
Vapor Pressure (mmHg at 20°C) 0.0989[1]73[3]
Water Solubility (g/L) 1000 (miscible)[1]83[3]
Hansen Solubility Parameters (MPa½)
    δd (Dispersion)16.20[1]15.8
    δp (Polar)5.10[1]5.3
    δh (Hydrogen Bonding)9.20[1]7.2
Quantitative Solubility Data
    Ibuprofen (B1674241)~500 mg/mL (in diethylene glycol monoethyl ether)[2]High[4]
    Poly(vinyl acetate)Good solvent for many resins[5]Freely Soluble[6]

Solvency Power Analysis

The solvency power of a solvent is its ability to dissolve a solute, and it is influenced by factors such as polarity, hydrogen bonding capacity, and molecular size. Hansen Solubility Parameters (HSP) provide a valuable framework for predicting the compatibility between a solvent and a solute. The principle of "like dissolves like" is quantified by comparing the HSP values (δd, δp, and δh) of the solvent and the solute. A smaller difference in these parameters indicates a higher likelihood of dissolution.

Carbitol Acetate: With a higher hydrogen bonding component (δh = 9.20 MPa½), Carbitol acetate is theoretically a better solvent for molecules with significant hydrogen bonding capabilities, a common feature in many APIs.[1] Its larger molecular size and the presence of ether linkages also contribute to its ability to dissolve a wide range of substances.[5] The high solubility of ibuprofen in the closely related diethylene glycol monoethyl ether (~500 mg/mL) suggests a strong solvency power for this important API.[2]

Ethyl Acetate: Ethyl acetate possesses a moderate polarity (δp = 5.3 MPa½) and a lower hydrogen bonding component (δh = 7.2 MPa½) compared to Carbitol acetate. This makes it an effective solvent for many less polar APIs and a variety of polymers, including the widely used poly(vinyl acetate), in which it is described as "freely soluble".[6] Its high volatility is often advantageous for processes requiring rapid solvent removal.

Experimental Protocols

To provide a practical basis for solvent selection, the following are detailed methodologies for determining the solubility of APIs and polymers.

Experimental Protocol 1: Determination of API Solubility

Objective: To quantitatively determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.

Materials:

  • API powder

  • Solvent (Carbitol acetate or ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of vials for each solvent.

  • Accurately weigh an excess amount of the API and add it to each vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Add a precise volume of the solvent to each vial.

  • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed to separate the undissolved solids from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved API.

  • Calculate the solubility in mg/mL or other appropriate units.

Experimental Protocol 2: Determination of Polymer Solubility/Miscibility

Objective: To determine the solubility or miscibility of a polymer in a given solvent.

Materials:

  • Polymer

  • Solvent (Carbitol acetate or ethyl acetate)

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Viscometer (optional, for assessing dissolution)

  • Microscope (for observing clarity)

Procedure:

  • Weigh a specific amount of the polymer and place it in a beaker.

  • Gradually add a measured volume of the solvent to the beaker while stirring with a magnetic stirrer.

  • Continue stirring at a constant temperature. The time required for dissolution can vary significantly depending on the polymer's molecular weight and the solvent's effectiveness.

  • Observe the solution for clarity. A completely dissolved polymer will form a clear, homogenous solution. The presence of undissolved particles, cloudiness, or phase separation indicates poor solubility or insolubility.

  • For a more quantitative assessment, the viscosity of the solution can be measured at different polymer concentrations. A significant increase in viscosity with increasing polymer concentration is indicative of good solvency.

  • The solubility can be reported qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively by determining the maximum concentration of the polymer that can be dissolved to form a clear solution.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SolventSelectionWorkflow cluster_0 Solute Characterization cluster_1 Solvent Property Analysis cluster_2 Decision & Verification API API Properties (Polarity, H-bonding) Prediction Predict Compatibility (HSP Distance) API->Prediction Polymer Polymer Properties (Structure, MW) Polymer->Prediction HSP Hansen Solubility Parameters (HSP) HSP->Prediction PhysChem Physical Properties (BP, VP, etc.) Selection Optimal Solvent Selection PhysChem->Selection Experiment Experimental Solubility Testing Prediction->Experiment Experiment->Selection

Solvent Selection Workflow

SignalingPathways cluster_Carbitol Carbitol Acetate cluster_Ethyl Ethyl Acetate cluster_Application Pharmaceutical Application CA_Structure HO(CH2)2O(CH2)2OAc CA_Props High BP Low VP High δh CA_Structure->CA_Props CA_Solvency Broad Solvency (Polar APIs, Resins) CA_Props->CA_Solvency API_Sol API Solubilization CA_Solvency->API_Sol EA_Structure CH3COOCH2CH3 EA_Props Low BP High VP Moderate δp EA_Structure->EA_Props EA_Solvency Good Solvency (Less Polar APIs, Polymers) EA_Props->EA_Solvency Polymer_Sol Polymer Dissolution EA_Solvency->Polymer_Sol Formulation Stable Formulation API_Sol->Formulation Polymer_Sol->Formulation

Solvent Property to Application

References

Navigating High-Boiling Point Solvents: A Comparative Guide to Alternatives for 2-(2-ethoxyethoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more effective high-boiling point solvents, this guide offers a detailed comparison of alternatives to 2-(2-ethoxyethoxy)ethyl acetate (B1210297). Concerns over the toxicological profile of ethylene (B1197577) glycol ethers (E-series), to which 2-(2-ethoxyethoxy)ethyl acetate belongs, have prompted a shift towards safer alternatives without compromising performance in demanding applications such as coatings, inks, and cleaning formulations. This guide provides an objective analysis of propylene (B89431) glycol ethers (P-series), dibasic esters (DBEs), and high-boiling point aromatic solvents, supported by quantitative data and experimental protocols.

Executive Summary

Propylene glycol ethers (P-series) have emerged as a leading alternative, offering a more favorable toxicological profile while maintaining comparable performance characteristics to their E-series counterparts.[1] Dibasic esters present a green and biodegradable option with excellent solvency. High-boiling point aromatic solvents provide strong solvency for specific applications. The selection of an appropriate alternative is contingent on the specific requirements of the application, including solvency, evaporation rate, environmental considerations, and safety.

Comparative Data of High-Boiling Point Solvents

The following tables summarize the key physical and chemical properties of this compound and its potential alternatives.

Table 1: Physical and Chemical Properties of Selected Solvents

PropertyThis compound (E-series)Propylene Glycol n-Butyl Ether (PnB) (P-series)Dipropylene Glycol Dimethyl Ether (DPGDME)Dibasic Esters (DBE)Aromatic Solvent 150
CAS Number 112-15-25131-66-8111109-77-495481-62-264742-94-5
Boiling Point (°C) 218-219[2]171175196-225[3]181–205[4]
Flash Point (°C) 956265>100[3]>60[4]
Viscosity (cP at 25°C) 2.11.41.02.40.9
Evaporation Rate (n-BuAc=1) 0.030.2[5]0.16<0.010.06
Solubility in Water Miscible6.4 g/100 mL7.9 g/100 mLSparingly soluble[3]Insoluble[4]
Kauri-Butanol (Kb) Value ~55 (estimated for EB)[5]83[5]Not availableHigh~98 (for Xylene)[5]

Table 2: Toxicological and Environmental Profile

ProfileThis compound (E-series)Propylene Glycol Ethers (P-series)Dibasic Esters (DBE)High-Boiling Point Aromatic Solvents
Toxicity Reproductive and developmental toxicity concerns.[1]Generally considered to have a lower toxicity profile.[1][6]Low toxicity.[7]Low toxicity, no "three benzenes".[8]
Biodegradability BiodegradableReadily biodegradable.[9]Readily biodegradable.[3][10]Data not widely available
VOC Classification VOCVOCLow VOC.[10]VOC

Performance Comparison in Key Applications

Coatings

In the coatings industry, the choice of solvent is critical for achieving desired film properties. High-boiling point solvents act as tail solvents, influencing leveling, gloss, and drying time. They also function as coalescing agents in latex paints, facilitating film formation.

  • Propylene Glycol Ethers (P-series) , such as Propylene Glycol n-Butyl Ether (PnB), offer excellent solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes.[11] Their controlled evaporation rate contributes to improved flow and leveling of coatings.[5]

  • Dipropylene Glycol Dimethyl Ether (DPGDME) is an aprotic solvent, making it suitable for proton-sensitive systems like water-based polyurethane coatings.[12] It is recognized for its moderate volatility, which helps prevent film defects.[12]

  • Dibasic Esters (DBEs) are effective coalescing agents and their slow evaporation rate provides an extended open time during application, leading to smooth and durable finishes.[10] They are compatible with a variety of resins, including alkyds, acrylics, and epoxies.[10]

  • High-Boiling Point Aromatic Solvents offer strong solvency and can enhance the adhesion and gloss of coatings.[8] Aromatic 150, a C10 aromatic solvent, is noted for imparting better flow and film formation than xylene due to its higher flash point and slower evaporation rate.[4]

Printing Inks

Solvents in printing inks are crucial for dissolving resins, controlling viscosity, and influencing drying speed.

  • Propylene Glycol Ethers (P-series) are used in printing inks due to their good solvency and compatibility with various ink formulations.[11]

  • Dibasic Esters (DBEs) can replace more toxic high-boiling point ether solvents in ink formulations, contributing to better leveling and gloss.[7]

  • High-Boiling Point Aromatic Solvents improve the dispersion of ink, ensuring uniform and clear colors.[8]

Experimental Protocols

Determination of Evaporation Rate (ASTM D3539)

This standard test method is used to determine the evaporation rate of volatile liquids.

Methodology:

  • A specified volume of the solvent is applied to a filter paper.

  • The filter paper is suspended from a balance in a controlled environment (temperature and humidity).

  • The weight loss of the solvent over time is recorded.

  • The evaporation rate is then calculated relative to a standard solvent, typically n-butyl acetate.[5]

A graphical representation of this workflow is provided below.

G cluster_setup Setup cluster_procedure Procedure cluster_calculation Calculation Solvent Solvent Sample ApplySolvent Apply known volume of solvent to filter paper Solvent->ApplySolvent FilterPaper Filter Paper FilterPaper->ApplySolvent Balance Analytical Balance Suspend Suspend filter paper from balance Balance->Suspend ControlledEnv Controlled Environment (Temp, Humidity) RecordWeight Record weight loss over time ControlledEnv->RecordWeight ApplySolvent->Suspend Suspend->RecordWeight CalculateRate Calculate Evaporation Rate relative to n-Butyl Acetate RecordWeight->CalculateRate

Evaporation Rate Determination Workflow (ASTM D3539).
Evaluation of Coalescing Agent Efficiency

The efficiency of a coalescing agent is determined by its ability to reduce the Minimum Film Formation Temperature (MFFT) of a latex polymer.

Methodology:

  • Prepare a series of latex dispersions with varying concentrations of the coalescing agent.

  • Apply a film of each dispersion onto a temperature gradient plate.

  • After the films have dried, visually assess their appearance.

  • The MFFT is the lowest temperature at which a continuous, clear film is formed.[13] A more efficient coalescing agent will result in a lower MFFT at a given concentration.

The logical relationship for selecting an effective coalescing agent is illustrated below.

G cluster_properties Desired Coalescent Properties cluster_selection Selection Process cluster_outcome Outcome ActiveSolvent Active Solvent for Polymer SelectAgent Select Potential Coalescing Agent ActiveSolvent->SelectAgent LowersMFFT Efficiently Lowers MFFT LowersMFFT->SelectAgent SlowEvap Slower Evaporation than Water SlowEvap->SelectAgent LowWaterSol Low Water Solubility LowWaterSol->SelectAgent TestEfficiency Test MFFT Reduction SelectAgent->TestEfficiency EvaluatePerformance Evaluate Film Properties TestEfficiency->EvaluatePerformance OptimalFilm Optimal Film Formation EvaluatePerformance->OptimalFilm

Logical Flow for Coalescing Agent Selection.

Safety and Environmental Considerations

A critical driver for seeking alternatives to this compound is its classification as an E-series glycol ether, which has been associated with reproductive and developmental toxicity.[1]

  • Propylene Glycol Ethers (P-series) are generally considered safer as they are metabolized differently in the body, not forming the toxic alkoxyacetic acids that are characteristic of E-series metabolism.[1] They are also readily biodegradable.[9]

  • Dibasic Esters (DBEs) are recognized for their favorable environmental profile, being readily biodegradable and having low toxicity.[7][10] They are often marketed as "green" solvents.[12]

  • High-Boiling Point Aromatic Solvents are formulated to have low toxicity and often do not contain harmful compounds like benzene, toluene, and xylene.[8]

The metabolic pathway difference between E-series and P-series glycol ethers is a key factor in their differing toxicity profiles.

G cluster_eseries E-Series Glycol Ether Metabolism cluster_pseries P-Series Glycol Ether Metabolism EGE Ethylene Glycol Ether AlkoxyaceticAcid Toxic Alkoxyacetic Acid EGE->AlkoxyaceticAcid Toxicity Reproductive & Developmental Toxicity AlkoxyaceticAcid->Toxicity PGE Propylene Glycol Ether PropyleneGlycol Propylene Glycol (Less Toxic) PGE->PropyleneGlycol LowerToxicity Lower Toxicity Profile PropyleneGlycol->LowerToxicity

Metabolic Pathways of E-series vs. P-series Glycol Ethers.

Conclusion

The selection of a high-boiling point solvent requires a careful evaluation of performance, safety, and environmental impact. For applications currently utilizing this compound, propylene glycol ethers, particularly propylene glycol n-butyl ether and dipropylene glycol dimethyl ether, offer a compelling balance of performance and a significantly improved safety profile. Dibasic esters are an excellent choice for formulations where biodegradability and low VOC content are paramount. High-boiling point aromatic solvents remain a viable option for applications requiring strong solvency for specific resin systems. It is recommended that formulation scientists conduct their own evaluations to determine the most suitable alternative for their specific needs, taking into account the quantitative data and experimental methodologies presented in this guide.

References

Performance Showdown: 2-(2-Ethoxyethoxy)ethyl Acetate (DE Acetate) in Diverse Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is paramount to achieving optimal performance in resin-based formulations. This guide provides a comprehensive comparison of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (DE Acetate) against other common solvents in various resin systems, supported by illustrative experimental data and detailed protocols.

DE Acetate, a high-boiling, slow-evaporating solvent, is prized for its excellent solvency, good flow and leveling properties, and its effectiveness as a coalescing agent.[1][2][3] Its unique ether and ester functionalities allow it to dissolve a wide range of resin types, making it a versatile choice in coatings, inks, and adhesives.[1][4][5][6] This guide will delve into its performance characteristics within acrylic, polyurethane, and epoxy resin systems, offering a comparative analysis with other commonly used solvents.

Key Performance Attributes of DE Acetate

2-(2-Ethoxyethoxy)ethyl acetate is recognized for several key attributes that make it a valuable component in many formulations:

  • Slow Evaporation Rate: This property allows for longer wet edge time, which improves flow and leveling and minimizes defects such as brush marks and orange peel.[1][2]

  • Excellent Solvency: Its chemical structure enables it to effectively dissolve a wide variety of polymers and other formulation components.[3]

  • Coalescing Ability: In latex coatings, it aids in the formation of a continuous and robust film.[1]

  • High Blush Resistance: Its slow evaporation and good water tolerance help to prevent blushing, a common issue in humid conditions.

Performance in Acrylic Resin Systems

In acrylic resin formulations, DE Acetate is often utilized as a retarder solvent to improve flow and leveling and to provide a high-gloss finish. Its performance is frequently compared with other glycol ether acetates and slow-evaporating solvents.

Table 1: Performance Comparison in a High-Solids Acrylic Enamel

PropertyDE AcetatePropylene Glycol Monomethyl Ether Acetate (PMA)Diethylene Glycol Monobutyl Ether (DB)
Viscosity Reduction (cP at 25°C) 450550400
Drying Time (Tack-Free, hours) 648
Film Hardness (König Pendulum, seconds) 120135110
Gloss (60°) 928890
Leveling (Visual, 1-5 scale, 5=best) 4.53.54.0

Disclaimer: The data presented in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific resin, formulation, and testing conditions.

Performance in Polyurethane Resin Systems

In two-component polyurethane coatings, the choice of solvent is critical as it can influence the pot life, curing characteristics, and final film properties. DE Acetate's slow evaporation rate is beneficial for achieving a smooth, high-performance finish.

Table 2: Performance Comparison in a 2K Polyurethane Clearcoat

PropertyDE AcetateEthyl AcetateMethyl Amyl Ketone (MAK)
Pot Life (hours) 42.53.5
Drying Time (Dry-to-Handle, hours) 836
Film Hardness (Shore D, 7 days) 808281
Gloss (20°) 888587
Distinctness of Image (DOI) HighModerateHigh

Disclaimer: The data presented in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific resin, formulation, and testing conditions.

Performance in Epoxy Resin Systems

For epoxy coatings, viscosity control is a key challenge. Solvents are used to reduce the viscosity for ease of application. The impact of the solvent on the curing process and the final mechanical properties of the cured film are important considerations.

Table 3: Performance Comparison in a Solvent-Borne Epoxy Primer

PropertyDE AcetateXyleneBenzyl Alcohol
Viscosity Reduction Efficiency (% reduction at 10% solvent) 354030
Drying Time (Set-to-Touch, hours) 527
Adhesion (Cross-Hatch, ASTM D3359) 5B5B5B
Solvent Resistance (MEK rubs) >100>100>100

Disclaimer: The data presented in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific resin, formulation, and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solvent performance. The following are representative protocols for key experiments cited in this guide.

Viscosity Reduction Efficiency

Objective: To determine the effectiveness of a solvent in reducing the viscosity of a resin solution.

Methodology:

  • Prepare a stock solution of the resin in a primary solvent (if necessary) to a known concentration and viscosity.

  • Add a specified weight percentage (e.g., 5%, 10%, 15%) of the test solvent to separate aliquots of the resin stock solution.

  • Thoroughly mix each sample until homogeneous.

  • Measure the viscosity of each sample at a controlled temperature (e.g., 25°C) using a rotational viscometer.

  • Plot viscosity as a function of solvent concentration to generate a viscosity reduction curve.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Resin Stock Solution B Add Test Solvent (e.g., 5%, 10%, 15%) A->B C Homogenize B->C D Rotational Viscometer (Controlled Temperature) C->D E Plot Viscosity vs. Solvent Concentration D->E F Viscosity Reduction Curve E->F

Figure 1: Experimental workflow for determining viscosity reduction efficiency.
Drying Time

Objective: To determine the time required for a coated film to reach different stages of drying.

Methodology:

  • Prepare the resin/solvent formulation to be tested.

  • Apply the formulation to a standard substrate (e.g., glass panel) using a film applicator to ensure uniform thickness.

  • Place the coated panel in a controlled environment (temperature and humidity).

  • At regular intervals, assess the drying stage according to ASTM D1640 standards:

    • Set-to-Touch: Lightly touch the film with a clean finger; no paint should adhere to the finger.

    • Tack-Free: Press a small piece of cotton onto the film with a specified weight for a set time, then invert the panel. The cotton should fall away without adhering.

    • Dry-Hard: Press the thumb firmly onto the film and twist. No impression should be left on the film.

    • Dry-to-Handle: The film is firm enough to be handled without being damaged.

G A Film Application (Uniform Thickness) B Controlled Environment (Temp & Humidity) A->B C Set-to-Touch (ASTM D1640) B->C Time Interval 1 D Tack-Free (ASTM D1640) C->D Time Interval 2 E Dry-Hard (ASTM D1640) D->E Time Interval 3

Figure 2: Sequential stages of drying time evaluation.
Film Hardness

Objective: To measure the surface hardness of a cured resin film.

Methodology (König Pendulum Hardness):

  • Prepare and apply the coating to a rigid, flat substrate as described for the drying time test.

  • Allow the film to cure for a specified period (e.g., 24 hours, 7 days) under controlled conditions.

  • Place the coated panel on the platform of a König pendulum hardness tester.

  • Deflect the pendulum to a specified angle and release it, allowing it to oscillate on the surface of the coating.

  • The instrument measures the time in seconds for the amplitude of the oscillations to decrease from 6° to 3°. This time is the König hardness.

G A Cured Coating on Rigid Substrate B Place on Pendulum Hardness Tester A->B C Deflect Pendulum to 6° B->C D Release Pendulum C->D E Measure Time for Amplitude to Decay to 3° D->E F König Hardness (seconds) E->F

Figure 3: Workflow for König pendulum hardness testing.

Signaling Pathways and Logical Relationships

The performance of a solvent in a resin system is governed by a complex interplay of physical and chemical properties. The following diagram illustrates the logical relationships between key solvent properties and their impact on the final coating characteristics.

G cluster_solvent_properties Solvent Properties cluster_application_properties Application Properties cluster_film_properties Final Film Properties EvaporationRate Evaporation Rate FlowLeveling Flow & Leveling EvaporationRate->FlowLeveling WetEdge Wet Edge Time EvaporationRate->WetEdge Hardness Hardness Development EvaporationRate->Hardness Defects Film Defects (e.g., Blushing, Cratering) EvaporationRate->Defects Solvency Solvency (HSP) ViscosityReduction Viscosity Reduction Solvency->ViscosityReduction Adhesion Adhesion Solvency->Adhesion SurfaceTension Surface Tension SurfaceTension->FlowLeveling SurfaceTension->Defects Viscosity Solvent Viscosity Viscosity->ViscosityReduction Gloss Gloss & DOI FlowLeveling->Gloss WetEdge->FlowLeveling ViscosityReduction->FlowLeveling

Figure 4: Interrelationship of solvent properties and coating performance.

Conclusion

This compound is a high-performance solvent that offers significant advantages in a variety of resin systems. Its slow evaporation rate and strong solvency contribute to excellent flow and leveling, high gloss, and defect-free films. While alternative solvents may offer faster drying times or greater viscosity reduction in some cases, the overall balance of properties provided by DE Acetate makes it an invaluable tool for formulators seeking to develop high-quality, durable coatings. The selection of the optimal solvent will always depend on the specific requirements of the resin system and the desired end-use application. Careful consideration of the trade-offs between properties, as illustrated in this guide, is essential for successful formulation.

References

A Comparative Guide to Validating the Purity of 2-(2-ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), a common solvent and intermediate in various industrial and pharmaceutical applications. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative evaluation against alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Titrimetry. This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on several factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of GC-MS, qNMR, and Titrimetry for the analysis of 2-(2-ethoxyethoxy)ethyl acetate.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Titrimetry (Saponification)
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification.The signal intensity of a nucleus is directly proportional to the number of nuclei, allowing for quantification against an internal standard of known purity.[1][2]Hydrolysis of the ester with a known excess of strong base, followed by back-titration of the unreacted base to determine the ester content.[3]
Selectivity High; can separate and identify structurally similar impurities.High; provides detailed structural information and can distinguish between isomers.Low; determines the total ester content but does not differentiate between the target analyte and other ester impurities.
Sensitivity High; capable of detecting and quantifying trace-level impurities.Moderate to high, depending on the analyte and the magnetic field strength of the spectrometer.Low; generally suitable for assaying the major component.
Quantification Requires certified reference standards for each impurity for accurate quantification.Can provide accurate quantification using a single internal standard, even for unknown impurities, as long as a unique signal is present.[4][5]Requires a standardized titrant and is based on stoichiometry.
Sample Throughput Moderate to high, with modern autosamplers.Moderate; sample preparation is minimal, but acquisition times can be longer for high sensitivity.High; suitable for rapid analysis of multiple samples.
Typical Accuracy 98-102% recovery for related glycol ethers.Can achieve high accuracy, often within ±1%.Typically within ±2-3%.
Typical Precision (%RSD) < 5% for related glycol ethers.< 2%.< 5%.
Limit of Detection (LOD) Low ppb to ppm range for related compounds.µg/mL to mg/mL range.% range.
Common Impurities Detected Ethylene glycol, diethylene glycol, other glycol ethers and their acetates, residual starting materials and solvents.[6][7]Any proton-containing impurity.Only other ester-containing compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the purity analysis of this compound. Method optimization and validation are essential for specific applications.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare a series of calibration standards of this compound and any known impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an Rxi-1301Sil MS is recommended for good separation of glycol ethers and their acetates.[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 230 °C.

    • Hold: 5 minutes at 230 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak for this compound and any impurities based on their retention times and mass spectra.

  • The purity is typically calculated using the area percent method from the total ion chromatogram (TIC). For higher accuracy, quantification should be performed using calibration curves of certified reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and at least one signal that does not overlap with the analyte or impurity signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse and a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Acquisition Parameters:

    • Number of scans: 8 or more for good signal-to-noise ratio.

    • Spectral width: Sufficient to cover all signals of interest.

3. Data Analysis:

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Titrimetry (Saponification)

1. Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH)

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein (B1677637) indicator solution

2. Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a ground-glass joint.

  • Pipette 50.0 mL of 0.5 M ethanolic KOH into the flask.

  • Attach a reflux condenser and heat the mixture in a water bath for 1 hour.

  • Allow the flask to cool to room temperature and rinse the condenser with a small amount of distilled water.

  • Add a few drops of phenolphthalein indicator and titrate the excess KOH with standardized 0.5 M HCl.

  • Perform a blank titration with 50.0 mL of the 0.5 M ethanolic KOH without the sample.

3. Calculation:

  • Calculate the purity using the following formula:

    Purity (%) = [(V_blank - V_sample) * M_HCl * MW_analyte] / (m_sample * 2 * 1000) * 100

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_analyte = Molecular weight of this compound (176.21 g/mol )

    • m_sample = Mass of the sample (g)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection integration Peak Integration detection->integration identification Library Search & Mass Spectra Analysis integration->identification quantification Purity Calculation identification->quantification

GC-MS workflow for purity validation.

Purity_Validation_Logic cluster_methods Analytical Methods cluster_params Key Comparison Parameters start Purity Validation of This compound gcms GC-MS start->gcms qnmr qNMR start->qnmr titration Titration start->titration selectivity Selectivity gcms->selectivity sensitivity Sensitivity gcms->sensitivity accuracy Accuracy & Precision gcms->accuracy impurities Impurity Profile gcms->impurities qnmr->selectivity qnmr->sensitivity qnmr->accuracy qnmr->impurities titration->selectivity titration->sensitivity titration->accuracy decision Select Optimal Method selectivity->decision sensitivity->decision accuracy->decision impurities->decision

Decision logic for selecting a purity validation method.

References

Comparative Analysis of 2-(2-Ethoxyethoxy)ethyl Acetate (CAS 112-15-2) Across Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the chemical compound identified by CAS number 112-15-2, commonly known as 2-(2-Ethoxyethoxy)ethyl acetate (B1210297). The following sections present a compilation of data from various reputable chemical databases, offering a comparative overview of its physical and chemical properties, safety information, and identifiers. This information is crucial for researchers and professionals involved in chemical synthesis, formulation, and safety assessment.

Chemical Identity and Synonyms

The compound with CAS number 112-15-2 is systematically named 2-(2-ethoxyethoxy)ethyl acetate.[1] It is also widely recognized by several synonyms across different suppliers and databases. Understanding these alternative names is essential for comprehensive literature and database searches.

Database/SupplierCommon Synonyms[1][2][3][4][5]
PubChemCarbitol acetate, Diethylene glycol monoethyl ether acetate, Ektasolve de acetate
Sigma-AldrichEthyl carbitol acetate, Diethylene glycol monoethyl ether acetate, Carbitolacetate
Alfa ChemistryCarbitol acetate; Ethyldiglycol acetate; 1-acetoxy-2-(2-ethoxy-ethoxy)-ethane
Santa Cruz BiotechnologyDE Acetate, Ethyldiglycol acetate
TCI ChemicalsCarbitol Acetate
Spectrum ChemicalDiethylene glycol monoethyl ether acetate, 2-(2-Ethoxyethoxy)ethanol acetate
Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a basis for comparison of its physical characteristics as reported by various sources.

PropertyValueSource
Molecular Formula C₈H₁₆O₄Santa Cruz Biotechnology[2], Sigma-Aldrich, Alfa Chemistry[3]
Molecular Weight 176.21 g/mol Santa Cruz Biotechnology[2], Sigma-Aldrich, PubChem[1]
Boiling Point 217-219 °CChemicalBook[6], Sigma-Aldrich
Melting Point -25 °CChemicalBook[6], Sigma-Aldrich, Alfa Chemistry[3]
Density 1.011 g/mL at 25 °CChemicalBook[6]
1.01 g/cm³ at 20 °CSigma-Aldrich
Flash Point 100 °C (closed cup)Sigma-Aldrich
98 °C (closed cup)Sigma-Aldrich
107 °CTCI Chemicals[5]
Vapor Pressure 0.3 hPa at 20 °CSigma-Aldrich
Refractive Index 1.421 (20/D)ChemicalBook[6]
1.42TCI Chemicals[5]
Solubility in Water Completely miscibleTCI Chemicals[5]
Spectroscopic and Chromatographic Data

While specific spectra are not included, various suppliers like ChemicalBook mention the availability of spectral data for this compound.[6] For detailed analysis, it is recommended to consult the spectral databases provided by the suppliers or public repositories such as the Spectral Database for Organic Compounds (SDBS).

Safety and Hazard Information

Safety is a primary concern when handling any chemical substance. The hazard classifications for this compound are generally consistent across databases, with minor variations in the provided details.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation mark)Sigma-Aldrich
Signal Word WarningFisher Scientific[7], Sigma-Aldrich
Hazard Statements H319: Causes serious eye irritationSigma-Aldrich[8]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313Sigma-Aldrich
Storage Class 10 - Combustible liquidsSigma-Aldrich

Experimental Protocols

To support the data presented, this section outlines a general methodology for the identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Objective: To confirm the identity of this compound and determine its purity.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the prepared sample is injected in split mode (e.g., split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum of the major peak with a reference spectrum from a database (e.g., NIST, Wiley). The fragmentation pattern should match that of this compound.

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. An assay of ≥97.0% is a common specification.

Visualizations

To illustrate the logical flow of chemical identification, the following diagrams are provided.

Workflow for Chemical Identification and Purity Assessment cluster_0 Sample Handling cluster_1 Analytical Procedure cluster_2 Data Interpretation A Receive Chemical Sample (CAS 112-15-2) B Prepare Sample for Analysis (e.g., Dilution) A->B C Perform GC-MS Analysis B->C D Acquire Chromatogram and Mass Spectra C->D E Compare Mass Spectrum with Reference Database D->E F Calculate Peak Area for Purity Assessment D->F G Final Report: Identity and Purity Confirmed E->G F->G

Caption: Workflow for the identification and purity assessment of a chemical sample.

Database Cross-Referencing Logic cluster_databases Query Chemical Databases A Start with CAS Number 112-15-2 B PubChem A->B C Sigma-Aldrich A->C D ChemSpider A->D E ...other databases A->E F Extract & Collate Data: - Properties - Identifiers - Safety Info B->F C->F D->F E->F G Generate Comparative Guide F->G

Caption: Logical flow for cross-referencing a chemical using its CAS number.

References

Spectroscopic Analysis of 2-(2-ethoxyethoxy)ethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 2-(2-ethoxyethoxy)ethyl acetate (B1210297) against structurally related glycol ether acetates. The data presented, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is intended for researchers, scientists, and professionals in drug development to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 2-(2-ethoxyethoxy)ethyl acetate and three alternative compounds: 2-ethoxyethyl acetate, 2-butoxyethyl acetate, and diethylene glycol diethyl ether. This comparative data highlights the influence of structural modifications on the spectral properties.

Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 1740 (strong), 1240 (strong), 1120-1040 (strong)C=O (ester), C-O (ester), C-O-C (ether)
2-Ethoxyethyl Acetate 1742 (strong), 1238 (strong), 1045 (strong)C=O (ester), C-O (ester), C-O-C (ether)
2-Butoxyethyl Acetate 1741 (strong), 1241 (strong), 1118 (strong)C=O (ester), C-O (ester), C-O-C (ether)
Diethylene Glycol Diethyl Ether 1119 (strong)C-O-C (ether)

¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compound-CH₃ (ester)-OCH₂CH₃-OCH₂CH₃-COOCH₂--OCH₂CH₂O-
This compound 2.081.223.534.233.6-3.7
2-Ethoxyethyl Acetate 2.051.213.534.163.65
2-Butoxyethyl Acetate 2.060.93 (CH₃)1.3-1.6 (CH₂CH₂)4.153.5-3.6
Diethylene Glycol Diethyl Ether -1.213.51-3.63

¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compound-C=O-COOCH₂--OCH₂CH₂O--OCH₂CH₃-CH₃ (ester)-OCH₂CH₃
This compound 170.663.869.1, 70.566.721.015.2
2-Ethoxyethyl Acetate 171.063.868.366.521.015.1
2-Butoxyethyl Acetate 171.063.968.5, 70.870.921.013.9, 19.3, 31.8
Diethylene Glycol Diethyl Ether --70.0, 70.666.7-15.3

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the sample by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For liquid samples such as this compound and its analogues, a neat spectrum can be obtained. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup:

    • Ensure the spectrometer's sample chamber is clean and dry.

    • Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity and improve spectral resolution.

  • Data Acquisition (¹H NMR):

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8 to 16) and a suitable relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

  • Data Acquisition (¹³C NMR):

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay is used to allow for the typically longer relaxation times of carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Reference the chemical shifts to the TMS signal.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Sample Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR IR_Spec IR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec Process_IR Background Subtraction & Peak Identification IR_Spec->Process_IR Process_NMR Fourier Transform, Phasing & Integration NMR_Spec->Process_NMR Structure Structural Elucidation & Comparison Process_IR->Structure Process_NMR->Structure

Caption: Workflow for Spectroscopic Analysis.

A Comparative Analysis of the Environmental Impact of 2-(2-Ethoxyethoxy)ethyl Acetate and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and formulation, with significant implications for environmental performance, safety, and regulatory compliance. This guide provides an objective comparison of the environmental impact of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) against three common alternative solvent classes: propylene (B89431) glycol ethers, lactate (B86563) esters, and n-butyl acetate. The information presented is supported by available data to assist researchers and professionals in making informed, sustainable solvent choices.

Quantitative Comparison of Environmental Profiles

The following table summarizes key environmental and safety data for 2-(2-ethoxyethoxy)ethyl acetate and its alternatives. It is important to note that direct, comprehensive comparative data, particularly for Global Warming Potential (GWP) and Ozone Depletion Potential (ODP), is not always available for all solvents. In such cases, related properties and regulatory classifications are provided to infer environmental impact.

ParameterThis compoundPropylene Glycol Methyl Ether (PGME)Ethyl Lactaten-Butyl Acetate
Global Warming Potential (GWP, 100-year) Data not readily available. As a volatile organic compound (VOC), it can contribute to photochemical smog, which has an indirect warming effect.Data not readily available. As a VOC, it contributes to photochemical ozone formation.Data not readily available. Derived from renewable resources, which can lead to a lower carbon footprint compared to petrochemical-based solvents.The production process has a GWP, with raw material consumption being the major contributor (83%)[1]. A cradle-to-gate assessment shows a GWP of 4.14E+03 kg CO2 eq. per ton of product[2].
Ozone Depletion Potential (ODP) 0 (Contains no chlorine or bromine)0 (Contains no chlorine or bromine)0 (Contains no chlorine or bromine)0 (Does not contain chlorine or bromine)[3].
VOC Content (g/L) ~1010 g/L (calculated based on density)~920 g/L (calculated based on density)~1046 g/L (calculated based on density)~881 g/L (calculated based on density)
Aquatic Toxicity (LC50/EC50) LC50 (Fish, 96h): >100 mg/L (Species not specified). Considered to have slight acute toxicity to aquatic life[4].LC50 (Daphnia magna, 48h): 23300 mg/L[5].LC50 (Brachydanio rerio, 96h): 320 mg/L; EC50 (Daphnia magna, 48h): 683 mg/L[6][7].LC50 (Pimephales promelas, 96h): 18 mg/L; EC50 (Daphnia magna, 48h): 44 mg/L[3][4][8].
Biodegradability Readily biodegradable.Readily biodegradable.Readily biodegradable.Readily biodegradable[9].

Experimental Protocols

The data presented in this guide is typically determined using standardized experimental protocols to ensure consistency and comparability. Below are summaries of the key methodologies.

Biodegradability Assessment

OECD Guideline 301F: Manometric Respirometry Test

This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption in a closed system.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge).

  • Procedure: The mixture is incubated in a sealed flask at a constant temperature for up to 28 days. The consumption of oxygen by the microorganisms during the biodegradation of the test substance is measured manometrically.

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a pass level of 60% of its ThOD within a 10-day window during the 28-day test period[10][11].

Aquatic Toxicity Assessment

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Procedure: Groups of fish are exposed to at least five concentrations of the test substance arranged in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours[12][13].

  • Data Analysis: The LC50 value is calculated for each observation period using statistical methods, such as probit analysis. This provides a measure of the acute toxicity of the substance to fish[14][15].

Volatile Organic Compound (VOC) Content Determination

EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings

This method is used to determine the amount of volatile organic compounds in a sample.

  • Principle: The method determines the total volatile content by weight difference after heating a sample. The water content is determined separately, and the VOC content is calculated by difference.

  • Procedure:

    • Volatile Content: A weighed sample is heated in an oven at 110°C for one hour. The weight loss is measured to determine the total volatile content[16][17][18].

    • Water Content: The water content is determined by Karl Fischer titration or gas chromatography.

    • Density: The density of the sample is measured using a pycnometer or other suitable device.

  • Data Analysis: The VOC content is calculated as the mass of volatile material minus the mass of water, divided by the volume of the sample (minus water and exempt solvents).

Logical Workflow for Environmentally Conscious Solvent Selection

The selection of an appropriate solvent should follow a logical process that considers environmental, health, and safety factors alongside performance requirements. The following diagram illustrates a recommended workflow.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Environmental Impact Assessment cluster_2 Phase 3: Final Selection Start Define Application Requirements Performance Evaluate Performance (Solvency, Evaporation Rate, etc.) Start->Performance EHS_Screening Initial EHS Screening (Toxicity, Flammability) Performance->EHS_Screening GWP_ODP Assess GWP & ODP EHS_Screening->GWP_ODP VOC Determine VOC Content GWP_ODP->VOC Aquatic_Toxicity Evaluate Aquatic Toxicity (LC50/EC50) VOC->Aquatic_Toxicity Biodegradability Assess Biodegradability Aquatic_Toxicity->Biodegradability LCA Consider Life Cycle Assessment (Cradle-to-Grave Impact) Biodegradability->LCA Regulatory Check Regulatory Compliance (REACH, EPA) LCA->Regulatory Decision Select Optimal Solvent Regulatory->Decision

Caption: A workflow for selecting environmentally friendly solvents.

Conclusion

The selection of a solvent with a favorable environmental profile is a multi-faceted process that requires careful consideration of various impact categories. While this compound is readily biodegradable, alternatives like propylene glycol ethers and lactate esters often present a lower overall environmental and health risk profile. Lactate esters, in particular, benefit from their derivation from renewable resources, which can contribute to a lower carbon footprint. N-butyl acetate, while also readily biodegradable, exhibits higher aquatic toxicity compared to the other alternatives.

For professionals in research and drug development, a thorough evaluation based on the parameters outlined in this guide is crucial. Prioritizing solvents with low GWP, zero ODP, low VOC content, low aquatic toxicity, and high biodegradability will contribute to more sustainable chemical practices. It is recommended to consult up-to-date safety data sheets (SDS) and regulatory information for the most current and comprehensive data before making a final solvent selection.

References

A Comparative Guide to 2-(2-ethoxyethoxy)ethyl Acetate and its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in numerous industrial applications, directly impacting product performance, manufacturing efficiency, and environmental footprint. 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a widely utilized slow-evaporating solvent, particularly in the coatings, inks, and adhesives industries. Its efficacy in promoting film formation and ensuring a high-quality finish makes it a popular choice. However, a comprehensive cost-benefit analysis necessitates a thorough comparison with viable alternatives. This guide provides an objective comparison of 2-(2-ethoxyethoxy)ethyl acetate with other common industrial solvents, supported by available performance data and standardized experimental protocols.

Performance Comparison of Industrial Solvents

The following tables summarize the key physical, chemical, and performance properties of this compound and three of its common alternatives: Texanol™, Eastman™ EEH, and Dowanol™ DPnB.

Table 1: Physical and Chemical Properties

PropertyThis compoundTexanol™Eastman™ EEHDowanol™ DPnB
CAS Number 112-15-2[1][2]25265-77-410213-77-129911-28-2
Molecular Formula C8H16O4[1]C12H24O3C10H22O3C10H22O3
Molecular Weight ( g/mol ) 176.21216.32190.28190.3
Boiling Point (°C) 217-218254228230
Flash Point (°C) 98 - 100120113100.4
Vapor Pressure (mm Hg @ 20°C) 0.0989[3]<0.010.010.04
Density (g/mL @ 20°C) 1.0110.950.9080.919
Water Solubility Soluble[1]LowLowSignificant

Table 2: Performance Characteristics

Performance MetricThis compoundTexanol™Eastman™ EEHDowanol™ DPnB
Evaporation Rate (n-BuAc = 1) 0.0090.0020.010.004
Coalescing Efficiency GoodExcellent[4]Excellent[5]Excellent[6]
MFFT Depression EffectiveHighly Effective[6]Highly Effective[5]Highly Effective
Kauri-Butanol (Kb) Value Data not readily availableData not readily availableData not readily availableData not readily available
VOC Content (U.S. EPA Method 24) 100%Considered LVP-VOC (Low Vapor Pressure)[4]Considered LVP-VOCData not readily available

Table 3: Health and Environmental Profile

AspectThis compoundTexanol™Eastman™ EEHDowanol™ DPnB
Toxicity Eye irritant; potential for reproductive and developmental effects with some glycol ethers.[7][8][9]Low acute toxicity.[4]Low acute toxicity.Low acute toxicity.
Environmental Fate Readily biodegradable.Readily biodegradable.[4]Readily biodegradable.Biodegradable.
Regulatory Status Subject to some regulations for glycol ethers.[7][10][11]Generally not classified as a HAP or SARA 313 chemical.[4]Not a HAP or listed on SARA 313.[5]Generally favorable regulatory profile.

Table 4: Cost-Benefit Analysis

FactorThis compoundTexanol™Eastman™ EEHDowanol™ DPnB
Relative Cost ModerateModerate to HighModerate to HighModerate to High
Performance Benefits Good all-around performance as a slow-evaporating solvent and coalescent.Excellent coalescing efficiency, low VOC contribution.[4]Excellent coalescing efficiency, faster hardness development.[12]Excellent coalescing and surface tension lowering ability.
Drawbacks Higher VOC content compared to some alternatives, potential health concerns associated with some glycol ethers.[8][10]Higher cost.Higher cost.Higher cost.

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols based on ASTM International standards.

Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles (ASTM D2354)

This test method is essential for evaluating the effectiveness of a coalescing agent. It determines the lowest temperature at which a latex or emulsion polymer will form a continuous film.[13][14][15][16]

  • Apparatus: A Minimum Film Formation Temperature Bar, which is a metal platen with a controlled temperature gradient.

  • Procedure:

    • The emulsion vehicle, with the solvent being tested incorporated at a specific concentration, is drawn down as a thin film onto the temperature-gradient platen.

    • The film is allowed to dry under a controlled atmosphere.

    • The point on the platen where the film transitions from a continuous, clear film to a cracked or cloudy film is identified.

    • The temperature at this point is recorded as the MFFT.

  • Significance: A lower MFFT indicates a more efficient coalescing agent, as it allows for film formation at lower temperatures.[6]

Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133)

This test provides a measure of the solvency power of hydrocarbon solvents.[17][18][19][20][21] A higher Kauri-Butanol (Kb) value indicates a stronger solvent.[18]

  • Apparatus: A standardized solution of kauri resin in n-butanol, a burette, and a flask.

  • Procedure:

    • A known volume of the kauri-butanol solution is placed in the flask.

    • The solvent being tested is titrated from the burette into the solution with constant swirling.

    • The titration is continued until a defined turbidity is reached, which is the point where the kauri resin begins to precipitate.

    • The volume of the solvent used is the Kb value.

  • Significance: This value allows for a relative comparison of the ability of different solvents to dissolve a standard resin.

Evaporation Rate of Volatile Organic Compounds by Shell Thin-Film Evaporometer (ASTM D3539)

This method determines the rate of evaporation of volatile liquids.[22][23][24][25][26]

  • Apparatus: A Shell Thin-Film Evaporometer, which includes a sensitive balance and a controlled environment for air flow and temperature.

  • Procedure:

    • A known volume of the solvent is spread onto a filter paper disc.

    • The disc is suspended from the balance in the evaporometer.

    • A controlled stream of dry air is passed over the sample.

    • The weight loss of the solvent over time is recorded.

  • Significance: The evaporation rate is a critical factor in applications like coatings, where it affects drying time, leveling, and the final appearance of the film.

Logical Workflow for Solvent Selection

The selection of an optimal solvent involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow to guide this selection, considering key performance and cost factors.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Coating, Ink, Adhesive) performance Evaluate Performance Criteria start->performance cost Analyze Cost-Effectiveness performance->cost Meets Performance Specs sub_perf1 Coalescing Efficiency (MFFT) performance->sub_perf1 sub_perf2 Solvency Power (Kb Value) performance->sub_perf2 sub_perf3 Evaporation Rate performance->sub_perf3 health_safety Assess Health & Environmental Impact cost->health_safety Within Budget sub_cost1 Bulk Pricing cost->sub_cost1 sub_cost2 Required Concentration for Efficacy cost->sub_cost2 selection Select Optimal Solvent health_safety->selection Acceptable Impact sub_health1 Toxicity Profile health_safety->sub_health1 sub_health2 VOC Content health_safety->sub_health2 sub_health3 Biodegradability health_safety->sub_health3

Caption: A logical workflow for industrial solvent selection.

Conclusion

The cost-benefit analysis of using this compound versus its alternatives is highly dependent on the specific requirements of the industrial application.

  • This compound remains a viable option due to its good solvency and effective coalescing properties. However, its classification as a VOC and the potential health concerns associated with some glycol ethers may be significant drawbacks in certain regulatory environments or for applications with stringent safety standards.[8][10]

  • Texanol™ stands out for its excellent coalescing efficiency and its status as a low-VOC solvent, making it an environmentally preferable choice.[4] The primary trade-off is its potentially higher cost.

  • Eastman™ EEH offers a compelling balance of strong coalescing power and a faster evaporation rate, which can be advantageous for applications requiring quicker film hardness development.[5][12] Its low VOC and favorable regulatory profile are also significant benefits.

  • Dowanol™ DPnB is another excellent low-VOC coalescent with the added benefit of good surface tension lowering ability, which can enhance wetting and adhesion.

Ultimately, for researchers, scientists, and drug development professionals, the optimal choice will involve a careful evaluation of the performance data presented, weighed against the cost and the health and environmental priorities of their specific project. It is recommended to conduct in-house testing using the standardized protocols outlined to validate the performance of the selected solvent within the specific formulation and application conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and pharmaceutical solvents, glycol ether acetates play a pivotal role due to their excellent solvency characteristics, moderate evaporation rates, and broad compatibility with various resins and formulations. This guide provides a detailed comparison of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) and related solvents, focusing on regulatory differences, physical properties, and toxicological data to aid researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Regulatory Landscape

The regulation of solvents is a complex and evolving field, with different agencies establishing exposure limits to ensure worker safety. In the United States, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide key guidelines, while the American Conference of Governmental Industrial Hygienists (ACGIH) offers widely recognized Threshold Limit Values (TLVs). In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances.[1]

Occupational Exposure Limits (OELs) are crucial in a research and development setting to maintain a safe laboratory environment. Below is a comparison of the OELs for 2-(2-ethoxyethoxy)ethyl acetate and two common alternatives: Ethylene (B1197577) Glycol Monobutyl Ether Acetate and Propylene Glycol Methyl Ether Acetate.

Performance and Physical Properties

The performance of a solvent is intrinsically linked to its physical properties. These characteristics, such as boiling point, flash point, and evaporation rate, dictate the suitability of a solvent for a particular application, be it in coatings, cleaning formulations, or as a medium for chemical reactions.

Table 1: Comparison of Occupational Exposure Limits

SolventAgencyTWA (8-hour)STEL (15-minute)Notes
This compound OSHA PEL100 ppm-[1]
NIOSH REL0.5 ppm-Skin absorption[1][2]
ACGIH TLV5 ppm-[1]
Ethylene Glycol Monobutyl Ether Acetate ACGIH TLV20 ppm-
Japan Society for Occupational Health20 ppm (Ceiling)-[3]
Propylene Glycol Methyl Ether Acetate ACGIH TLV50 ppm100 ppm
NIOSH REL100 ppm150 ppm[4]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Toxicological Profile

A thorough understanding of a solvent's toxicological profile is paramount for risk assessment and ensuring the safety of laboratory personnel. Key indicators of acute toxicity are the LD50 (Lethal Dose, 50%) values, which represent the dose required to be lethal to 50% of a test population.

Table 2: Comparison of Physical and Toxicological Properties

PropertyThis compoundEthylene Glycol Monobutyl Ether AcetatePropylene Glycol Methyl Ether Acetate
CAS Number 112-15-2[5]112-07-2108-65-6[6]
Molecular Formula C8H16O4[5]C8H16O3C6H12O3[6]
Molecular Weight 176.21 g/mol [5]160.21 g/mol 132.16 g/mol
Boiling Point 217-218 °C[7]192 °C146 °C
Flash Point 98 °C[7]71 °C45.5 °C[8]
Oral LD50 (Rat) 11,000 mg/kg[7][9]2,400 mg/kg[10]8,532 mg/kg[6][11]
Dermal LD50 (Rabbit) 15,251 mg/kg[7][9]1,500 mg/kg[10]>5,000 mg/kg[6][11]

Experimental Protocols

Solvent Performance in Cleaning Applications

A common application for glycol ethers is in cleaning formulations.[12] A typical experimental protocol to evaluate and compare the cleaning efficiency of different solvents would involve the following steps:

  • Substrate Preparation: Standardized coupons of a relevant material (e.g., stainless steel, glass) are uniformly soiled with a representative contaminant (e.g., a specific grease, ink, or drug residue). The amount of soil is precisely measured.

  • Cleaning Procedure: The soiled coupons are subjected to a standardized cleaning process. This could involve immersion in the solvent with agitation (e.g., ultrasonic bath) for a defined period, or a standardized wiping procedure.[13]

  • Residue Quantification: After cleaning, the amount of residual contaminant on the coupon is quantified. This can be achieved through gravimetric analysis (weighing the coupon before and after cleaning) or by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the amount of residue extracted from the coupon.

  • Efficiency Calculation: The cleaning efficiency is calculated as the percentage of soil removed.

Solvent Selection for Drug Formulation

In pharmaceutical development, solvent selection is a critical step, particularly for dissolving poorly water-soluble drugs for formulation.[14][15] A general protocol for solvent screening includes:

  • Solubility Determination: The saturation solubility of the drug candidate is determined in a range of solvents at a controlled temperature. This is often done using a shake-flask method, where an excess of the drug is agitated in the solvent until equilibrium is reached. The concentration of the dissolved drug is then measured, typically by HPLC.

  • Co-solvent System Evaluation: For many pharmaceutical applications, a co-solvent system (a mixture of a primary solvent and a miscible co-solvent, often water) is used.[15] The solubility of the drug is measured in various ratios of the solvent and co-solvent to identify the optimal mixture for achieving the desired drug concentration.

  • Stability Studies: The chemical stability of the drug in the selected solvent or co-solvent system is assessed over time and under different storage conditions (e.g., temperature, light exposure) to ensure the integrity of the final drug product.

Visualizing Workflows

To provide a clearer understanding of the logical processes involved in working with these solvents, the following diagrams illustrate a general regulatory compliance workflow and a typical solvent selection process for a research application.

RegulatoryCompliance Regulatory Compliance Workflow for Solvent Use cluster_research Research & Development cluster_assessment Safety & Regulatory Assessment cluster_implementation Implementation & Monitoring Identify Need Identify Need Select Candidate Solvents Select Candidate Solvents Identify Need->Select Candidate Solvents Review SDS Review SDS Select Candidate Solvents->Review SDS Check OELs Check OELs Review SDS->Check OELs Regulatory Limits Assess Hazards Assess Hazards Check OELs->Assess Hazards Toxicity Data Develop SOPs Develop SOPs Assess Hazards->Develop SOPs Implement Controls Implement Controls Develop SOPs->Implement Controls Engineering/PPE Monitor Exposure Monitor Exposure Implement Controls->Monitor Exposure SolventSelection Solvent Selection Workflow for a Formulation cluster_criteria Evaluation Criteria Define Requirements Define Requirements Initial Screening Initial Screening Define Requirements->Initial Screening Solubility, BP, etc. Performance Testing Performance Testing Initial Screening->Performance Testing e.g., Dissolution Rate Toxicity Assessment Toxicity Assessment Performance Testing->Toxicity Assessment LD50, OELs Final Selection Final Selection Performance Testing->Final Selection Regulatory Compliance Regulatory Compliance Toxicity Assessment->Regulatory Compliance REACH, EPA Toxicity Assessment->Final Selection Regulatory Compliance->Final Selection

References

A Comparative Toxicological Analysis of Diethylene Glycol Monoethyl Ether Acetate and Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Diethylene Glycol Monoethyl Ether Acetate (B1210297) (DGMEA) and other selected glycol ethers. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and safe handling of these solvents. The data is compiled from various toxicological studies, and this guide includes summaries of key quantitative data, detailed experimental methodologies for cited toxicity assays, and visualizations of relevant metabolic pathways and experimental workflows.

Key Distinctions: E-Series vs. P-Series Glycol Ethers

Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide.[1][2] This structural difference significantly influences their metabolic pathways and, consequently, their toxicological profiles.[1] E-series glycol ethers, particularly those with shorter alkyl chains, are metabolized to toxic alkoxyacetic acids, which are associated with reproductive and developmental toxicity.[1][3] In contrast, P-series glycol ethers are generally considered less toxic as they are primarily metabolized to propylene glycol, a less harmful compound.[1] Due to these toxicity concerns, there has been a notable shift from E-series to P-series glycol ethers in many applications.[1]

Quantitative Toxicity Data Summary

The following table summarizes acute toxicity data for Diethylene Glycol Monoethyl Ether Acetate (DGMEA) and a selection of other glycol ethers.

Glycol EtherAbbreviationCAS NumberOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit, mg/kg)Inhalation LC50 (Rat, ppm)
Diethylene Glycol Monoethyl Ether Acetate DGMEA 112-15-2 11,000 [4]15,000 [4]> 500 (calculated)
Ethylene Glycol Monoethyl EtherEGEE110-80-53,0003,3002,000
Ethylene Glycol Monoethyl Ether AcetateEGEEA111-15-95,10010,500> 400[5]
Ethylene Glycol Monobutyl EtherEGBE111-76-2470220450
Diethylene Glycol Monoethyl EtherDEGEE111-90-05,5004,200> 5240
Diethylene Glycol Monobutyl EtherDEGBE112-34-55,6602,764[6]> 2.1 mg/l (4h)[6]
Propylene Glycol Monomethyl EtherPGME107-98-25,200-7,30013,0007,500-10,000
Propylene Glycol Monomethyl Ether AcetatePGMEA108-65-68,532> 5,000> 4345

In-Depth Toxicological Profile

Acute Toxicity

Glycol ethers generally exhibit a low to moderate order of acute oral toxicity in rodents, with most LD50 values exceeding 2,000 mg/kg.[7] The acute toxicity of ethylene glycol monoethers is generally greater than that of the corresponding diethylene glycol monoethers.[7] Within the same series, toxicity tends to increase with increasing molecular weight, although compounds that cause significant hemolysis, such as EGBE, show more pronounced acute toxicity.[7] DGMEA, with an oral LD50 in rats of 11,000 mg/kg, demonstrates low acute toxicity.[4]

Developmental and Reproductive Toxicity

A significant concern with certain glycol ethers, particularly short-chain E-series compounds like Ethylene Glycol Methyl Ether (EGME) and Ethylene Glycol Ethyl Ether (EGEE), is their potential for reproductive and developmental toxicity.[2][3] These effects are linked to their metabolism to toxic alkoxyacetic acids.[2] Studies have shown that EGEE and its acetate (EGEEA) can lead to an increase in resorbed litters, a reduction in live fetuses, and visceral and skeletal malformations in rats when applied dermally.[8] In contrast, Diethylene Glycol Monoethyl Ether (DEGEE) did not produce embryotoxic, fetotoxic, or teratogenic effects in the same experimental model.[8] Laboratory studies with DGMEA have indicated potential for birth defects, fetotoxicity, and damage to male reproductive tissue.[4]

Genotoxicity

The majority of mutagenicity tests on glycol ethers have shown no genotoxic activity.[7] While some in vitro tests have indicated clastogenic action (e.g., chromosomal aberrations with EGEE), these effects have not been confirmed in in vivo mammalian test systems.[7][9] Therefore, it is generally concluded that glycol ethers do not pose a significant genotoxic risk to humans when tested according to internationally accepted protocols.[7] For diethylene glycol ethers like DGEE, DGBE, and DGHE, in vitro and in vivo tests have been negative, suggesting they are not likely to be genotoxic.[4]

Skin and Eye Irritation

Glycol ethers are generally not considered to be significant skin irritants upon acute exposure, though prolonged or repeated contact may cause more severe irritation.[7] There is no evidence to suggest that they are skin sensitizers.[7] DGMEA is reported to cause moderate eye irritation and mild skin irritation in rabbits.[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the glycol ether being tested for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the glycol ether) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the exposure period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During the incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. After incubation, remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Developmental Toxicity Study in Rats (Dermal Application)

This protocol is based on studies investigating the developmental toxicity of glycol ethers when applied to the skin of pregnant rats.

Methodology:

  • Animal Model: Use timed-pregnant rats (e.g., Sprague-Dawley).

  • Dosing Period: Apply the test substance daily from gestation day 7 to 16.

  • Dose Administration: Apply the undiluted glycol ether to a shaved area on the interscapular region of the back. Administer the substance multiple times a day (e.g., four times daily) using a micropipette.[8] Include a negative control (e.g., distilled water) and a positive control (a known teratogen like EGEE).[8]

  • Observations: Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Cesarean Section: On gestation day 20 (one day prior to expected parturition), perform a cesarean section on the dams.

  • Fetal Examination: Examine the uterine contents for the number of implantations, resorptions, and live and dead fetuses. Weigh and sex the live fetuses. Examine the fetuses for external, visceral, and skeletal malformations.[8]

Visualizations

Metabolic Pathway of E-Series Glycol Ethers

MetabolicPathway cluster_0 Metabolism GlycolEther E-Series Glycol Ether (e.g., EGEE) Alkoxyaldehyde Alkoxy Aldehyde GlycolEther->Alkoxyaldehyde Alcohol Dehydrogenase (ADH) AlkoxyaceticAcid Alkoxyacetic Acid (Toxic Metabolite) Alkoxyaldehyde->AlkoxyaceticAcid Aldehyde Dehydrogenase (ALDH) Toxicity Reproductive & Developmental Toxicity AlkoxyaceticAcid->Toxicity

Caption: Metabolic activation of E-series glycol ethers to toxic alkoxyacetic acids.

General Experimental Workflow for Toxicity Testing

ExperimentalWorkflow cluster_workflow Toxicity Assessment Workflow start Select Glycol Ethers for Comparison invitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) start->invitro invivo In Vivo Studies (e.g., Acute Toxicity, Developmental Toxicity) start->invivo data_analysis Data Collection & Analysis invitro->data_analysis invivo->data_analysis risk_assessment Comparative Toxicity Profile & Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for the comparative toxicity assessment of glycol ethers.

References

A Comparative Analysis of Evaporation Rates: 2-(2-Ethoxyethoxy)ethyl Acetate Versus Other Slow Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, stability, and application of formulations. Among the various physical properties of solvents, the evaporation rate is a key parameter, particularly for applications requiring controlled drying times, such as in coatings, printing inks, and the preparation of thin films. This guide provides an objective comparison of the evaporation rate of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) with other commonly used slow-evaporating solvents, supported by experimental data and standardized testing protocols.

2-(2-Ethoxyethoxy)ethyl acetate, also known as diethylene glycol monoethyl ether acetate, is recognized for its very low volatility. Its slow evaporation rate is a crucial attribute in formulations where a longer open time is desired to ensure uniform film formation and prevent defects.[1] This characteristic allows for better flow and leveling of coatings.[2]

Quantitative Comparison of Evaporation Rates

The evaporation rate of a solvent is typically measured relative to a standard, most commonly n-butyl acetate, which is assigned a value of 1 or 100.[3] A lower relative evaporation rate indicates a slower evaporating solvent. The data presented in the following table has been compiled from various sources to provide a comparative overview of this compound and other slow solvents. It is important to note that the relative evaporation rate for this compound is often cited as being very low, with some sources indicating a value of 0.0, which signifies an extremely slow rate of evaporation under standard conditions.[4]

Solvent NameChemical FormulaCAS NumberRelative Evaporation Rate (n-Butyl Acetate = 1)Boiling Point (°C)Vapor Pressure (kPa @ 20°C)
This compound C8H16O4112-15-2<0.1[5][6]217-219[4]0.012[7]
Diethylene Glycol Monobutyl EtherC8H18O3112-34-5<0.01231<0.01
Ethylene Glycol Monobutyl EtherC6H14O2111-76-20.071710.08
Propylene Glycol Monomethyl Ether Acetate (PGMEA)C6H12O3108-65-60.331460.49
Diacetone AlcoholC6H12O2123-42-20.141660.13
IsophoroneC9H14O78-59-10.032150.04
Texanol™ Ester AlcoholC12H24O325265-77-40.002254<0.01

Note: The relative evaporation rates can vary slightly depending on the experimental method and conditions.

Experimental Protocol: Determining Evaporation Rates

The standard test method for determining the evaporation rates of volatile liquids is ASTM D3539.[8][9][10] This method utilizes a Shell Thin-Film Evaporometer to measure the time required for a specified volume of solvent to evaporate from a filter paper under controlled conditions of temperature, humidity, and air flow.

Summary of ASTM D3539 Protocol:
  • Apparatus: The core of the setup is the Shell Thin-Film Evaporometer, which consists of a cabinet with controlled air flow and temperature, a sensitive balance, and a sample delivery system (syringe).

  • Sample Preparation: A 0.70 mL sample of the solvent is drawn into a syringe. The temperature of the solvent is equilibrated to 25 ± 0.5°C.[9]

  • Procedure:

    • A filter paper of known area is suspended from the balance inside the cabinet.

    • A controlled flow of dried air (21 L/min) at 25°C is passed through the cabinet.[9]

    • The 0.70 mL solvent sample is uniformly applied to the filter paper.

    • The loss in weight of the solvent over time is recorded.

  • Calculation: The time taken for 90% of the solvent to evaporate is determined. The relative evaporation rate is then calculated by comparing this time to the time taken for 90% of n-butyl acetate to evaporate under the same conditions.[9][11]

Factors Influencing Evaporation Rate

The rate at which a solvent evaporates is governed by a combination of its physical properties and the surrounding environmental conditions. The following diagram illustrates the key relationships.

G Factors Influencing Solvent Evaporation Rate EvaporationRate Evaporation Rate VaporPressure Vapor Pressure VaporPressure->EvaporationRate directly proportional to BoilingPoint Boiling Point BoilingPoint->VaporPressure inversely related to IntermolecularForces Intermolecular Forces IntermolecularForces->BoilingPoint determines Temperature Ambient Temperature Temperature->EvaporationRate increases Temperature->VaporPressure increases SurfaceArea Surface Area SurfaceArea->EvaporationRate increases AirFlow Air Flow AirFlow->EvaporationRate increases

Caption: Key physical properties and environmental factors affecting the evaporation rate of a solvent.

References

Safety Operating Guide

Proper Disposal of 2-(2-Ethoxyethoxy)ethyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (also known as Carbitol™ acetate), a common solvent in laboratory settings. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. A primary hazard associated with this compound is its potential to form explosive peroxides upon storage and exposure to air.[1][2][3]

Key Chemical and Physical Properties

A summary of the key quantitative data for 2-(2-ethoxyethoxy)ethyl acetate is presented below for easy reference.

PropertyValue
CAS Number 112-15-2[1][4][5][6]
Molecular Formula C8H16O4[1][4][5][6]
Molecular Weight 176.21 g/mol [4][6]
Boiling Point 218-219 °C[5]
Melting Point -25 °C[1][5]
Flash Point 98 °C (closed cup)[6]
Density 1.011 g/mL at 25 °C[5]
Vapor Pressure 0.3 hPa at 20 °C[6]
Autoignition Temperature 310 °C[6]
Solubility Miscible with water[4]

Experimental Protocols: Peroxide Detection

Due to its propensity to form explosive peroxides, it is crucial to test for the presence of peroxides in containers of this compound, especially if they have been opened or stored for an extended period.

Methodology for Peroxide Testing:

  • Acquire Test Strips: Obtain peroxide test strips, which are commercially available from various chemical suppliers. These strips provide a rapid and convenient method for detecting peroxides.

  • Sample Collection: Carefully open the container in a well-ventilated area, such as a fume hood.

  • Testing: Immerse the test strip into the this compound for the duration specified by the manufacturer's instructions.

  • Result Interpretation: Compare the color change on the test strip to the provided color chart to determine the peroxide concentration.

  • Record Keeping: Document the test date and results directly on the container's label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Final Disposal Steps start Begin Disposal Process for This compound check_peroxides Is the container: - Past its expiration date? - Showing crystal formation? - Untested for an extended period? start->check_peroxides improperly_managed IMPROPERLY MANAGED (Potential High Hazard) - DO NOT MOVE OR OPEN - Isolate the area - Contact EHS Immediately check_peroxides->improperly_managed Yes properly_managed PROPERLY MANAGED (Proceed with Caution) - Test for peroxides check_peroxides->properly_managed No collect_waste Collect in a designated, properly labeled hazardous waste container. properly_managed->collect_waste request_pickup Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. collect_waste->request_pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Initial Assessment and Handling Precautions:

  • Labeling: Ensure all containers of this compound are clearly labeled with the date received and the date opened.[7][8]

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or within the liquid.[8] If crystals are present, do not move or open the container and immediately contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

2. Management of Peroxide-Forming Potential:

  • Regular Testing: For opened containers, test for peroxides at least every six months.[9]

  • Unopened Containers: Unopened containers should generally be disposed of after one year.[8]

  • Inhibitors: If possible, purchase this compound that contains a peroxide inhibitor.[8]

3. Segregation and Waste Collection:

  • Waste Container: Collect waste this compound in a designated, leak-proof, and chemically compatible hazardous waste container. The original container is often a suitable choice.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other components in the waste stream.

  • Incompatible Wastes: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[10]

4. Disposal Request and Final Disposition:

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.[7]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10] As a spent solvent, it may be classified under EPA hazardous waste codes such as F003 or F005, depending on the specific waste stream.[11][12]

  • Transportation: According to some safety data sheets, this compound is not regulated for transport by the DOT.[10] However, your EHS department will handle all aspects of final transportation and disposal.

By implementing these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe working environment.

References

Comprehensive Safety and Handling Guide for 2-(2-Ethoxyethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(2-Ethoxyethoxy)ethyl acetate (B1210297), tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-(2-Ethoxyethoxy)ethyl acetate.[1][2][3][4]

Protection Type Required Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required where splashing is possible.[1][2][3]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.[2][4]Select gloves based on breakthrough time and permeation rate for the specific chemical.
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[1]If ventilation is inadequate or in case of a spill, use a NIOSH/MSHA approved respirator.[5]
Body Protection Full impervious protective clothing, including boots, may be necessary for large-scale operations or spill cleanup.[2]Ensure all skin is covered to prevent contact.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risks.

2.1. Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][3] Do not ingest or inhale vapors.[1]

  • Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[5]

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[5]

2.2. Storage Procedures

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[1][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area B->C D Dispense Chemical C->D E Close Container Tightly D->E F Store Properly E->F G Clean Work Area F->G H Remove PPE G->H I Wash Hands H->I

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Regulatory Considerations
Unused Chemical Dispose of as hazardous waste.[1] Collect in a designated, labeled, and sealed container.Must comply with local, regional, and national hazardous waste regulations.[1]
Contaminated Materials (e.g., gloves, absorbent pads) Collect in a sealed container, label as hazardous waste, and dispose of according to institutional and local guidelines.Treat as hazardous waste.
Empty Containers Do not reuse empty containers. Dispose of them as hazardous waste.Residual vapors may be flammable; handle with caution.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, call a physician.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.[5]

4.2. Spill Response

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • For large spills, contact your institution's emergency response team immediately.

Emergency_Response_Plan cluster_assess Immediate Assessment cluster_major Major Spill Response cluster_minor Minor Spill / Exposure Response spill Spill or Exposure Occurs assess_safety Assess Immediate Danger (Fire, Injury) spill->assess_safety is_major Major Spill? assess_safety->is_major evacuate Evacuate Area is_major->evacuate Yes first_aid Administer First Aid is_major->first_aid No call_emergency Call Emergency Services evacuate->call_emergency report Report Incident to Supervisor call_emergency->report don_ppe Don Additional PPE first_aid->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill cleanup Collect and Dispose of Waste contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->report

Emergency response plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.